MTSEA-biotin
Descripción
Propiedades
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-methylsulfonylsulfanylethyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4S3/c1-23(19,20)22-7-6-14-11(17)5-3-2-4-10-12-9(8-21-10)15-13(18)16-12/h9-10,12H,2-8H2,1H3,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPWMXNDGWWWHG-NHCYSSNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162758-04-5 | |
| Record name | N-Biotinylaminoethyl methylthiosulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
MTSEA-biotin: A Comprehensive Technical Guide for Researchers
[N-Biotinylaminoethyl methanethiosulfonate (B1239399) (MTSEA-biotin)] is a versatile, thiol-reactive biochemical reagent pivotal in the study of protein structure and function, as well as in the analysis of newly transcribed RNA. This guide provides an in-depth overview of its core principles, applications, and detailed protocols for its use in research, catering to scientists and drug development professionals.
Core Principles and Chemical Properties
This compound is a compound that combines a methanethiosulfonate (MTS) group with a biotin (B1667282) molecule, connected by an aminoethyl linker.[1][2] The MTS group is highly reactive towards free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins and in modified nucleosides like 4-thiouridine (B1664626) (s4U).[2] This reaction forms a stable disulfide bond, effectively "tagging" the target molecule with biotin. The biotin tag then allows for high-affinity binding to avidin (B1170675) or streptavidin, enabling detection, purification, and analysis of the labeled molecules.[3]
This compound and its variants with longer linkers (e.g., this compound-X, this compound-XX) are commercially available and are typically soluble in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4][5] The longer linkers can facilitate the interaction between the biotin tag and the binding pocket of streptavidin.[4]
Quantitative Data Summary
| Property | Value | References |
| Synonyms | N-Biotinylaminoethyl methanethiosulfonate, 2-((Biotinoyl)amino)ethyl methanethiosulfonate | [2] |
| CAS Number | 162758-04-5 | [2] |
| Molecular Formula | C₁₃H₂₃N₃O₄S₃ | [2] |
| Molecular Weight | 381.53 g/mol | |
| Purity | ≥95% | [2] |
| Solubility | Soluble in DMF and DMSO | [4][5] |
| Storage | Store desiccated at -20°C | [4][5] |
Key Applications in Research
This compound has two primary applications in biochemical and biophysical research: the study of protein structure and accessibility through the Substituted-Cysteine Accessibility Method (SCAM), and the labeling and purification of newly transcribed RNA containing 4-thiouridine.
Substituted-Cysteine Accessibility Method (SCAM)
SCAM is a powerful technique used to map the topology and study the conformational changes of proteins, particularly membrane proteins like ion channels.[6] The method involves systematically introducing cysteine residues at various positions in a protein of interest via site-directed mutagenesis. The accessibility of these engineered cysteines to membrane-impermeant thiol-reactive reagents like this compound is then assessed.[6]
If a cysteine residue is accessible to this compound from the extracellular side, it will be biotinylated. The biotinylated proteins can then be detected and quantified, providing information about which residues are exposed to the aqueous environment. This technique can be used to delineate transmembrane domains, identify residues lining a channel pore, and probe conformational changes that occur during protein function, such as the opening and closing of an ion channel.
Labeling of 4-Thiouridine (s4U)-Containing RNA
This compound is also a highly efficient reagent for the specific labeling of 4-thiouridine (s4U), a photoreactive analog of uridine (B1682114) that can be metabolically incorporated into newly transcribed RNA. The thiol group on s4U reacts with this compound to form a disulfide bond, allowing for the biotinylation of nascent RNA transcripts.
This biotin tag enables the enrichment and purification of the newly synthesized RNA using streptavidin-coated beads. The purified RNA can then be analyzed by various downstream applications, such as quantitative PCR (qPCR) and RNA sequencing (RNA-seq), to study RNA synthesis, turnover, and processing. This compound has been shown to be more efficient than other reagents like HPDP-biotin for this purpose, leading to higher yields and less biased enrichment of s4U-labeled RNA.[7]
Experimental Protocols
Protocol for Substituted-Cysteine Accessibility Method (SCAM) with this compound
This protocol is adapted for studying the accessibility of engineered cysteine residues in a cell-surface protein expressed in cultured cells.
Materials:
-
Cells expressing the cysteine-mutant protein of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (10-50 mM in DMSO, prepare fresh)
-
Quenching solution (e.g., PBS containing 5 mM L-cysteine)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Antibody against the protein of interest
Procedure:
-
Cell Preparation: Culture cells expressing the cysteine-mutant protein to the desired confluency.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove any extracellular proteins and media components.
-
Labeling: Incubate the cells with the desired concentration of this compound (typically 0.1-2 mM) in PBS for a specified time (e.g., 1-15 minutes) at room temperature or on ice. The optimal concentration and time should be determined empirically for each protein and experimental setup.
-
Quenching: Terminate the labeling reaction by washing the cells twice with quenching solution.
-
Cell Lysis: Lyse the cells in lysis buffer to solubilize the proteins.
-
Clarification: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.
-
Affinity Purification: Incubate the clarified lysate with streptavidin-agarose beads to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the protein of interest. The presence of a band indicates that the engineered cysteine was accessible to this compound.
Protocol for Labeling 4-Thiouridine (s4U)-Containing RNA
This protocol describes the biotinylation of s4U-labeled RNA extracted from cultured cells.
Materials:
-
Total RNA containing s4U
-
This compound-XX stock solution (e.g., 1 mg/mL in DMF, prepare fresh)
-
Biotinylation buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Streptavidin-coated magnetic beads
-
Washing buffers
-
Elution buffer (containing a reducing agent like DTT)
Procedure:
-
RNA Preparation: Isolate total RNA from cells that have been metabolically labeled with 4-thiouridine.
-
Biotinylation Reaction: In a reaction volume of 250-400 µL, combine the s4U-containing RNA (e.g., 50-100 µg) with biotinylation buffer and this compound-XX (final concentration of approximately 10 µg/mL). The final concentration of DMF should be around 20%.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature in the dark.
-
RNA Purification: Purify the biotinylated RNA from the reaction mixture using a suitable method, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Enrichment of Biotinylated RNA: Resuspend the purified RNA and incubate it with streptavidin-coated magnetic beads to capture the biotinylated transcripts.
-
Washing: Wash the beads several times with appropriate washing buffers to remove non-biotinylated RNA.
-
Elution: Elute the captured RNA from the beads by incubating with an elution buffer containing a reducing agent (e.g., DTT) to cleave the disulfide bond.
-
Downstream Analysis: The enriched RNA is now ready for downstream applications such as qRT-PCR or RNA-sequencing.
Visualizations
ATP-Gated P2X1 Receptor Signaling Pathway
Experimental Workflow for SCAM using this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Molecular mechanism of ATP binding and ion channel activation in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
MTSEA-Biotin: A Comprehensive Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of N-biotinylaminoethyl methanethiosulfonate (B1239399) (MTSEA-biotin), a pivotal reagent in the specific labeling of sulfhydryl groups. This document details its chemical properties, mechanism of action, and key applications, with a focus on providing actionable experimental protocols and clearly presented data for researchers in the fields of biochemistry, molecular biology, and drug development.
Core Principles of this compound
This compound is a thiol-reactive compound designed to specifically label proteins at cysteine residues and can also be used to label modified nucleosides like 4-thiouridine (B1664626) (s4U).[1][2] Its utility stems from the methanethiosulfonate (MTS) group, which reacts with free sulfhydryl (-SH) groups under mild conditions to form a stable disulfide bond.[3] This covalent modification introduces a biotin (B1667282) moiety, a small molecule with an exceptionally high affinity for avidin (B1170675) and streptavidin, enabling the detection, purification, and study of the labeled molecules.[4]
Chemical Structure and Variants
This compound and its derivatives are white solids soluble in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3][5] To accommodate different experimental needs, several variants of this compound are available, primarily differing in the length of the spacer arm between the MTS reactive group and the biotin molecule. Longer linkers can facilitate the interaction between the attached biotin and streptavidin, which can be beneficial in certain applications.[3][5][6]
| Reagent Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 2-((Biotinoyl)amino)ethylmethanethiosulfonate | C13H23N3O4S3 | 381.52 |
| This compound-X | 2-((6-((biotinoyl)amino)hexanoyl)amino)ethylmethanethiosulfonate | C19H34N4O5S3 | 494.68 |
| This compound-XX | 2-((6-((6-((biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethylmethanethiosulfonate | C25H45N5O6S3 | 607.7 |
Table 1: Physicochemical properties of common this compound variants. Data sourced from Biotium and Cayman Chemical.[2][3]
Mechanism of Action: Sulfhydryl Modification
The core of this compound's functionality lies in the reaction between its methanethiosulfonate group and a free sulfhydryl group, typically from a cysteine residue in a protein or a thiolated nucleotide in RNA. This reaction is a nucleophilic attack by the thiolate anion on the sulfur atom of the MTS group, leading to the formation of a stable disulfide bond and the release of methanesulfonic acid as a byproduct.
References
MTSEA-biotin: A Comprehensive Technical Guide for Thiol-Reactive Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-((Biotinoyl)amino)ethyl methanethiosulfonate (B1239399) (MTSEA-biotin), a valuable tool for the selective labeling of sulfhydryl groups in biological molecules. This document details its chemical properties, experimental protocols for its use in protein and RNA research, and its application in advanced electrophysiological studies.
Core Chemical and Physical Properties
This compound is a thiol-reactive probe that facilitates the attachment of a biotin (B1667282) moiety to cysteine residues in proteins or other thiol-containing molecules.[1] The methanethiosulfonate (MTS) group reacts specifically with free sulfhydryl groups under mild conditions to form a stable disulfide bond.[2] This biotinylation allows for the subsequent detection, purification, or tracking of the labeled molecule through the high-affinity interaction of biotin with streptavidin or avidin.
To accommodate different experimental needs, particularly to overcome potential steric hindrance in the biotin-streptavidin interaction, variants of this compound with longer spacer arms are available: this compound-X and this compound-XX.[2][3] These longer linkers can improve the accessibility of the biotin moiety for binding to streptavidin.[2][3]
Quantitative Data Summary
| Property | This compound | This compound-X | This compound-XX |
| Synonyms | N-Biotinylaminoethyl methanethiosulfonate | 2-((6-((Biotinoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate, MTSEA-Biotincap | 2-((6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethylmethanethiosulfonate, MTSEA-Biotincapcap |
| Molecular Formula | C₁₃H₂₃N₃O₄S₃[1] | C₁₉H₃₄N₄O₅S₃[4] | C₂₅H₄₅N₅O₆S₃[3] |
| Molecular Weight | 381.5 g/mol [1] | 494.69 g/mol [4] | 607.7 g/mol [3] |
| SMILES String | CS(=O)(=O)SCCNC(=O)CCCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12[4] | CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12[4] | Not explicitly found, but structure is an extension of this compound-X |
| InChI Key | CQPWMXNDGWWWHG-NHCYSSNCSA-N[1] | PXMZUZLKVZKKHK-MPGHIAIKSA-N[4] | Not explicitly found |
| Solubility | Soluble in DMF and DMSO[1][2] | Soluble in DMSO[4] | Soluble in DMF or DMSO[3] |
| Storage | Store desiccated at -20°C[1][2] | Store at -20°C[4] | Store desiccated at -20°C[3] |
| Form | Crystalline solid[1] | Crystals[4] | White solid[3] |
| Purity | ≥95%[1] | Not specified | Not specified |
Key Experimental Applications and Protocols
This compound and its derivatives are versatile reagents employed in a variety of molecular and cellular biology techniques. Below are detailed protocols for some of its primary applications.
Labeling of Cell Surface Proteins
This protocol describes the biotinylation of proteins on the surface of living cells, a common method for studying the cell surface proteome.[5]
Materials:
-
Cells of interest in suspension or adherent culture
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound stock solution (e.g., 10 mM in anhydrous DMSO)
-
Quenching buffer (e.g., PBS containing 50 mM Tris or cysteine)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Protocol:
-
Wash cultured cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Prepare the this compound labeling solution by diluting the stock solution in ice-cold PBS to the desired final concentration (typically 0.5-2 mM).
-
Incubate the cells with the this compound labeling solution for 30 minutes at 4°C with gentle agitation. This step should be performed on ice to minimize endocytosis.
-
Remove the labeling solution and quench the reaction by adding ice-cold quenching buffer. Incubate for 10-15 minutes at 4°C.
-
Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.
-
Lyse the cells using an appropriate lysis buffer.
-
The biotinylated proteins in the cell lysate can now be isolated using streptavidin-agarose beads for subsequent analysis (e.g., Western blotting or mass spectrometry).
Labeling of 4-Thiouridine (B1664626) (s4U)-Containing RNA
MTSEA reagents can efficiently label 4-thiouridine (s4U), a thymidine (B127349) analog that is incorporated into newly transcribed RNA.[6] This allows for the specific capture and analysis of nascent RNA transcripts.[7]
Materials:
-
Total RNA containing s4U
-
This compound-XX (preferred for its longer linker)
-
Reaction Buffer: 10 mM HEPES (pH 7.5), 1 mM EDTA
-
Anhydrous Dimethylformamide (DMF)
-
Streptavidin-coated magnetic beads
Protocol:
-
Resuspend the total RNA (up to 70 µg) in the reaction buffer to a final volume of 200 µL.[6]
-
Freshly dissolve this compound-XX in DMF.
-
Add the this compound-XX solution to the RNA to a final concentration that ensures an excess of the labeling reagent. For 70 µg of total RNA, 5 µg of this compound-XX can be used.[6] The final concentration of DMF should not exceed 20%.[6]
-
Incubate the reaction for 30 minutes at room temperature in the dark.[6]
-
Remove excess, unreacted this compound-XX by performing two consecutive chloroform (B151607) extractions, followed by purification using an RNA cleanup kit.[6]
-
The biotinylated RNA can then be enriched using streptavidin-coated magnetic beads.
Single-Cell Labeling in Patch-Clamp Electrophysiology
This compound can be included in the intracellular solution of a patch pipette to label the recorded neuron for subsequent morphological reconstruction. While biocytin (B1667093) is more commonly used for this purpose, this compound offers an alternative for specific applications. The principle involves the diffusion of the biotinylated compound from the pipette into the cell during whole-cell recording.[8][9][10]
Materials:
-
Brain slices for electrophysiological recording
-
Artificial cerebrospinal fluid (aCSF)
-
Patch pipettes
-
Intracellular solution containing this compound (or more commonly, biocytin) at a concentration of 0.1-0.5%
-
Fixative (e.g., 4% paraformaldehyde)
-
Streptavidin conjugated to a fluorescent marker (e.g., Alexa Fluor 488)
Protocol:
-
Prepare brain slices and maintain them in oxygenated aCSF.
-
Prepare the intracellular solution containing this compound (or biocytin).
-
Establish a whole-cell patch-clamp recording from the neuron of interest.
-
Allow the this compound to diffuse into the cell for the duration of the recording (typically >15 minutes).
-
After the recording, carefully retract the pipette to allow the cell membrane to reseal.
-
Fix the brain slice in 4% paraformaldehyde.
-
Permeabilize the tissue and incubate with fluorescently labeled streptavidin to visualize the filled neuron.
-
The morphology of the labeled neuron can then be imaged using confocal or two-photon microscopy.
References
- 1. caymanchem.com [caymanchem.com]
- 2. biotium.com [biotium.com]
- 3. Biotium Biotin-XX MTSEA,10mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. MTSEA Biotin-X solubility: in DMSO, soluble | Sigma-Aldrich [sigmaaldrich.com]
- 5. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Immunostaining of Biocytin-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thiol Reactivity of MTSEA-Biotin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
[2-Aminoethyl] methanethiosulfonate (B1239399) (MTSEA)-biotin is a pivotal tool in chemical biology and drug discovery, enabling the specific and reversible labeling of thiol groups, primarily within cysteine residues of proteins and thiolated nucleic acids. Its high reactivity and specificity, coupled with the strong and stable interaction between biotin (B1667282) and streptavidin, provide a robust system for the detection, purification, and functional analysis of target molecules. This technical guide delves into the core principles of MTSEA-biotin's thiol reactivity, offering a comprehensive overview of its chemical properties, reaction kinetics, and detailed experimental protocols. Furthermore, it presents quantitative data in a structured format and visualizes key workflows and concepts to facilitate a deeper understanding and practical application of this versatile reagent.
Core Principles of this compound Thiol Reactivity
Chemical Structure and Properties
This compound, also known as N-Biotinylaminoethyl Methanethiosulfonate, is a thiol-reactive biotinylating reagent.[1] It consists of a biotin moiety linked to a methanethiosulfonate (MTS) group via an ethylamine (B1201723) spacer.[2] The MTS group is the reactive entity that specifically targets and reacts with sulfhydryl (-SH) groups.[3]
Table 1: Chemical and Physical Properties of this compound Variants [2][4]
| Property | This compound | This compound-X | This compound-XX |
| Synonyms | N-Biotinylaminoethyl methanethiosulfonate | 2-((6-((Biotinoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate | 2-((6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethylmethanethiosulfonate |
| Molecular Formula | C₁₃H₂₃N₃O₄S₃ | C₁₉H₃₄N₄O₅S₃ | C₂₅H₄₅N₅O₆S₃ |
| Molecular Weight | 381.53 g/mol | 494.68 g/mol | 607.7 g/mol |
| Appearance | White solid | White solid | White solid |
| Solubility | Soluble in DMSO and DMF.[2] | Soluble in DMSO and DMF.[2] | Soluble in DMSO and DMF.[4] |
| Storage | Store desiccated at -20°C.[2] | Store desiccated at -20°C.[2] | Store desiccated at -20°C.[4] |
The "X" and "XX" designations refer to the presence of one or two additional 6-aminohexanoic acid spacer arms, respectively.[2] These longer linkers can reduce steric hindrance and improve the accessibility of the biotin moiety for binding to avidin (B1170675) or streptavidin.[2]
Reaction Mechanism with Thiols
The reaction between this compound and a thiol-containing molecule proceeds via a nucleophilic attack of the thiolate anion (R-S⁻) on the sulfur atom of the methanethiosulfonate group. This results in the formation of a stable disulfide bond (R-S-S-CH₂-CH₂-NH-Biotin) and the release of methanesulfinic acid as a byproduct.[3]
This reaction is highly specific for thiols under mild conditions.[2] The disulfide bond formed is stable but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), allowing for the reversible labeling and elution of biotinylated molecules from streptavidin supports.[5][6]
Quantitative Data on Thiol Reactivity
Table 2: Factors Influencing this compound Thiol Reactivity
| Parameter | Effect on Reaction Rate | Optimal Conditions/Considerations |
| pH | The reaction rate is pH-dependent as it relies on the concentration of the nucleophilic thiolate anion (R-S⁻).[7] The rate generally increases with pH as more of the thiol is deprotonated. However, at very high pH, hydrolysis of the MTS reagent can become a competing reaction. | The optimal pH is typically between 7.0 and 8.5.[8] Reactions are often performed at a physiological pH of around 7.4. |
| Temperature | The reaction rate increases with temperature, as with most chemical reactions. | Reactions are typically carried out at room temperature (20-25°C) for convenience and to maintain the stability of biological samples.[9] |
| Solvent Accessibility | Only thiol groups that are accessible to the solvent will react with this compound.[10] Buried cysteine residues within a protein's core will not be labeled unless the protein is denatured. | This property is exploited in the Substituted Cysteine Accessibility Method (SCAM) to map the topology of membrane proteins.[11] |
| Presence of Reducing Agents | Reducing agents like DTT or TCEP will compete with the target thiol for reaction with this compound and will also cleave the newly formed disulfide bond. | All reducing agents must be removed from the sample prior to labeling. |
Table 3: Comparison of this compound with HPDP-Biotin for 4-thiouridine (B1664626) (4sU) Labeling [8][12]
| Feature | This compound | HPDP-Biotin |
| Reaction Efficiency | High (>95% conversion in <5 min for free 4sU).[8] | Low (<20% conversion in 120 min for free 4sU).[8] |
| Reaction Time | Typically 30 minutes for RNA labeling.[9] | Typically 2 hours or more for RNA labeling.[9] |
| Bias | Less prone to length bias in RNA enrichment.[9] | Known to have a bias towards longer RNA transcripts.[9] |
| Reversibility | Yes, with reducing agents (e.g., DTT).[9] | Yes, with reducing agents (e.g., DTT). |
Experimental Protocols
General Workflow for Protein Labeling with this compound
This protocol outlines the general steps for labeling cell surface proteins.
Detailed Methodology:
-
Cell Preparation: Culture cells to the desired confluency. Wash the cells twice with ice-cold phosphate-buffered saline (PBS), pH 7.4, to remove any media components.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to make a stock solution (e.g., 10 mg/mL). Dilute the stock solution in ice-cold PBS to the desired final concentration (e.g., 0.5-1 mg/mL).
-
Biotinylation Reaction: Add the this compound solution to the cells and incubate for 30 minutes at room temperature with gentle agitation.
-
Quenching: To stop the reaction, wash the cells three times with a quenching buffer (e.g., PBS containing 100 mM glycine (B1666218) or 50 mM Tris-HCl) to react with any excess this compound.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Affinity Purification: Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent like DTT (e.g., 50-100 mM).
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
Protocol for Biotinylation of 4-thiouridine (4sU)-labeled RNA
This protocol is adapted for the specific labeling of newly transcribed RNA containing 4sU.[9][11]
Detailed Methodology:
-
Metabolic Labeling: Culture cells in the presence of 4-thiouridine (e.g., 100-200 µM) for a desired period to label newly transcribed RNA.
-
RNA Isolation: Extract total RNA from the cells using a standard method (e.g., TRIzol).
-
Biotinylation Reaction Mixture: In a 1.7 mL microfuge tube, mix 2-5 µg of total RNA, 1 M HEPES, pH 7.4 (to a final concentration of 20 mM), and 0.5 M EDTA (to a final concentration of 1 mM). Bring the volume to 40 µL with nuclease-free water.[11]
-
This compound-XX Preparation: Dilute a 1 mg/mL stock of this compound-XX in dry DMF to a working concentration of 50 µg/mL.[11]
-
Biotinylation: Add 10 µL of the diluted this compound-XX solution to the RNA mixture (final concentrations: 16.4 µM this compound-XX and 20% DMF).[11] Incubate for 30 minutes at room temperature in the dark with rotation.[11]
-
Purification: Remove excess this compound by chloroform extraction followed by ethanol (B145695) precipitation or using a suitable clean-up kit.
-
Enrichment: Resuspend the RNA and incubate with streptavidin magnetic beads to capture the biotinylated RNA.
-
Washing: Wash the beads to remove non-biotinylated RNA.
-
Elution: Elute the captured 4sU-RNA from the beads using an elution buffer containing 100 mM DTT.[9]
-
Analysis: The enriched RNA is ready for downstream applications such as RT-qPCR or RNA sequencing.
Visualization of Key Concepts and Workflows
Substituted Cysteine Accessibility Method (SCAM)
SCAM is a powerful technique to probe the structure and environment of proteins, particularly membrane proteins. It involves systematically introducing cysteine residues at different positions in a protein and then assessing their accessibility to membrane-impermeant thiol-reactive reagents like this compound.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enabling global analysis of protein citrullination via biotin thiol tag-assisted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pH profiles indicative of rate-limiting nucleophilic displacement in thioltransferase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of MTSEA-Biotin Labeling: A Technical Guide for Researchers
An in-depth exploration of the chemical principles, experimental protocols, and applications of MTSEA-biotin for labeling sulfhydryl groups in biological molecules.
Introduction
In the intricate world of molecular biology and drug development, the ability to selectively label and identify specific molecules is paramount. Among the arsenal (B13267) of techniques available, biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, stands out for its high specificity and robust detection methods.[1][2] This is primarily due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin.[1][2] This guide delves into the core principles of a powerful and specific biotinylating agent: [2-(Aminoethyl)methanethiosulfonate]-biotin, commonly known as this compound. This reagent offers a unique advantage in its ability to selectively target and label sulfhydryl groups under mild physiological conditions.[3]
This compound has become an invaluable tool for researchers studying the structure and function of proteins, particularly ion channels, as well as for the efficient labeling and purification of modified RNA molecules.[4][5] This guide will provide a comprehensive overview of the underlying chemistry, detailed experimental protocols, and quantitative data to empower researchers, scientists, and drug development professionals in leveraging this versatile labeling technique.
The Chemical Principle: Methanethiosulfonate (B1239399) Chemistry
The efficacy of this compound lies in its methanethiosulfonate (MTS) group, which exhibits a high reactivity towards free sulfhydryl groups (-SH), such as those found in the amino acid cysteine and in modified nucleotides like 4-thiouridine (B1664626) (s4U).[4][5] The reaction is a disulfide exchange that results in the formation of a stable disulfide bond between the target molecule and the biotin moiety.[4][5]
The reaction can be summarized as follows:
Target Molecule-SH + CH₃SO₂-S-CH₂CH₂-NH-Biotin → Target Molecule-S-S-CH₂CH₂-NH-Biotin + CH₃SO₂H
This reaction is highly specific for thiols and proceeds efficiently at room temperature and neutral pH, making it ideal for use with sensitive biological samples.[3] An important feature of this linkage is its reversibility. The disulfide bond can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, allowing for the gentle elution of the labeled molecule from streptavidin beads during purification protocols.[6]
Advantages of this compound Labeling
Compared to other thiol-reactive biotinylation reagents, such as HPDP-biotin, this compound offers several distinct advantages:
-
Higher Efficiency: MTSEA reagents have been shown to form disulfide bonds with 4-thiouridine more efficiently, leading to higher yields of labeled RNA.[4]
-
Less Bias: The improved efficiency of this compound can lead to less biased enrichment of labeled molecules, which is particularly crucial in transcriptomic studies.[4]
-
Rapid Reaction: The reaction of this compound with thiols is rapid, often completing within 30 minutes at room temperature.[4]
Experimental Applications and Protocols
This compound is a versatile tool with a broad range of applications in molecular biology. Below are detailed protocols for two of its primary uses: the labeling of cell surface proteins and the enrichment of 4-thiouridine-containing RNA.
Biotinylation of Cell Surface Proteins
This technique is used to selectively label proteins exposed on the outer surface of a cell, allowing for their isolation and subsequent analysis. This is particularly useful for studying receptor trafficking, membrane protein topology, and protein-protein interactions at the cell surface.
Experimental Workflow for Cell Surface Protein Biotinylation
References
- 1. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Biotinylation - Wikipedia [en.wikipedia.org]
- 3. biotium.com [biotium.com]
- 4. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cysteine Modification using MTSEA-biotin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-((Biotinyl)amino)ethyl methanethiosulfonate (B1239399) (MTSEA-biotin), a thiol-reactive reagent widely employed for the specific labeling of cysteine residues in proteins and other biomolecules. This document details the chemical properties of this compound, its mechanism of action, and key applications in biological research and drug development. A significant focus is placed on providing structured quantitative data, detailed experimental protocols for common applications, and visual representations of relevant biological pathways and experimental workflows using the Graphviz DOT language. This guide is intended to serve as a valuable resource for researchers and professionals seeking to utilize this compound for cysteine modification studies.
Introduction to this compound
This compound is a sulfhydryl-reactive chemical probe that covalently attaches a biotin (B1667282) molecule to free cysteine residues.[1] This process, known as biotinylation, leverages the high-affinity interaction between biotin and streptavidin (or avidin) for the detection, purification, and analysis of labeled molecules. The methanethiosulfonate (MTS) group of this compound selectively reacts with the thiol group of cysteine under mild physiological conditions, forming a stable disulfide bond. This specificity makes this compound an invaluable tool for a variety of applications, including the study of protein structure and function, particularly for membrane proteins like ion channels and transporters.[1]
Chemical Properties and Variants
This compound and its derivatives are commercially available, often with varying linker arms between the MTS reactive group and the biotin moiety. These linkers can influence the accessibility of the biotin for binding to streptavidin.
| Property | This compound | This compound-X | This compound-XX |
| Full Chemical Name | 2-((Biotinoyl)amino)ethyl methanethiosulfonate | 2-((6-((Biotinoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate | 2-((6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate |
| Molecular Weight | 381.52 g/mol | 494.68 g/mol | 607.7 g/mol |
| Chemical Formula | C₁₃H₂₃N₃O₄S₃ | C₁₉H₃₄N₄O₅S₃ | C₂₅H₄₅N₅O₆S₃ |
| Spacer Arm Length | Short | Long | Extra-long |
| Solubility | Soluble in DMSO and DMF | Soluble in DMSO and DMF | Soluble in DMSO and DMF |
| Storage | Store desiccated at -20°C | Store desiccated at -20°C | Store desiccated at -20°C |
Table 1: Chemical properties of common this compound variants.[1][2]
Mechanism of Cysteine Modification
The reaction between this compound and a cysteine residue is a nucleophilic attack by the thiolate anion of the cysteine on the sulfur atom of the methanethiosulfonate group. This results in the formation of a mixed disulfide bond between the protein and the biotin probe, and the release of methanesulfinic acid as a byproduct.
digraph "MTSEA_biotin_Reaction_Mechanism" {
graph [rankdir="LR", splines=ortho, nodesep=0.5, dpi=100];
node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [arrowhead=vee, color="#4285F4"];
// Reactants
Protein_SH [label="Protein-SH"];
MTSEA_biotin [label=<
CH₃-S(O)₂-S-CH₂-CH₂-NH-C(O)-(CH₂)₄-Biotin
this compound
];
// Products
Protein_S_S_Biotin [label=<
Protein-S-S-CH₂-CH₂-NH-C(O)-(CH₂)₄-Biotin
Biotinylated Protein
];
Methanesulfinic_acid [label=<
CH₃-S(O)₂H
Methanesulfinic acid
];
// Reaction
Protein_SH -> Protein_S_S_Biotin [label="+ this compound"];
MTSEA_biotin -> Protein_S_S_Biotin [style=invis];
{rank=same; Protein_SH; MTSEA_biotin}
{rank=same; Protein_S_S_Biotin; Methanesulfinic_acid}
// Plus sign
plus [label="+", shape=plaintext];
Protein_S_S_Biotin -> plus [style=invis];
plus -> Methanesulfinic_acid [style=invis];
}```
Figure 1: Reaction of this compound with a protein cysteine.
Quantitative Data on this compound Labeling
The efficiency and specificity of this compound labeling are influenced by several factors, including pH, reagent concentration, and reaction time.
pH Dependence of Biotinylation
The reaction of this compound with thiols is pH-dependent, as it requires the deprotonated thiolate form of the cysteine residue.
pH Relative Labeling Efficiency Reference 6.5 Low [3] 7.0 - 7.5 Optimal [3] > 8.0 Decreased (due to hydrolysis of this compound) [3]
Table 2: Influence of pH on this compound labeling efficiency.
Reaction Kinetics and Conditions
The rate of labeling can be controlled by adjusting the concentration of this compound and the incubation time.
Parameter Recommended Range Notes Reference This compound Concentration 0.1 - 2 mM Higher concentrations can lead to non-specific labeling. [4] Protein Concentration 1 - 10 mg/mL More dilute protein solutions may require a higher molar excess of the labeling reagent. [3] Molar Ratio (Reagent:Protein) 10:1 to 50:1 The optimal ratio should be determined empirically for each protein. [3] Incubation Time 30 minutes to 2 hours Longer incubation times do not necessarily increase specific labeling and may lead to reagent degradation. [4] Temperature 4°C to Room Temperature (25°C) Lower temperatures can help maintain protein stability. [4]
Table 3: Typical reaction conditions for protein labeling with this compound.
Effects on Protein Function
Cysteine modification by this compound can alter protein function, an effect that is central to techniques like the Substituted Cysteine Accessibility Method (SCAM).
Protein Type Observed Effect of Labeling Application Reference Ion Channels Altered channel gating, ion conductance, or ligand binding. SCAM to map channel pore and gating machinery. [5] Enzymes Inactivation or altered substrate binding. Probing active site accessibility. [6][7] GPCRs Modified ligand binding or G-protein coupling. Investigating receptor activation and conformational changes. [8]
Table 4: Functional consequences of this compound labeling on different protein classes.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Cell Surface Protein Biotinylation
This protocol describes the labeling of proteins on the surface of live cells, which is useful for studying protein trafficking, internalization, and degradation.
[9][10][11]
Materials:
-
Cells cultured in appropriate plates.
-
Phosphate-buffered saline (PBS), ice-cold.
-
This compound stock solution (e.g., 100 mM in DMSO).
-
Quenching solution (e.g., 50 mM L-cysteine or 100 mM Tris-HCl, pH 7.5) in PBS.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Streptavidin-agarose beads.
Procedure:
-
Wash cultured cells three times with ice-cold PBS to remove media components.
-
Prepare the labeling solution by diluting the this compound stock solution in ice-cold PBS to a final concentration of 0.5-2 mM.
-
Incubate the cells with the labeling solution for 30 minutes at 4°C with gentle agitation.
-
Remove the labeling solution and wash the cells three times with ice-cold quenching solution to stop the reaction.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture biotinylated proteins.
-
Wash the beads extensively with lysis buffer.
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
```dot
digraph "Cell_Surface_Labeling_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4, dpi=100];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowhead=vee, color="#4285F4"];
// Nodes
Start [label="Start: Cultured Cells", shape=ellipse, fillcolor="#FBBC05"];
Wash1 [label="Wash with ice-cold PBS"];
Label [label="Incubate with this compound"];
Quench [label="Quench reaction"];
Lyse [label="Lyse cells"];
Clarify [label="Clarify lysate"];
Capture [label="Capture with Streptavidin beads"];
Wash2 [label="Wash beads"];
Elute [label="Elute proteins"];
Analyze [label="Analyze (Western Blot / Mass Spec)", shape=ellipse, fillcolor="#34A853"];
// Edges
Start -> Wash1;
Wash1 -> Label;
Label -> Quench;
Quench -> Lyse;
Lyse -> Clarify;
Clarify -> Capture;
Capture -> Wash2;
Wash2 -> Elute;
Elute -> Analyze;
}
Figure 4: The gating mechanism of an ion channel.
Applications in Drug Development
The ability of this compound to probe protein structure and function in a native environment makes it a valuable tool in drug discovery and development.
-
Target Validation: SCAM studies can be used to validate the binding site and mechanism of action of novel drug candidates that target cysteine-containing proteins.
-
Structure-Based Drug Design: Information on the accessibility of cysteine residues in a target protein can inform the design of covalent inhibitors that specifically target these residues.
-
Screening Assays: Changes in the accessibility of a specific cysteine residue upon ligand binding can be used as a readout in high-throughput screening assays to identify novel modulators of a target protein.
Conclusion
This compound is a versatile and powerful reagent for the specific modification of cysteine residues. Its applications range from fundamental studies of protein structure and function to the development of novel therapeutics. This guide has provided a comprehensive overview of the properties, methodologies, and applications of this compound, with a focus on providing practical, quantitative data and clear visual representations to aid researchers in their experimental design and data interpretation. The continued use and development of techniques centered around this compound will undoubtedly continue to provide valuable insights into complex biological processes.
References
- 1. biotium.com [biotium.com]
- 2. biocompare.com [biocompare.com]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 4. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPR Studies of Gating Mechanisms in Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courses.washington.edu [courses.washington.edu]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. assets.ctfassets.net [assets.ctfassets.net]
- 10. Biotin labeling and quantitation of cell-surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surface protein biotinylation [protocols.io]
Unveiling Nascent RNA Dynamics: A Technical Guide to MTSEA-Biotin Labeling of 4-Thiouridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of (2-Aminoethyl)methanethiosulfonate (MTSEA)-biotin for the specific labeling and subsequent enrichment of 4-thiouridine (B1664626) (4sU)-incorporated RNA. This powerful technique enables the selective isolation of newly transcribed RNA, offering a dynamic view of gene expression and RNA metabolism that is often obscured by steady-state analyses. By capturing the nascent transcriptome, researchers can gain critical insights into RNA synthesis, processing, and degradation rates, which are fundamental to understanding cellular regulation in both normal and disease states. This guide details the core principles, experimental protocols, and data considerations for the successful implementation of this methodology.
Introduction: Capturing the Transcriptome in Motion
Gene expression is a highly dynamic process, and traditional RNA sequencing methods that measure steady-state RNA levels provide only a static snapshot of the cellular environment. To truly understand the kinetics of gene regulation, it is essential to distinguish newly synthesized transcripts from the pre-existing RNA pool. Metabolic labeling with nucleoside analogs, such as 4-thiouridine (4sU), offers a robust solution. 4sU is readily taken up by cells, converted to 4sU-triphosphate, and incorporated into RNA by RNA polymerases in place of uridine.[1][2] The key to isolating these newly synthesized, 4sU-containing RNA molecules lies in the specific chemical modification of the thiol group present in 4-thiouridine.
MTSEA-biotin has emerged as a highly efficient reagent for this purpose. It reacts specifically with the thiol group of 4sU to form a stable, yet reversible, disulfide bond, thereby attaching a biotin (B1667282) molecule to the nascent RNA.[3][4][5] This biotin tag allows for the highly specific and efficient capture of the labeled RNA using streptavidin-coated magnetic beads. The reversibility of the disulfide bond, typically cleaved by a reducing agent like dithiothreitol (B142953) (DTT), ensures the gentle elution and recovery of the purified nascent RNA for downstream applications such as next-generation sequencing (4sU-seq), RT-qPCR, and microarray analysis.[1][6]
Compared to other thiol-reactive biotinylation reagents, such as Biotin-HPDP, this compound has been shown to offer higher reaction efficiency and less bias, leading to improved yields of labeled RNA.[5] This enhanced efficiency is particularly advantageous when working with small amounts of starting material or when studying transcripts with low expression levels.[5]
The Core Principle: Chemical Reaction and Workflow
The this compound labeling strategy is a multi-step process that begins with the metabolic labeling of cells and culminates in the isolation of pure, newly transcribed RNA.
Chemical Reaction
The foundational chemical reaction involves the specific interaction between the thiol group of the incorporated 4-thiouridine and the methanethiosulfonate (B1239399) group of this compound. This reaction results in the formation of a disulfide bond, covalently linking the biotin molecule to the 4sU-containing RNA.
Caption: Chemical reaction between 4sU-RNA and this compound.
Experimental Workflow
The overall experimental workflow can be broken down into four main stages: metabolic labeling, RNA extraction, biotinylation, and enrichment of nascent RNA. Each step is critical for the successful isolation of high-quality, newly transcribed RNA.
References
- 1. escholarship.org [escholarship.org]
- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective and sensitive detection system for 4-thiouridine modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to MTSEA-Biotin: Solubility and Stability
This guide provides a comprehensive overview of the chemical properties, solubility, stability, and common applications of 2-((Biotinoyl)amino)ethyl methanethiosulfonate (B1239399) (this compound) and its long-chain variants. This compound is a thiol-reactive reagent widely used for the specific labeling of cysteine residues in proteins and 4-thiouridine (B1664626) in RNA.[1][2] Its ability to selectively label accessible thiols under mild conditions makes it an invaluable tool for studying protein structure, function, and cellular localization, as well as for tracking RNA populations.[3][4][5]
Core Properties of this compound Variants
This compound is available in several forms, primarily differing by the length of the spacer arm between the biotin (B1667282) moiety and the reactive methanethiosulfonate (MTS) group. Longer linkers can help reduce steric hindrance and facilitate the interaction between biotin and avidin (B1170675) or streptavidin.[3][4][5]
| Property | This compound | This compound-X | This compound-XX |
| Systematic Name | 2-((Biotinoyl)amino)ethyl methanethiosulfonate | 2-((6-((Biotinoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate | 2-((6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethylmethanethiosulfonate |
| Appearance | White solid / Crystalline solid | White solid / Crystals | White solid |
| Molecular Formula | C₁₃H₂₃N₃O₄S₃ | C₁₉H₃₄N₄O₅S₃ | C₂₅H₄₅N₅O₆S₃ |
| Molecular Weight | 381.53 g/mol [1][2] | 494.69 g/mol | 607.7 g/mol [3][4][5] |
| Purity | ≥95%[1] | Not specified | Not specified |
Solubility
The solubility of this compound is a critical factor for the preparation of stock solutions and reaction buffers. Like many biotinylating reagents, this compound has limited solubility in aqueous solutions but dissolves well in organic solvents.
| Solvent | This compound | This compound-X | This compound-XX |
| Dimethylformamide (DMF) | 30 mg/mL[2] | Soluble[3] | Soluble[3][4][5] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL[2] | Soluble | Soluble[3][4][5] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[2] | Not specified | Not specified |
| Water | Low solubility | Low solubility | Low solubility |
Note: For aqueous reactions, it is standard practice to first dissolve the reagent in anhydrous DMSO or DMF and then dilute it into the aqueous reaction buffer.[6] The final concentration of the organic solvent should be minimized to avoid impacting protein structure and function, typically remaining below 20%.[6]
Stability and Storage
Proper storage is essential to maintain the reactivity and integrity of this compound. The methanethiosulfonate group is susceptible to hydrolysis, especially in aqueous environments.
| Condition | Recommendation | Rationale |
| Solid Form Storage | Store desiccated at -20°C.[3][4][5][7] | Protects from moisture and heat, which can cause degradation. The solid form is stable for at least four years under these conditions.[2][7] |
| Stock Solutions | Prepare fresh in anhydrous DMSO or DMF before use. Avoid long-term storage of solutions.[3][6] | The ester and thiosulfonate groups are prone to hydrolysis in solution. Anhydrous solvents minimize this degradation pathway. |
| Biotinylated Proteins | Store at -80°C. Aliquoting is recommended to avoid freeze-thaw cycles.[8] | The biotin-protein covalent bond is highly stable. Biotinylated antibodies have been shown to be stable for years when stored frozen.[8] |
Reaction Mechanism and Specificity
This compound reacts specifically with free sulfhydryl (thiol) groups, such as those on cysteine residues in proteins or on 4-thiouridine (s4U) in RNA. The reaction forms a stable, yet reversible, disulfide bond.[9]
Caption: Reaction of this compound with a free thiol group.
This disulfide bond can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), allowing for the elution of biotinylated molecules from streptavidin beads.[9] A key advantage of this compound is its high specificity; it has been shown to react only with 4-thiouridine and not with other sulfur-containing nucleosides in tRNA, making it superior to other reagents for tracking newly transcribed RNA.[10]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution for general use in protein or RNA labeling.
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Dissolution: Add a sufficient volume of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the vial to achieve the desired concentration (e.g., 10-50 mg/mL).
-
Mixing: Vortex or pipette gently until the solid is completely dissolved.
-
Usage: Use the stock solution immediately. Do not store for extended periods.
Protocol 2: Cell Surface Protein Labeling
This protocol provides a general workflow for biotinylating proteins on the surface of live cells.
-
Cell Preparation: Wash cultured cells (approx. 1-5 x 10⁷ cells) three times with ice-cold phosphate-buffered saline (PBS), pH 7.4, to remove any contaminating proteins from the culture medium.
-
Labeling Reaction: Resuspend the cell pellet in 1 mL of ice-cold PBS containing 1-2 mM this compound (diluted from a fresh stock solution).
-
Incubation: Incubate the cell suspension for 30 minutes at 4°C with gentle agitation to label accessible cell surface cysteine residues.
-
Quenching: Quench the reaction by adding a quenching buffer (e.g., PBS containing 5-10 mM L-cysteine or Tris) and incubate for 10-15 minutes at 4°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.
-
Downstream Processing: The cells are now ready for lysis, followed by affinity purification of biotinylated proteins using streptavidin-conjugated beads.
Protocol 3: Labeling of 4-Thiouridine (s4U)-Containing RNA
This protocol is adapted from studies tracking newly transcribed RNA populations.[9]
-
RNA Preparation: Isolate total RNA from cells previously subjected to metabolic labeling with 4-thiouridine.
-
Reaction Setup: In a total volume of 250 µL, combine 70 µg of total RNA with a reaction buffer of 10 mM HEPES (pH 7.5) and 1 mM EDTA.[9]
-
Reagent Addition: Freshly dissolve this compound-XX in DMF. Add 5 µg of the reagent to the RNA solution. The final concentration of DMF should not exceed 20%.[9]
-
Incubation: Incubate the reaction for 30 minutes at room temperature in the dark.[9]
-
Purification: Remove excess, unreacted this compound-XX using a suitable method such as ethanol (B145695) precipitation or size-exclusion chromatography. The biotinylated RNA is now ready for enrichment with streptavidin beads.
Experimental Workflows
Cell Surface Biotinylation and Analysis
The following diagram illustrates a typical workflow for identifying cell surface proteins using this compound.
Caption: Workflow for cell surface protein labeling and analysis.
s4U-RNA Labeling and Enrichment
This workflow details the process of specifically isolating newly transcribed RNA. This compound offers higher efficiency and less bias compared to other reagents for this application.[9]
Caption: Workflow for s4U-RNA labeling and enrichment.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biotium.com [biotium.com]
- 4. biocompare.com [biocompare.com]
- 5. Biotium Biotin-XX MTSEA,10mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A selective and sensitive detection system for 4-thiouridine modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MTSEA-biotin: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MTSEA-biotin, a thiol-reactive biotinylating reagent. It is designed to furnish researchers, scientists, and professionals in drug development with the essential knowledge required to effectively utilize this compound in their studies. This document details the physicochemical properties of this compound and its derivatives, provides in-depth experimental protocols, and illustrates key mechanisms and workflows through detailed diagrams.
Core Properties of this compound and its Variants
This compound and its derivatives are powerful tools for selectively labeling molecules with free sulfhydryl (thiol) groups. The family of reagents includes variants with different spacer arm lengths to accommodate various applications, such as minimizing steric hindrance and optimizing the interaction between the biotin (B1667282) tag and its binding partners like streptavidin.[1] The key quantitative data for these compounds are summarized below.
| Compound Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Form | Solubility | Storage |
| This compound | 2-((Biotinoyl)amino)ethyl methanethiosulfonate (B1239399) | C13H23N3O4S3 | 381.52[1][2][3] | White solid | DMF or DMSO | Desiccated at -20°C[1] |
| This compound-X | 2-((6-((Biotinoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate | C19H34N4O5S3 | 494.68[1][4] | Crystals | DMSO | -20°C[1][4] |
| This compound-XX | 2-((6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate | C25H45N5O6S3 | 607.7[1][5] | White solid | DMF or DMSO | Desiccated at -20°C[1][5] |
Mechanism of Action: Thiol-Reactive Labeling
This compound functions as a thiol-reactive probe, enabling the specific labeling of cysteine residues in proteins or other thiol-containing molecules.[3][4] The methanethiosulfonate (MTS) group reacts with a sulfhydryl group to form a stable disulfide bond, thereby covalently attaching the biotin moiety to the target molecule. This specific reactivity under mild conditions makes it an invaluable tool for various biochemical and cellular assays.
Figure 1. Reaction of this compound with a thiol group.
Experimental Protocol: Enrichment of 4-Thiouridine (B1664626) (s4U)-labeled RNA
This compound is highly effective for the labeling and enrichment of RNA containing 4-thiouridine (s4U), a photoreactive nucleoside analog. This method is central to studying RNA dynamics, such as transcription and degradation rates. The following protocol is adapted from established methods for s4U-RNA enrichment.[6]
Materials:
-
Total RNA containing s4U
-
This compound-XX (Biotium)
-
Dimethylformamide (DMF)
-
HEPES buffer (10 mM, pH 7.5)
-
EDTA (1 mM)
-
Streptavidin-coated magnetic beads
-
Appropriate wash buffers
Procedure:
-
RNA Preparation: Isolate total RNA from cells metabolically labeled with s4U.
-
Biotinylation Reaction Setup:
-
In a total volume of 250 µL, combine:
-
70 µg of total RNA
-
10 mM HEPES (pH 7.5)
-
1 mM EDTA
-
5 µg of this compound-XX freshly dissolved in DMF (final DMF concentration should be 20%).[6]
-
-
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes in the dark.[6]
-
Purification of Biotinylated RNA:
-
Remove excess, unreacted this compound-XX using an appropriate RNA purification method (e.g., chloroform/isopropanol precipitation).
-
-
Enrichment of s4U-RNA:
-
Resuspend the purified, biotinylated RNA in a suitable binding buffer.
-
Add streptavidin-coated magnetic beads and incubate to allow the biotinylated RNA to bind to the beads.
-
-
Washing: Wash the beads several times with wash buffers to remove non-specifically bound RNA.
-
Elution: Elute the s4U-labeled RNA from the streptavidin beads for downstream analysis (e.g., RT-qPCR, RNA sequencing).
Figure 2. Workflow for s4U-RNA enrichment.
Applications in Research and Drug Development
The ability of this compound to specifically label thiols has led to its use in a wide range of applications:
-
Protein Structure and Function: By labeling cysteine residues, this compound can be used to probe the accessibility of these residues and to study conformational changes in proteins.
-
RNA Dynamics: As detailed in the protocol above, MTSEA reagents are instrumental in studying the lifecycle of RNA within a cell, providing insights into gene expression regulation.[6]
-
Cell Surface Labeling: The membrane-impermeant nature of some MTSEA reagents allows for the selective labeling of proteins on the cell surface, which is crucial for studying cell surface protein topology and trafficking.
-
Drug Target Identification: In the context of drug development, this compound can be used in chemical proteomics workflows to identify the protein targets of drugs that contain a reactive thiol group.
References
- 1. biotium.com [biotium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. MTSEA Biotin-X solubility: in DMSO, soluble | Sigma-Aldrich [sigmaaldrich.com]
- 5. thomassci.com [thomassci.com]
- 6. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to MTSEA-Biotin Linkers for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methanethiosulfonate (B1239399) (MTS)-based biotinylation reagents, specifically focusing on the different types of MTSEA-biotin linkers. These reagents are invaluable tools for the selective labeling of free sulfhydryl groups on proteins and other biomolecules, enabling a wide range of applications from structural analysis to interaction studies.
Introduction to this compound Linkers
This compound is a thiol-reactive compound that facilitates the covalent attachment of a biotin (B1667282) molecule to a cysteine residue. The core of this reagent is the methanethiosulfonate (MTS) group, which reacts specifically and efficiently with the sulfhydryl group of cysteine under mild physiological conditions to form a stable disulfide bond. This targeted biotinylation allows for the subsequent detection, purification, or immobilization of the labeled protein through the high-affinity interaction between biotin and streptavidin or avidin.
The primary application of this compound lies in the Substituted Cysteine Accessibility Method (SCAM), a powerful technique used to probe the structure and function of proteins, particularly ion channels and transporters. By systematically introducing cysteine mutations at various positions in a protein and assessing their accessibility to membrane-impermeant or -permeant this compound reagents, researchers can map the topology of transmembrane domains, identify pore-lining residues, and characterize conformational changes associated with protein function.[1][2]
Types of this compound Linkers and Their Properties
Several variants of this compound are commercially available, differing primarily in the length of the spacer arm that connects the reactive MTS group to the biotin moiety. The choice of linker can be critical, as longer spacer arms can help to overcome steric hindrance, facilitating the interaction between the biotin tag and the bulky streptavidin protein.[3]
| Linker Type | Chemical Name | Molecular Weight ( g/mol ) | Spacer Arm Length | Key Features |
| Biotin-MTSEA | 2-((Biotinoyl)amino)ethyl methanethiosulfonate | 381.54 | Shortest | Standard reagent for general cysteine labeling applications. |
| Biotin-X-MTSEA | 2-((6-((Biotinoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate | 494.68 | Intermediate | Contains an additional aminocaproyl spacer to increase the distance between the biotin and the target protein. |
| Biotin-XX-MTSEA | 2-((6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate | 607.82 | Longest | Features two aminocaproyl spacers, significantly extending the reach of the biotin tag to improve binding to streptavidin, especially in sterically hindered environments.[3][4] |
Experimental Protocols
This section provides a detailed, generalized protocol for a common application of this compound: cysteine accessibility mapping of a cell surface protein.
Materials
-
Cells expressing the cysteine-mutant protein of interest
-
This compound linker of choice (Biotin-MTSEA, Biotin-X-MTSEA, or Biotin-XX-MTSEA)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) containing protease inhibitors
-
Streptavidin-agarose beads or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer containing a reducing agent like DTT or β-mercaptoethanol)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody or streptavidin-HRP
Protocol for Cysteine Accessibility of a Cell Surface Protein
-
Cell Preparation:
-
Culture cells expressing the cysteine-mutant protein to an appropriate confluency in a culture dish.
-
Wash the cells twice with ice-cold PBS to remove any residual media.
-
-
This compound Labeling:
-
Prepare a fresh stock solution of this compound in DMSO (e.g., 10-50 mM). Keep this solution on ice and protected from light.[1]
-
Dilute the this compound stock solution to the desired final concentration (e.g., 1 mM) in ice-cold PBS immediately before use.[1]
-
Add the this compound solution to the cells and incubate on ice for a specified time (e.g., 5-30 minutes).[1] The optimal concentration and incubation time should be determined empirically for each experimental system.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, remove the this compound solution and wash the cells three times with ice-cold PBS containing a quenching agent, such as 5 mM L-cysteine or 100 mM glycine, to react with any excess this compound.
-
-
Cell Lysis:
-
Add ice-cold lysis buffer containing protease inhibitors to the cells.
-
Incubate on ice for 30 minutes with occasional agitation to ensure complete cell lysis.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to a new tube.
-
-
Affinity Purification of Biotinylated Proteins:
-
Add streptavidin-agarose or magnetic beads to the cleared lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
Pellet the beads by centrifugation (for agarose (B213101) beads) or using a magnetic stand (for magnetic beads).
-
Discard the supernatant and wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
To elute the bound proteins, resuspend the beads in SDS-PAGE sample buffer containing a reducing agent (e.g., DTT).
-
Boil the samples for 5-10 minutes to release the biotinylated proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane for Western blot analysis.
-
Probe the membrane with a primary antibody specific for the protein of interest, followed by an HRP-conjugated secondary antibody. Alternatively, the biotinylated proteins can be directly detected using streptavidin-HRP.
-
Visualize the protein bands using a chemiluminescent substrate. The presence of a band indicates that the cysteine residue was accessible to the this compound reagent.
-
Visualizations of Workflows and Pathways
Logical Relationship: Overcoming Steric Hindrance
The following diagram illustrates the principle of how a longer spacer arm on an this compound linker can overcome steric hindrance and facilitate the binding of streptavidin.
Caption: Longer linkers on this compound overcome steric hindrance for streptavidin binding.
Experimental Workflow: Cysteine Accessibility Mapping
The following diagram outlines the key steps in a typical cysteine accessibility mapping experiment using this compound.
Caption: Workflow for cysteine accessibility mapping using this compound.
Signaling Pathway: P2X Receptor Activation
This compound is often used to study the structure and function of ion channels like the P2X receptors. The following diagram illustrates the signaling pathway initiated by ATP binding to a P2X receptor.[6][7][8][9]
Caption: Simplified signaling pathway of ATP-gated P2X receptors.
Conclusion
This compound linkers are powerful and versatile reagents for the targeted labeling of cysteine residues. The availability of linkers with varying spacer arm lengths provides researchers with the flexibility to optimize their experiments and overcome potential challenges such as steric hindrance. A thorough understanding of the properties of these linkers and the application of robust experimental protocols are essential for obtaining reliable and insightful data in the study of protein structure, function, and interactions.
References
- 1. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine-accessibility analysis of transmembrane domains 11–13 of human concentrative nucleoside transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. biocompare.com [biocompare.com]
- 5. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. P2X purinoreceptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Thiol-Reactive Biotinylation: MTSEA-biotin-X vs. MTSEA-biotin-XX
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of molecular biology and proteomics, the specific labeling of proteins is a cornerstone technique for elucidating function, structure, and cellular location. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, paired with the high-affinity interaction of biotin and streptavidin, provides a robust and versatile tool for protein detection, purification, and analysis. Methanethiosulfonate (MTS) reagents, such as MTSEA-biotin, are highly valued for their specific and rapid reaction with free sulfhydryl groups on cysteine residues. This specificity allows for targeted labeling, particularly in applications like the Substituted-Cysteine Accessibility Method (SCAM) for studying ion channel topology and protein surface accessibility.
This guide provides a detailed comparison of two popular variants of this compound: this compound-X and this compound-XX. The primary distinction between these reagents lies in the length of the spacer arm that separates the reactive MTS group from the biotin moiety. This structural difference has significant implications for experimental design and outcomes, particularly concerning steric hindrance and the efficiency of biotin-streptavidin interactions. We will explore their chemical properties, provide detailed experimental protocols, and present visual workflows to aid researchers in selecting the appropriate reagent and designing successful experiments.
Core Differences: A Quantitative Comparison
The fundamental difference between this compound-X and this compound-XX is the length of the linker arm connecting the thiol-reactive MTSEA group and the biotin molecule. This compound-X contains a single aminohexanoic acid spacer, while this compound-XX incorporates two of these units, resulting in a significantly longer and more flexible linker.[1][2] This extended spacer in the "XX" variant is designed to minimize steric hindrance, facilitating more efficient binding of the biotin tag to the deep biotin-binding pocket of streptavidin, especially when the labeled cysteine is located in a sterically crowded environment on the protein surface.[1][3]
| Property | This compound-X | This compound-XX |
| Full Chemical Name | 2-((6-((Biotinoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate | 2-((6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethylmethanethiosulfonate |
| Synonym(s) | MTSEA-Biotincap | MTSEA-Biotincapcap |
| Molecular Formula | C₁₉H₃₄N₄O₅S₃ | C₂₅H₄₅N₅O₆S₃ |
| Molecular Weight | 494.68 g/mol [1] | 607.7 g/mol [2] |
| Spacer Arm Length (Estimated) | ~22.4 Å | ~30.5 Å |
Spacer arm length is estimated based on structurally analogous amine-reactive NHS-ester biotin reagents (NHS-LC-Biotin and NHS-LC-LC-Biotin), which share the same aminohexanoic acid spacer units.
Logical Relationship of Reagent Components
The structure of these reagents can be visualized as three key functional parts connected in series. The choice between them is a strategic decision based on the accessibility of the target cysteine residue.
References
Unveiling Cellular Dynamics: A Technical Guide to MTSEA-Biotin Applications in Research
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules at the cellular level is paramount. [2-((Biotinoyl)amino)ethyl] methanethiosulfonate (B1239399) (MTSEA-biotin) has emerged as a powerful tool in this endeavor, offering a versatile method for labeling and investigating proteins and RNA. This in-depth technical guide explores the core applications of this compound, providing detailed experimental protocols, quantitative data summaries, and visual representations of key workflows and pathways to empower your research.
The Chemistry at the Core: Thiol-Reactive Labeling
This compound is a thiol-reactive chemical probe.[1] Its utility lies in the methanethiosulfonate (MTS) group, which specifically and covalently reacts with the sulfhydryl (-SH) group of cysteine residues in proteins and 4-thiouridine (B1664626) (s⁴U) in RNA under mild physiological conditions.[2][3] This reaction forms a stable disulfide bond, effectively tagging the molecule of interest with biotin (B1667282).[2] The biotin moiety then serves as a high-affinity handle for detection, purification, and downstream analysis using streptavidin- or avidin-based reagents.[4]
Several variants of this compound are commercially available, differing in the length of the spacer arm between the MTS group and the biotin molecule (e.g., this compound, this compound-X, and this compound-XX).[1] Longer linkers can be advantageous in overcoming steric hindrance and facilitating the interaction between biotin and streptavidin.[1]
Key Research Applications of this compound
The unique properties of this compound have led to its widespread adoption in several key areas of molecular and cellular biology research.
Probing Ion Channel Structure and Function through Cysteine Accessibility
A primary application of this compound is in the field of ion channel research, where it is used to map the accessibility of cysteine residues introduced into different regions of the channel protein.[3] This technique, known as substituted cysteine accessibility method (SCAM), provides invaluable insights into the three-dimensional structure of channels, the conformational changes that occur during gating, and the lining of the ion permeation pathway.[3][5]
By systematically replacing amino acids with cysteine and then testing their accessibility to the membrane-impermeant this compound, researchers can determine which residues are exposed to the extracellular or intracellular environment in different functional states of the channel (e.g., open, closed, or desensitized).[3]
This protocol is adapted from studies investigating the ATP-gated human P2X1 receptor.[3]
-
Cell Preparation: Express wild-type or cysteine-mutant P2X1 receptors in Xenopus oocytes.
-
Labeling:
-
Incubate a set of oocytes (typically 6-10) with 1 mg/mL this compound in a suitable buffer (e.g., ND96) for a defined period (e.g., 30 minutes) at room temperature.
-
To investigate state-dependent accessibility, pre-incubate oocytes with an agonist (e.g., 1 mM ATP) or antagonist prior to and during this compound labeling.
-
As a negative control, perform the labeling on cells expressing the wild-type receptor, which may lack accessible native cysteines.
-
-
Quenching: Stop the reaction by washing the oocytes with a quenching buffer containing a thiol-containing reagent like L-cysteine or β-mercaptoethanol.
-
Lysis and Protein Isolation:
-
Lyse the oocytes in a lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the solubilized proteins.
-
-
Affinity Purification:
-
Incubate the protein lysate with streptavidin-agarose beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Perform a Western blot using a primary antibody specific for the P2X1 receptor, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the results using a chemiluminescence detection system.
-
| Parameter | Value | Reference |
| Cell Type | Xenopus Oocytes expressing P2X1 receptors | [3] |
| This compound Concentration | 1 mg/mL | [3] |
| Incubation Time | 30 minutes | [3] |
| Temperature | Room Temperature | [3] |
| Agonist (for state-dependent labeling) | 1 mM ATP | [3] |
Investigating RNA Dynamics by Labeling 4-Thiouridine-Containing RNA
This compound is a highly efficient reagent for the biotinylation of RNA that has been metabolically labeled with 4-thiouridine (s⁴U).[2] This approach allows for the specific capture and analysis of newly transcribed RNA, providing a powerful tool to study RNA synthesis, turnover, and transport.[2][6] Compared to other thiol-reactive biotinylation reagents like HPDP-biotin, this compound has been shown to offer higher yields and less bias in the enrichment of s⁴U-RNA.[2]
This protocol is based on a method for efficient s⁴U-RNA enrichment using this compound.[2]
-
Metabolic Labeling: Culture cells (e.g., HEK293T) in the presence of 100 µM 4-thiouridine for a desired period (e.g., 1-24 hours) to label newly transcribed RNA.
-
RNA Isolation: Isolate total RNA from the cells using a standard method like TRIzol extraction.
-
Biotinylation Reaction:
-
In a total volume of 250 µL, mix 70 µg of total RNA with 10 mM HEPES (pH 7.5), 1 mM EDTA, and 5 µg of this compound-XX (freshly dissolved in DMF to a final concentration of 20%).
-
Incubate the reaction at room temperature for 30 minutes in the dark with gentle rotation.
-
-
RNA Purification: Purify the RNA from the reaction mixture using a suitable method, such as ethanol (B145695) precipitation.
-
Enrichment of Biotinylated RNA:
-
Resuspend the purified RNA in an appropriate buffer.
-
Add streptavidin-coated magnetic beads and incubate to allow binding of the biotinylated RNA.
-
Wash the beads several times to remove non-biotinylated RNA.
-
-
Elution: Elute the enriched s⁴U-RNA from the beads using a buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) to cleave the disulfide bond.
-
Downstream Analysis: The enriched RNA is now ready for downstream applications such as RT-qPCR or RNA sequencing.
| Parameter | Value | Reference |
| Cell Type | HEK293T | [2] |
| 4-Thiouridine Concentration | 100 µM | [2] |
| Total RNA Input | 70 µg | [2] |
| This compound-XX Concentration | 5 µg in 250 µL reaction | [2] |
| Incubation Time | 30 minutes | [2] |
| Temperature | Room Temperature | [2] |
Probing Protein Trafficking and Localization
While less documented with specific this compound protocols, the principles of thiol-reactive labeling can be applied to study protein trafficking. By engineering a cysteine residue at a specific site on a protein of interest, this compound can be used to label a population of that protein at a particular cellular location (e.g., the cell surface). The fate of this labeled pool of proteins can then be tracked over time to study processes like endocytosis, recycling, or degradation. This approach often involves a "pulse-chase" experimental design where a short labeling period (the pulse) is followed by a chase period where the labeled proteins are monitored.
Receptor-Ligand Interaction Studies
This compound can be used to label cysteine residues within or near the ligand-binding pocket of a receptor.[4] Changes in the accessibility of these cysteines to this compound in the presence and absence of a ligand can provide information about ligand-induced conformational changes.[3] Furthermore, if a ligand itself contains a free thiol group, it could potentially be labeled with this compound, creating a biotinylated ligand for use in binding assays. However, this application is highly dependent on the specific ligand and receptor system and requires careful optimization.[7]
Troubleshooting Common Issues in this compound Labeling
| Issue | Possible Cause | Suggested Solution | Reference |
| No or low labeling | Inactive this compound | Prepare fresh stock solutions of this compound in anhydrous DMSO or DMF and store desiccated at -20°C. | [1] |
| Inaccessible cysteine residue | Ensure the engineered cysteine is in a solvent-exposed region of the protein. | [5] | |
| Presence of reducing agents in buffers | Remove any reducing agents (e.g., DTT, β-mercaptoethanol) from buffers used during the labeling reaction. | [8] | |
| High background/non-specific binding | Over-biotinylation | Optimize the concentration of this compound and the incubation time. | [9] |
| Inadequate blocking | Use a suitable blocking agent (e.g., BSA, glycine) after the labeling step. | [9] | |
| Insufficient washing | Increase the number and stringency of wash steps after affinity purification. | [9] |
Conclusion
This compound is a versatile and powerful tool for researchers across various disciplines. Its ability to specifically and efficiently label thiol groups in proteins and RNA has made it indispensable for studying ion channel dynamics, RNA metabolism, and other fundamental cellular processes. By understanding the underlying chemistry and optimizing experimental protocols, scientists can leverage this compound to gain deeper insights into the molecular machinery of the cell, paving the way for new discoveries and therapeutic interventions.
References
- 1. biotium.com [biotium.com]
- 2. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of receptor proteins using affinity cross-linking with biotinylated ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Measurement of ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
The Role of MTSEA-Biotin in Elucidating Protein Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of protein structure and function, understanding the topography and dynamic conformational changes of these macromolecules is paramount.[1] Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, has become a cornerstone technique in molecular biology, enabling researchers to probe protein interactions, localization, and structure. Among the arsenal (B13267) of biotinylating agents, 2-((Biotinoyl)amino)ethyl methanethiosulfonate (B1239399) (MTSEA-biotin) has emerged as a powerful and selective tool, particularly for the analysis of protein architecture. This thiol-reactive probe is instrumental in a technique known as the Substituted Cysteine Accessibility Method (SCAM), which allows for the detailed mapping of protein structures, especially membrane proteins like ion channels.[2][3] This guide provides an in-depth technical overview of this compound, its applications in protein structure analysis, detailed experimental protocols, and the underlying principles of the methodologies it enables.
Core Principles of this compound Chemistry
This compound is a methanethiosulfonate (MTS) reagent that selectively reacts with the sulfhydryl (thiol) group of cysteine residues under mild conditions to form a stable disulfide bond.[2][4] This high specificity for cysteine is a key feature that allows for targeted labeling of proteins. The reaction is efficient and rapid, making it suitable for studying the dynamic nature of protein conformations.[5]
The general reaction is as follows:
Protein-SH + CH₃SO₂-S-CH₂-CH₂-NH-CO-(CH₂)₄-Biotin → Protein-S-S-CH₂-CH₂-NH-CO-(CH₂)₄-Biotin + CH₃SO₂H
This compound and its variants, which differ in the length of the linker arm between the MTS group and the biotin moiety (e.g., this compound-X, this compound-XX), allow for flexibility in experimental design.[6] Longer linkers can facilitate the interaction between the attached biotin and its binding partner, streptavidin, which is crucial for subsequent detection and purification steps.[6]
Properties of this compound and its Variants
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experiments. The following tables summarize key quantitative data for this compound and its common variants.
| Property | This compound | This compound-X | This compound-XX |
| Synonyms | N-Biotinylaminoethyl methanethiosulfonate | 2-((6-((biotinoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate | 2-((6-((6-((biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethylmethanethiosulfonate |
| Molecular Formula | C₁₃H₂₃N₃O₄S₃ | C₁₉H₃₄N₄O₅S₃ | C₂₅H₄₅N₅O₆S₃ |
| Molecular Weight | 381.52 g/mol | 494.68 g/mol | 607.7 g/mol |
| Form | White solid | Crystals | White solid |
| Solubility | Soluble in DMF or DMSO | Soluble in DMSO | Soluble in DMF or DMSO |
| Storage | -20°C, desiccated | -20°C | -20°C, desiccated |
| Data sourced from Biotium and Cayman Chemical product information.[6][7] |
The Substituted Cysteine Accessibility Method (SCAM)
The primary application of this compound in protein structure analysis is the Substituted Cysteine Accessibility Method (SCAM).[2][3][8] This powerful technique provides insights into the residues that line a channel or crevice within a protein and can map the protein's topology.[3][9][10] SCAM is particularly valuable for studying membrane proteins, which are notoriously difficult to analyze using traditional structural biology techniques like X-ray crystallography.
The core workflow of SCAM involves:
-
Site-Directed Mutagenesis : Cysteine residues are systematically introduced at various positions within the protein of interest.[2] Often, this is done on a "cysteine-less" version of the protein where all native, non-essential cysteines have been mutated to another amino acid to reduce background labeling.[8]
-
Expression : The mutant proteins are expressed in a suitable system, such as Xenopus oocytes or cultured cells.[11]
-
Labeling with this compound : The expressed proteins are then exposed to this compound. Because this compound is membrane-impermeable, it will only label cysteine residues that are accessible from the extracellular environment.[12]
-
Detection and Analysis : The biotinylated proteins are detected, typically through affinity purification with streptavidin beads followed by western blotting.[13] The presence or absence of a signal indicates whether the introduced cysteine is accessible to the extracellular solution.
By systematically testing a series of cysteine mutants, a detailed map of the protein's surface accessibility can be generated.[13] Furthermore, by performing the labeling in the presence and absence of ligands or under different physiological conditions, conformational changes in the protein can be elucidated.[11]
Experimental Protocol: SCAM for a Membrane Protein
This protocol is a generalized procedure for using this compound in a SCAM experiment to map the extracellularly accessible residues of a membrane protein expressed in cultured cells.
Materials:
-
Cells expressing the cysteine-mutant protein of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound (or a variant)
-
Anhydrous DMSO or DMF for stock solution
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and western blotting apparatus
-
Primary antibody against the protein of interest
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Protein Expression : Grow cells expressing the wild-type or mutant protein to an appropriate confluency.
-
Preparation of this compound Stock Solution : Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM. Store at -20°C.[5]
-
Labeling Reaction : a. Wash the cells twice with ice-cold PBS. b. Prepare the this compound working solution by diluting the stock solution in ice-cold PBS to a final concentration of 0.1-2 mM.[5] c. Incubate the cells with the this compound working solution for a specified time (e.g., 2-30 minutes) on ice or at room temperature. The optimal time and temperature should be determined empirically. d. To quench the reaction, wash the cells three times with ice-cold PBS containing a quenching agent like L-cysteine (optional).
-
Cell Lysis : Lyse the cells in an appropriate lysis buffer.
-
Affinity Purification of Biotinylated Proteins : a. Clarify the cell lysate by centrifugation. b. Incubate the supernatant with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation. c. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis : a. Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with a primary antibody specific to the protein of interest, followed by an HRP-conjugated secondary antibody. d. Visualize the bands using a chemiluminescent substrate.
This compound in RNA Structure and Dynamics
Beyond its use in protein analysis, this compound has also proven to be a highly effective reagent for labeling and purifying RNA containing 4-thiouridine (B1664626) (s4U).[14] This has significant implications for studying RNA synthesis, turnover, and dynamics.[15] this compound reacts with s4U to form a disulfide bond, allowing for the biotinylation and subsequent enrichment of newly transcribed RNA.[16]
Studies have shown that this compound offers higher yields and less biased enrichment of s4U-containing RNA compared to other reagents like HPDP-biotin.[14] This increased efficiency is crucial for applications such as dynamic transcriptome analysis.[14]
Experimental Protocol: Labeling of s4U-Containing RNA
This protocol provides a general method for the biotinylation and enrichment of s4U-labeled RNA from cultured cells.
| Parameter | Condition |
| RNA Input | 2-70 µg of total RNA |
| This compound-XX Concentration | 5 µg for 70 µg RNA in 250 µL reaction |
| Reaction Buffer | 10 mM HEPES (pH 7.5), 1 mM EDTA |
| Incubation Time | 30 minutes at room temperature |
| Incubation Conditions | In the dark with rotation |
| This protocol is adapted from studies demonstrating efficient s4U-RNA enrichment.[14][17] |
Procedure:
-
Metabolic Labeling : Culture cells in the presence of s4U for the desired labeling period.
-
RNA Isolation : Isolate total RNA from the cells using a standard method such as TRIzol extraction.
-
Biotinylation Reaction : a. In a total volume of 250 µL, combine 70 µg of total RNA with 10 mM HEPES (pH 7.5), 1 mM EDTA, and 5 µg of this compound-XX (freshly dissolved in DMF, final DMF concentration should be ~20%).[14] b. Incubate the reaction for 30 minutes at room temperature in the dark with rotation.[14]
-
Removal of Excess Biotin : Remove excess this compound by phenol:chloroform extraction or another suitable RNA cleanup method.[14]
-
Enrichment of Biotinylated RNA : a. Resuspend streptavidin magnetic beads in a suitable binding buffer. b. Add the biotinylated RNA to the beads and incubate to allow for binding. c. Wash the beads extensively to remove non-biotinylated RNA.
-
Elution : Elute the s4U-containing RNA from the beads by incubation with a reducing agent such as DTT or β-mercaptoethanol to cleave the disulfide bond.
-
Downstream Applications : The enriched RNA is now ready for downstream analysis, such as quantitative PCR or RNA sequencing.
Applications in Drug Development
The insights into protein structure and conformation provided by this compound and SCAM are highly valuable in the field of drug development. By identifying the residues that form binding pockets or are involved in the conformational changes associated with protein activation or inhibition, researchers can more effectively design and screen for novel therapeutic compounds.[8] For example, understanding the accessibility of different regions of a receptor in its active versus inactive state can guide the development of state-specific inhibitors.
Conclusion
This compound is a versatile and powerful tool for probing protein structure and function. Its high specificity for cysteine residues makes it an ideal reagent for the Substituted Cysteine Accessibility Method, a technique that has provided invaluable information on the topology and conformational dynamics of a wide range of proteins, particularly membrane proteins. Furthermore, its utility in labeling s4U-containing RNA has expanded its application to the study of transcriptomics. The detailed protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their quest to unravel the complexities of the cellular machinery.
References
- 1. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. interchim.fr [interchim.fr]
- 6. biocompare.com [biocompare.com]
- 7. MTSEA Biotin-X solubility: in DMSO, soluble | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A selective and sensitive detection system for 4-thiouridine modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
MTSEA-Biotin for RNA Metabolic Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of (2-((Biotinoyl)amino)ethyl) methanethiosulfonate (B1239399) (MTSEA-biotin) for the metabolic labeling and purification of newly transcribed RNA. This method offers significant advantages over traditional techniques, enabling more efficient and less biased capture of nascent RNA populations. This document details the underlying chemistry, provides a complete experimental workflow with detailed protocols, presents quantitative comparisons with older methods, and includes troubleshooting guidance.
Introduction: The Need for Efficient Nascent RNA Capture
Understanding the dynamics of gene expression requires the ability to isolate and analyze newly synthesized RNA. Metabolic labeling with nucleoside analogs, such as 4-thiouridine (B1664626) (4sU), allows for the specific tagging of nascent transcripts within a defined time window. Once incorporated into RNA, the thiol group of 4sU provides a chemical handle for subsequent biotinylation and affinity purification.
For years, N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (HPDP-biotin) was the standard reagent for this purpose. However, the disulfide exchange reaction between HPDP-biotin and 4sU is inefficient and can introduce significant bias, particularly against shorter transcripts. This compound has emerged as a superior alternative, offering rapid and highly efficient covalent labeling of 4sU-containing RNA through a thiol-disulfide exchange reaction. This increased efficiency translates to higher yields, reduced bias, and the ability to work with smaller amounts of starting material, thereby expanding the applications of nascent RNA analysis.
The Chemistry of this compound Labeling
This compound is a thiol-reactive biotinylating reagent. The methanethiosulfonate (MTS) group of this compound reacts specifically and efficiently with the thiol group of 4-thiouridine (4sU) that has been metabolically incorporated into newly transcribed RNA. This reaction forms a stable disulfide bond, covalently attaching a biotin (B1667282) molecule to the RNA. The high affinity of biotin for streptavidin is then exploited for the purification of the labeled RNA from the total RNA population. The disulfide bond can be readily cleaved by reducing agents, allowing for the gentle elution of the purified nascent RNA.
Quantitative Advantages of this compound over HPDP-Biotin
The primary advantage of this compound lies in its superior reaction kinetics and efficiency compared to HPDP-biotin. This leads to a more accurate representation of the nascent transcriptome.
Table 1: Comparison of Reaction Efficiency
| Feature | This compound | HPDP-Biotin | Reference(s) |
| Reaction Time | ~30 minutes | 2 hours or more | [1] |
| Conversion of free 4sU | >95% in 5 minutes | <20% in 120 minutes | [2] |
| Required Reagent Amount | ~10-fold less than HPDP-biotin | Higher concentration needed | [1] |
Table 2: Impact on RNA Recovery and Bias
| Feature | This compound | HPDP-Biotin | Reference(s) |
| Yield of Labeled RNA | Significantly higher | Lower | [1] |
| Length Bias | Minimal bias against shorter transcripts | Significant bias, favoring longer transcripts | [1] |
| Recovery of Short Transcripts | More efficient recovery | Less efficient recovery | [1] |
Experimental Workflow
The overall experimental workflow for this compound-based nascent RNA capture can be divided into four main stages: 1) Metabolic labeling of cells with 4-thiouridine; 2) Total RNA extraction; 3) Biotinylation of 4sU-containing RNA with this compound; and 4) Affinity purification of biotinylated RNA using streptavidin-coated magnetic beads.
References
Methodological & Application
Application Notes and Protocols for MTSEA-Biotin Labeling of Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-Aminoethyl]methanethiosulfonate (MTSEA)-biotin is a thiol-reactive biotinylation reagent that selectively labels cysteine residues in proteins and other molecules under mild conditions.[1] This reagent is a valuable tool for a variety of applications in protein research, including the study of protein structure, function, and interactions. MTSEA-biotin is particularly useful for labeling cell surface proteins, as its charge and hydrophilicity can limit its permeability across cell membranes, thus restricting its reactivity to externally exposed cysteine residues. This property allows for the specific investigation of the extracellular domains of transmembrane proteins, such as ion channels and receptors.
This document provides detailed protocols for the use of this compound in protein labeling, including recommended reaction conditions, quenching procedures, and a specific application in studying protein conformational changes.
Quantitative Data Summary
The efficiency of this compound labeling is influenced by several factors, including the concentration of the reagent, incubation time, temperature, and the pH of the reaction buffer. The following table summarizes key quantitative data for three common variants of this compound.
| Parameter | This compound | This compound-X | This compound-XX |
| Full Chemical Name | 2-((Biotinoyl)amino)ethylmethanethiosulfonate | 2-((6-((Biotinoyl)amino)hexanoyl)amino)ethylmethanethiosulfonate | 2-((6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethylmethanethiosulfonate |
| Molecular Weight (MW) | 381.52 g/mol [1] | 494.68 g/mol [1] | 607.7 g/mol [1] |
| Solubility | Soluble in DMF or DMSO[1] | Soluble in DMF or DMSO[1] | Soluble in DMF or DMSO[1] |
| Storage | Store desiccated at -20°C[1] | Store desiccated at -20°C[1] | Store desiccated at -20°C[1] |
| Spacer Arm Length | Short | Medium | Long[1] |
| Typical Molar Excess (Reagent:Protein) | 10-20 fold[2] | 10-20 fold[2] | 10-20 fold[2] |
| Typical Incubation Time | 30 minutes - 2 hours[2][3] | 30 minutes - 2 hours[2][3] | 30 minutes - 2 hours[2][3] |
| Typical Incubation Temperature | 4°C to Room Temperature (~20-25°C)[2] | 4°C to Room Temperature (~20-25°C)[2] | 4°C to Room Temperature (~20-25°C)[2] |
| Optimal pH Range | 6.5 - 7.5[4] | 6.5 - 7.5[4] | 6.5 - 7.5[4] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for biotinylating a purified protein with accessible cysteine residues.
Materials:
-
Purified protein containing free cysteine residues
-
This compound (or its longer-chain variants)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Reducing agent (e.g., TCEP, optional)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Desalting column or dialysis tubing for purification
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in PBS at a concentration of 1-5 mg/mL.
-
If the protein's cysteine residues may be oxidized (forming disulfide bonds), pre-treat the protein with a reducing agent like TCEP. Note: If using DTT, it must be removed before adding the this compound, as it will compete for the labeling reaction.[5]
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. For example, to prepare a 10 mM solution of this compound (MW 381.52), dissolve 3.82 mg in 1 mL of solvent.
-
-
Biotinylation Reaction:
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent to consume the excess this compound. Add L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of approximately 10 mM.[6]
-
-
Purification:
-
Remove the excess, unreacted this compound and the quenching reagent by desalting chromatography or dialysis against PBS.
-
Protocol 2: Cell Surface Protein Labeling and Accessibility Study of the P2X1 Receptor
This protocol is adapted from a study investigating ATP-induced conformational changes in the human P2X1 receptor expressed in oocytes.[7] It demonstrates how this compound can be used to probe the accessibility of cysteine residues on the cell surface.
Materials:
-
Oocytes expressing the P2X1 receptor (wild-type or cysteine mutants)
-
This compound
-
Oocyte Ringer's 2 (OR2) buffer
-
ATP solution
-
Apyrase (for control)
-
Lysis buffer
-
Streptavidin-agarose beads
-
SDS-PAGE reagents and equipment
-
Anti-P2X1 receptor antibody for Western blotting
Procedure:
-
Oocyte Preparation and Treatment:
-
Divide the oocytes expressing the P2X1 receptor into control and experimental groups.
-
For the control group, pre-treat the oocytes with apyrase to hydrolyze any endogenous ATP.
-
For the experimental group, stimulate the oocytes with ATP to induce conformational changes in the P2X1 receptor.
-
-
This compound Labeling:
-
Incubate the oocytes from both groups with this compound in OR2 buffer. The concentration and incubation time should be optimized but can be initiated based on general protein labeling protocols (e.g., 1-2 mM for 30 minutes at room temperature).
-
-
Cell Lysis and Isolation of Biotinylated Proteins:
-
After incubation, wash the oocytes to remove excess this compound.
-
Lyse the oocytes in a suitable lysis buffer.
-
Isolate the biotinylated proteins by incubating the cell lysate with streptavidin-agarose beads.
-
-
Analysis:
-
Wash the streptavidin-agarose beads to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane for Western blotting.
-
Probe the membrane with an anti-P2X1 receptor antibody to detect the amount of biotinylated P2X1 receptor.
-
The difference in the amount of biotinylated P2X1 receptor between the control and ATP-stimulated groups indicates a change in the accessibility of the cysteine residues upon receptor activation.[7]
-
Visualizations
Caption: General workflow for labeling proteins with this compound.
Caption: Workflow for studying P2X1 receptor conformational changes.
References
- 1. biotium.com [biotium.com]
- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: MTSEA-Biotin Cell Surface Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cell surface proteins play a critical role in cellular communication, signaling, and interaction with the extracellular environment. The ability to specifically label and isolate these proteins is fundamental for understanding their function, identifying drug targets, and discovering biomarkers. MTSEA-biotin (N-Biotinylaminoethyl methanethiosulfonate) is a thiol-reactive biotinylation reagent that selectively labels proteins at cysteine residues.[1][2] Its membrane impermeability under specific conditions makes it a valuable tool for labeling the extracellular domains of proteins.
The underlying principle involves the reaction of the methanethiosulfonate (B1239399) (MTS) group with a free sulfhydryl (thiol) group, typically from a cysteine residue, to form a stable, yet cleavable, disulfide bond.[2] This covalent modification attaches a biotin (B1667282) tag to the cell surface protein, enabling its subsequent detection or purification using avidin (B1170675) or streptavidin-based affinity matrices.[3][4] This method is a cornerstone of the Substituted-Cysteine Accessibility Method (SCAM), which is used to probe the structure and function of membrane proteins like ion channels.[2]
Principle of this compound Labeling
This compound reacts specifically with the thiol group of cysteine residues exposed on the extracellular surface of the plasma membrane. The methanethiosulfonate moiety forms a disulfide bridge with the protein's sulfhydryl group. This reaction is efficient under mild physiological conditions.[5] The attached biotin molecule serves as a high-affinity handle for subsequent purification using streptavidin-conjugated beads. A key advantage of this system is the reversibility of the disulfide bond, which allows for the gentle elution of captured proteins using reducing agents such as dithiothreitol (B142953) (DTT).[6]
Chemical Reaction Pathway
Caption: Reaction of this compound with a protein's sulfhydryl group.
Data Presentation
Quantitative parameters are crucial for successful and reproducible cell surface labeling. The following tables summarize key data for planning your experiments.
Table 1: Properties of Common this compound Reagents
| Reagent Name | Full Chemical Name | Molecular Weight ( g/mol ) | Spacer Arm Length | Key Feature |
|---|---|---|---|---|
| This compound | N-Biotinylaminoethyl methanethiosulfonate | 381.5 | ~14.1 Å | Standard thiol-reactive biotinylation reagent.[1] |
| This compound-X | Biotin-X-2-aminoethyl methanethiosulfonate | 494.68 | ~20.6 Å | Contains an additional 6-atom spacer to reduce steric hindrance.[5] |
| This compound-XX | Biotin-XX-2-aminoethyl methanethiosulfonate | 607.7 | ~27.1 Å | Features a longer spacer arm to facilitate biotin-streptavidin interaction.[5][7][8] |
Table 2: Recommended Experimental Parameters
| Parameter | Recommended Range | Notes |
|---|---|---|
| Cell Type | Adherent or Suspension Cells | Protocol may need slight adjustments for cell type. |
| Cell Density | 1 x 10⁶ to 25 x 10⁶ cells/mL | Higher cell density is generally more efficient.[9] |
| This compound Conc. | 0.5 mM - 2.0 mM | Optimal concentration should be determined empirically. |
| Incubation Time | 15 - 30 minutes | Longer times may increase intracellular labeling.[3] |
| Incubation Temperature | 4°C or Room Temperature | 4°C is recommended to minimize endocytosis and reagent internalization.[9] |
| Quenching Reagent | 50-100 mM Glycine (B1666218) or Tris | Quenches unreacted biotin reagent to stop the labeling reaction.[9] |
| Elution Reagent | 50-100 mM DTT | Cleaves the disulfide bond to release labeled proteins from streptavidin beads.[3] |
Experimental Protocol: Cell Surface Biotinylation
This protocol provides a general framework for labeling cell surface proteins on mammalian cells using this compound.
I. Materials and Reagents
-
Cells: Healthy, viable cell culture (adherent or suspension).
-
This compound Reagent: (e.g., this compound-XX, Biotium Cat. No. 90066).[7]
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[5][8]
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, ice-cold.
-
Tris-Buffered Saline (TBS), pH 7.4.
-
-
Quenching Buffer: PBS containing 100 mM Glycine or Tris, ice-cold.
-
Lysis Buffer: RIPA buffer or other suitable detergent-based lysis buffer with protease inhibitors.
-
Affinity Matrix: Streptavidin-agarose beads or Streptavidin-coated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1).[3][4]
-
Wash Buffer: Lysis buffer with reduced detergent concentration.
-
Elution Buffer: SDS-PAGE sample buffer containing 100 mM DTT.[3]
II. Reagent Preparation
-
This compound Stock Solution (100 mM):
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the required amount in anhydrous DMF or DMSO. For example, dissolve 6.1 mg of this compound-XX (MW: 607.7) in 100 µL of DMF.
-
This stock solution is moisture-sensitive and should be prepared fresh. Unused portions can be aliquoted and stored desiccated at -20°C for short periods.[5][7]
-
-
Working Solutions: Prepare all buffers and keep them on ice. Add protease inhibitors to the Lysis Buffer immediately before use.
III. Experimental Workflow
Caption: Workflow for cell surface protein labeling and enrichment.
IV. Step-by-Step Methodology
-
Cell Preparation:
-
Adherent Cells: Grow cells to 80-90% confluency. Wash the monolayer 2-3 times with ice-cold PBS to completely remove any amine-containing culture medium.[9]
-
Suspension Cells: Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet 2-3 times by resuspending in ice-cold PBS and repeating the centrifugation.
-
-
Biotinylation Reaction:
-
Resuspend the washed cells in ice-cold PBS at a concentration of approximately 10-25 x 10⁶ cells/mL.[9]
-
Dilute the this compound stock solution into the cell suspension to a final concentration of 0.5-2.0 mM.
-
Incubate for 30 minutes at 4°C with gentle agitation to keep cells in suspension.[3] Performing this step on ice is critical to halt membrane trafficking and prevent the internalization of the labeling reagent.[9]
-
-
Quenching:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 100 mM glycine or Tris.
-
Incubate for 10-15 minutes on ice with gentle agitation.
-
Pellet the cells by centrifugation and wash 2-3 times with ice-cold PBS to remove excess biotin reagent and quenching buffer.[9]
-
-
Cell Lysis:
-
Resuspend the final cell pellet in ice-cold Lysis Buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Enrichment of Biotinylated Proteins:
-
Pre-wash the streptavidin beads with Lysis Buffer.
-
Add the pre-washed beads to the clarified cell lysate.
-
Incubate for 1-2 hours or overnight at 4°C with end-over-end rotation.[3][10]
-
Pellet the beads (centrifugation for agarose (B213101) or a magnet for magnetic beads) and discard the supernatant.
-
Wash the beads extensively (3-5 times) with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant from the beads.
-
Add 1X SDS-PAGE sample buffer containing 100 mM DTT directly to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to cleave the disulfide bond and elute the biotinylated proteins.
-
Separate the beads by centrifugation or with a magnet, and collect the supernatant containing the eluted cell surface proteins.
-
-
Downstream Analysis:
-
The eluted proteins are now ready for analysis by Western blotting, silver staining, or mass spectrometry-based proteomics.
-
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Signal | - Inactive this compound reagent.- Insufficiently exposed sulfhydryl groups.- Inefficient cell lysis or protein solubilization. | - Prepare fresh this compound stock solution in anhydrous solvent.- Consider a mild reduction step before labeling (use with caution).- Optimize lysis buffer with stronger detergents. |
| High Background (Intracellular Proteins Labeled) | - Cell membrane integrity compromised.- Labeling temperature too high or incubation too long, allowing internalization.[6][11] | - Handle cells gently during washing steps.- Ensure labeling is performed at 4°C and for the recommended time.- Confirm cell viability before starting the experiment. |
| Non-specific Binding to Beads | - Inadequate bead washing.- Insufficient blocking of beads. | - Increase the number of wash steps and the stringency of the wash buffer.- Pre-block streptavidin beads with a solution like 5% BSA. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. biotium.com [biotium.com]
- 3. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biocompare.com [biocompare.com]
- 8. Biotium Biotin-XX MTSEA,10mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTSEA-biotin RNA Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the selective labeling of 4-thiouridine (B1664626) (s⁴U)-containing RNA with MTSEA-biotin. This method is a powerful tool for studying RNA dynamics, including transcription rates, RNA turnover, and tissue-specific gene expression. The high efficiency and specificity of this compound for s⁴U make it a superior alternative to other thiol-reactive biotinylation reagents.[1][2][3]
Principle
The protocol is based on the metabolic incorporation of 4-thiouridine (s⁴U), a non-canonical nucleoside, into newly transcribed RNA.[4][5][6] The thiol group present in the incorporated s⁴U serves as a chemical handle for subsequent biotinylation.[4] this compound ((2-((Biotinoyl)amino)ethyl) methanethiosulfonate) is a thiol-reactive compound that specifically and efficiently forms a stable disulfide bond with the sulfur atom in s⁴U-containing RNA under mild conditions.[1][5][7] This covalent attachment of a biotin (B1667282) molecule allows for the affinity-based purification and detection of the labeled RNA using streptavidin-conjugated matrices or probes.[5][8]
Key Advantages of this compound
-
High Specificity: this compound reacts specifically with 4-thiouridine and does not cross-react with other sulfur-containing nucleosides, such as 5-methyl-2-thiouridine (B1588163) (m⁵s²U), which can be found in tRNAs.[9][10] This ensures that only the intended RNA population is labeled.
-
High Efficiency: The reaction between this compound and s⁴U is significantly more efficient and rapid than with other reagents like HPDP-biotin, leading to higher yields of biotinylated RNA.[1][2][3]
-
Reversible Labeling: The disulfide bond formed can be cleaved using reducing agents like dithiothreitol (B142953) (DTT), allowing for the elution of the labeled RNA from streptavidin beads.[1][5]
Experimental Workflow
The overall experimental workflow for this compound RNA labeling and enrichment consists of several key steps: metabolic labeling of cells with 4-thiouridine, total RNA isolation, biotinylation with this compound, purification of the biotinylated RNA, and downstream analysis.
Chemical Reaction
The labeling reaction involves the formation of a disulfide bond between the thiol group of a 4-thiouridine incorporated into an RNA strand and the this compound molecule.
Detailed Protocol
This protocol is a compilation of methodologies from various cited sources.[1][5][9][11][12] Researchers should optimize conditions for their specific cell type and experimental goals.
Materials:
-
4-thiouridine (s⁴U)
-
This compound-XX (e.g., from Biotium)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
HEPES-KOH buffer
-
EDTA
-
Phenol:Chloroform (B151607):Isoamyl Alcohol (25:24:1)
-
Chloroform
-
Isopropanol
-
Ethanol (B145695) (75%)
-
Nuclease-free water
-
Streptavidin-coated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1)
-
Wash buffers for streptavidin beads
-
Elution buffer (containing a reducing agent like DTT)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add 4-thiouridine to the culture medium at a final concentration of 100-700 µM.
-
Incubate for the desired labeling period (e.g., 1 to 8 hours). The optimal concentration and time should be determined empirically.
-
-
Total RNA Isolation:
-
Harvest the cells and isolate total RNA using a standard method such as TRIzol reagent followed by phenol:chloroform extraction or a commercial RNA isolation kit.
-
Quantify the RNA concentration and assess its integrity.
-
-
Biotinylation Reaction:
-
Prepare a fresh stock solution of this compound-XX in DMF or DMSO (e.g., 1 mg/mL).
-
In a nuclease-free tube, combine the following components for the biotinylation reaction. The amounts can be scaled as needed.
-
| Component | Final Concentration/Amount |
| Total RNA | 14-70 µg |
| HEPES-KOH (pH 7.5-7.6) | 10 mM |
| EDTA | 1 mM |
| This compound-XX | 5 µg (for 70 µg RNA) to 25 µM |
| DMF or DMSO | Final concentration of 20% |
| Nuclease-free water | To a final volume of 250 µL |
-
Purification of Biotinylated RNA:
-
To remove excess, unreacted this compound, perform a phenol:chloroform extraction followed by a chloroform extraction.
-
Precipitate the RNA by adding sodium chloride (or sodium acetate) and isopropanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge to pellet the RNA, wash the pellet with 75% ethanol, and air-dry.
-
Resuspend the purified biotinylated RNA in nuclease-free water.
-
-
Enrichment of Biotinylated RNA (Optional):
-
For applications requiring the separation of newly transcribed RNA, use streptavidin-coated magnetic beads.
-
Resuspend the streptavidin beads in a high-salt wash buffer.
-
Incubate the biotinylated RNA with the prepared beads for 1 hour at room temperature with rotation to allow for binding.
-
Magnetically separate the beads and collect the supernatant (this contains the unlabeled, pre-existing RNA).
-
Wash the beads several times with appropriate wash buffers to remove non-specifically bound RNA.
-
To elute the biotinylated RNA, resuspend the beads in an elution buffer containing a reducing agent (e.g., 100 mM DTT) and incubate for 5-10 minutes. The reducing agent will cleave the disulfide bond.
-
Magnetically separate the beads and collect the supernatant containing the enriched, newly transcribed RNA.
-
The eluted RNA can be further purified by ethanol precipitation.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported efficiencies from the literature.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reference | Duffy et al., 2015[1] | Tani and Akimitsu, 2012 (adapted) | Bio-protocol, 2019[11] |
| RNA Amount | 70 µg | 1 µM (for synthetic RNA) | 14 µg |
| This compound | 5 µg this compound-XX | 25 µM | 100 µg/mL (30 µL used) |
| Reaction Buffer | 10 mM HEPES (pH 7.5), 1 mM EDTA | 10 mM HEPES (pH 7.5), 1 mM EDTA | HE buffer |
| Solvent | 20% DMF | DMF | DMF |
| Reaction Volume | 250 µL | 50 µL | 150 µL |
| Incubation Time | 30 min | 30 min | 60 min |
| Incubation Temp. | Room Temperature | Room Temperature | Room Temperature |
| Reported Outcome | Higher yield and less bias than HPDP-biotin | Efficient labeling of singly thiolated RNA | Detailed protocol for deep sequencing prep |
Troubleshooting and Considerations
-
RNA Denaturation: For some applications, a denaturation step (e.g., heating to 80°C followed by rapid cooling) before biotinylation may improve the accessibility of s⁴U residues and increase labeling efficiency.[9][10]
-
Purity of RNA: Ensure high-quality, intact total RNA is used as input for the biotinylation reaction.
-
Freshness of Reagents: this compound solutions should be prepared fresh as the methanethiosulfonate (B1239399) group can hydrolyze over time.
-
Low-Adhesion Tubes: Using low-adhesion microcentrifuge tubes can help to minimize the loss of RNA during purification steps.[11]
-
Controls: It is crucial to include a control sample of RNA from cells not treated with 4-thiouridine to assess the specificity of the biotinylation and enrichment process.[1]
By following this detailed protocol, researchers can effectively label and isolate newly transcribed RNA for a wide range of downstream applications, providing valuable insights into the dynamic nature of the transcriptome.
References
- 1. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Thiol-linked alkylation of RNA to assess expression dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. Use of biotin-labeled nucleic acids for protein purification and agarose-based chemiluminescent electromobility shift assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A selective and sensitive detection system for 4-thiouridine modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A selective and sensitive detection system for 4-thiouridine modification in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4TU metabolic labeling and RNA analysis [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for MTSEA-Biotin in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (2-Aminoethyl)methanethiosulfonate hydrobromide (MTSEA)-biotin in conjunction with patch-clamp electrophysiology for the study of ion channel structure and function. This powerful combination, often employed in the Substituted Cysteine Accessibility Method (SCAM), allows for the probing of channel architecture, conformational changes, and the identification of residues lining ion channel pores and ligand binding sites.
Introduction to MTSEA-Biotin and the Substituted Cysteine Accessibility Method (SCAM)
This compound is a thiol-reactive compound that covalently binds to the sulfhydryl group of cysteine residues.[1][2] In the context of ion channel research, SCAM is a powerful technique used to identify amino acid residues that line a channel pore or are accessible to the extracellular or intracellular environment.[1][3][4] The method involves site-directed mutagenesis to replace a residue of interest with a cysteine. The accessibility of this engineered cysteine is then tested by applying membrane-impermeant thiol-reactive reagents like this compound.
If the cysteine residue is accessible to the reagent, a covalent modification will occur. This modification, due to the bulky nature of the biotin (B1667282) molecule, often leads to an irreversible change in the functional properties of the ion channel, which can be measured using patch-clamp electrophysiology.[5] By observing these changes, researchers can infer the location and role of specific residues within the ion channel protein. Furthermore, by applying this compound in the presence and absence of ligands (agonists or antagonists), one can probe the conformational changes that occur during channel gating.[5][6]
Key Applications in Ion Channel Research
-
Mapping the topology of ion channels: Determining which residues are exposed to the extracellular or intracellular solution.[1][4]
-
Identifying residues lining the ion channel pore: Cysteines introduced in the pore-lining region will be accessible to this compound, and their modification will often lead to a blockage of ion flow.
-
Probing ligand binding sites: By comparing the reaction of this compound in the presence and absence of a ligand, residues involved in the binding pocket can be identified. Ligand binding can "protect" a cysteine from modification.[5]
-
Studying conformational changes during channel gating: The accessibility of a cysteine residue can change depending on the functional state of the channel (closed, open, desensitized), providing insights into the dynamic structural rearrangements that underlie channel function.[6][7][8]
Data Presentation: Effects of this compound on Ion Channel Function
The following table summarizes representative quantitative data from studies that have used this compound to modulate the function of ligand-gated ion channels.
| Ion Channel & Mutant | Ligand & Concentration | Electrophysiology Technique | Key Finding | Reference |
| GABA-A Receptor (α1F64Cβ2) | 10 µM GABA | Two-Electrode Voltage Clamp (Xenopus Oocytes) | Application of 50 µM this compound resulted in an irreversible potentiation of the GABA-evoked current. The effect was protectable by co-application with a high concentration of GABA. | [5] |
| GABA-A Receptor (α1R66Cβ2) | 10 µM GABA | Two-Electrode Voltage Clamp (Xenopus Oocytes) | Application of 2 mM this compound for 2 minutes caused a ~75% inhibition of the GABA-evoked current. | [5] |
| GABA-A Receptor (α1E122Cβ2γ2) | GABA | Two-Electrode Voltage Clamp (Xenopus Oocytes) | This compound modification led to a ~1.8-fold increase in GABA sensitivity, demonstrated by a leftward shift in the GABA dose-response curve. | [6] |
| P2X1 Receptor (various cysteine mutants) | ATP | Two-Electrode Voltage Clamp (Xenopus Oocytes) and Western Blot | This compound labeling was used to determine the accessibility of substituted cysteines in the extracellular loop, providing insights into the secondary structure and ATP binding sites. | |
| GluR6 Kainate Receptor (S684C) | Glutamate | Whole-Cell Patch Clamp (HEK 293 cells) | Cys684 was accessible to extracellular biotinylation in the unliganded state, and this accessibility was substantially altered during agonist binding, indicating an agonist-induced conformational change. | [7] |
Experimental Protocols
Site-Directed Mutagenesis and Expression of Ion Channels
A standard molecular biology protocol for introducing single cysteine mutations into the ion channel subunit of interest should be followed. The wild-type channel should ideally be cysteine-less or have its native accessible cysteines removed to reduce background reactivity. The mutated cDNA is then transfected into a suitable expression system, such as Xenopus laevis oocytes or a mammalian cell line (e.g., HEK 293 cells), for subsequent electrophysiological recording.
Whole-Cell Patch-Clamp Protocol for this compound Application (HEK 293 Cells)
This protocol provides a general framework for assessing the effect of this compound on cysteine-substituted ion channels expressed in a mammalian cell line.
Solutions and Reagents:
-
External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH 7.3 with NaOH).
-
Internal Solution (in mM): 130 KCl, 5 MgCl2, 10 HEPES, 5 EGTA (pH 7.3 with KOH).
-
This compound Stock Solution: Prepare a fresh stock solution of this compound (e.g., 100 mM in DMSO) immediately before use. MTSEA reagents are susceptible to hydrolysis.
-
Working this compound Solution: Dilute the stock solution in the external solution to the desired final concentration (typically in the range of 50 µM to 2 mM) just prior to application.
Procedure:
-
Cell Preparation: Plate transfected HEK 293 cells onto glass coverslips 24-48 hours before the experiment.
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp recording from a transfected cell.
-
Establish a stable baseline recording of the ion channel activity. For ligand-gated channels, this involves repeated applications of the agonist at a concentration that elicits a submaximal response (e.g., EC20-EC50).
-
-
This compound Application:
-
Perfuse the cell with the working this compound solution for a defined period (e.g., 1-5 minutes).
-
During the application, it is crucial to monitor the holding current and membrane resistance for any significant changes.
-
-
Washout and Post-Application Recording:
-
Thoroughly wash out the this compound with the external solution for several minutes.
-
After washout, re-apply the agonist at the same concentration used for the baseline recording.
-
-
Data Analysis:
-
Compare the amplitude, kinetics, and other relevant parameters of the ion channel currents before and after this compound application.
-
An irreversible change in the current is indicative of covalent modification of the introduced cysteine.
-
The percentage change in current can be calculated as: (1 - (IAfter / IBefore)) * 100.[5]
-
Agonist Protection Experiment
To determine if a cysteine residue is located within a ligand-binding pocket, an agonist protection experiment can be performed.
Procedure:
-
Follow the same initial steps as the standard protocol to establish a baseline recording.
-
Co-apply a saturating concentration of the agonist along with this compound.
-
After the co-application and a thorough washout of both the agonist and this compound, test the effect of the submaximal agonist concentration again.
-
If the agonist protects the cysteine from modification, the effect of this compound will be significantly reduced or absent compared to when it is applied alone.[5]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the Substituted Cysteine Accessibility Method (SCAM).
Caption: Conformational change of a P2X receptor upon ATP binding.
Caption: Principle of an agonist protection experiment in SCAM.
References
- 1. Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Diagnostic Tool for Ion Channel Activity Hidden Behind the Dwell-Time Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping the Agonist Binding Site of the GABAAReceptor: Evidence for a β-Strand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jneurosci.org [jneurosci.org]
- 8. Conformational changes of an ion–channel during gating and emerging electrophysiologic properties: application of a computational approach to cardiac Kv7.1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Substituted Cysteine Accessibility Method (SCAM) using MTSEA-biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to probe the structure and function of proteins, particularly membrane proteins like ion channels and transporters.[1][2][3] This method provides valuable insights into protein topology, identifying residues that line aqueous channels or crevices, and mapping conformational changes associated with protein function.[1][2][3] The core principle of SCAM involves site-directed mutagenesis to introduce a cysteine residue at a specific position in a protein that is naturally cysteine-free or has had its native cysteines removed.[1][4] The accessibility of this engineered cysteine to modification by membrane-impermeant thiol-reactive reagents, such as methanethiosulfonate (B1239399) (MTS) reagents, reveals its location relative to the cell membrane.[4][5]
MTSEA-biotin ([2-((Biotinoyl)amino)ethyl] methanethiosulfonate) is a key reagent in SCAM applications. It is a membrane-impermeable molecule that specifically reacts with the sulfhydryl group of accessible cysteine residues, forming a stable disulfide bond and thereby attaching a biotin (B1667282) tag.[4] The presence of the biotin tag allows for sensitive detection using streptavidin-based methods, making it a versatile tool for identifying cell-surface exposed residues.[6]
These application notes provide a detailed protocol for utilizing this compound in SCAM experiments to determine the topology of a membrane protein expressed in a cellular context.
Principle of the Method
The SCAM protocol using this compound is predicated on the following principles:
-
Cysteine Mutagenesis: A cysteine-less version of the target protein is generated. Subsequently, single cysteine mutations are introduced at desired locations within the protein sequence.[1][4]
-
Membrane Impermeability of this compound: this compound cannot cross the cell membrane. Therefore, in intact cells, it will only label cysteine residues exposed to the extracellular environment.
-
Specific Reaction: this compound reacts specifically and covalently with the sulfhydryl group of cysteine residues.[4]
-
Biotin Tagging and Detection: The covalent attachment of biotin allows for the specific detection and quantification of labeled proteins using avidin (B1170675) or streptavidin conjugates, typically through methods like Western blotting.
By comparing the labeling of a specific cysteine mutant in intact cells versus permeabilized cells, one can infer the orientation of that residue. Extracellular loops will be labeled in intact cells, while intracellular domains will only be labeled after membrane permeabilization. Transmembrane domains are generally inaccessible to labeling in either condition.
Materials and Reagents
-
Cells: Mammalian cell line suitable for transfection (e.g., HEK293, CHO).
-
Plasmids: Expression vectors containing the cysteine-less and single-cysteine mutants of the target protein.
-
Transfection Reagent: (e.g., Lipofectamine, FuGENE).
-
Cell Culture Medium: (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
This compound: (e.g., from Biotium, Cat# 90064). Prepare a fresh stock solution (e.g., 10-20 mM) in anhydrous DMSO immediately before use.[7]
-
Lysis Buffer: (e.g., RIPA buffer) containing protease inhibitors.
-
Quenching Solution: L-cysteine or β-mercaptoethanol (10-100 mM final concentration).[7]
-
Streptavidin-Agarose Beads: or magnetic beads for enrichment of biotinylated proteins.
-
SDS-PAGE reagents: Gels, running buffer, loading buffer.
-
Western Blotting reagents: Transfer buffer, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibody against the target protein, HRP-conjugated secondary antibody, and HRP-conjugated streptavidin.
-
Chemiluminescent Substrate: (e.g., ECL).
-
Imaging System: For chemiluminescence detection.
Experimental Protocols
Protocol 1: Expression of Cysteine Mutants in Mammalian Cells
-
Cell Seeding: Seed mammalian cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) to achieve 70-90% confluency on the day of transfection.
-
Transfection: Transfect the cells with the expression plasmids for the wild-type (cysteine-less) and each single-cysteine mutant of the target protein using a suitable transfection reagent according to the manufacturer's instructions.
-
Protein Expression: Allow the cells to express the protein for 24-48 hours post-transfection.
Protocol 2: Cell Surface Biotinylation with this compound
-
Cell Preparation:
-
Place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
For each cysteine mutant, prepare two sets of samples: one for intact cell labeling and one for permeabilized cell labeling (optional, as a control).
-
-
This compound Labeling (Intact Cells):
-
Prepare the this compound working solution by diluting the stock solution in ice-cold PBS to the desired final concentration (typically 100 µM to 2 mM).[8]
-
Add the this compound working solution to the cells and incubate on ice for a specified time (e.g., 15-30 minutes). Protect from light.
-
-
Quenching the Reaction:
-
Remove the this compound solution.
-
Wash the cells three times with ice-cold PBS containing a quenching reagent (e.g., 10 mM L-cysteine) to consume any unreacted this compound.[7]
-
-
Cell Lysis:
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the solubilized proteins.
-
Protocol 3: Western Blot Detection of Biotinylated Proteins
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Enrichment of Biotinylated Proteins (Optional but Recommended):
-
Incubate a portion of the cell lysate (containing equal amounts of total protein) with streptavidin-agarose beads overnight at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the biotinylated proteins by boiling the beads in SDS-PAGE loading buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples (either total lysate or enriched biotinylated proteins) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Probe the membrane with HRP-conjugated streptavidin to detect biotinylated proteins.
-
Alternatively, to confirm the presence of the target protein, probe a separate blot with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane thoroughly with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Presentation and Analysis
Quantitative analysis of the biotinylation signal is crucial for interpreting SCAM results. Densitometry analysis of the Western blot bands can be performed using image analysis software (e.g., ImageJ). The intensity of the biotinylated protein band is typically normalized to the total amount of the target protein loaded (determined from a parallel Western blot using an antibody against the protein).
The results can be summarized in a table for clear comparison of the accessibility of different cysteine mutants.
| Mutant | Position | Predicted Location | Biotinylation Signal (Intact Cells, Arbitrary Units) | Normalized Biotinylation (%) | Accessibility |
| Cys-less | N/A | N/A | 0.5 | 1 | Inaccessible |
| A55C | Loop 1 | Extracellular | 85.2 | 85 | Accessible |
| G120C | TM Helix 3 | Transmembrane | 2.1 | 2 | Inaccessible |
| R210C | Loop 4 | Intracellular | 3.5 | 3 | Inaccessible |
| S305C | C-terminus | Extracellular | 95.8 | 96 | Accessible |
Normalized Biotinylation (%) is calculated relative to a highly accessible positive control or expressed as a percentage of the total protein.
Visualizations
Experimental Workflow
References
- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. 10xgenomics.com [10xgenomics.com]
- 4. dot | Graphviz [graphviz.org]
- 5. Transmembrane topology mapping using biotin-containing sulfhydryl reagents [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Preparation of MTSEA-Biotin Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation and use of MTSEA-biotin stock solutions, a critical reagent for the selective labeling of thiol groups in proteins and other molecules. The protocols outlined below are intended to ensure optimal reagent performance and reproducibility in various research applications.
Introduction to this compound
This compound ((2-((Biotinoyl)amino)ethyl) methanethiosulfonate) is a thiol-reactive compound widely employed for the biotinylation of cysteine residues in proteins. This process is instrumental in a multitude of applications, including the study of protein structure and function, protein-protein interactions, and the specific labeling of cell surface proteins. The methanethiosulfonate (B1239399) (MTS) group reacts specifically with free sulfhydryl groups under mild conditions to form a stable disulfide bond, thereby attaching the biotin (B1667282) moiety. Variants with longer spacer arms, such as this compound-X and this compound-XX, are also available to minimize steric hindrance and facilitate the interaction of biotin with avidin (B1170675) or streptavidin.[1]
Properties of this compound and its Analogs
Proper preparation and handling of this compound are contingent on its chemical and physical properties. The table below summarizes key information for this compound and two of its commonly used long-chain analogs.
| Property | This compound | This compound-X | This compound-XX |
| Molecular Weight | 381.52 g/mol [1] | 494.68 g/mol [1] | 607.7 g/mol [1][2] |
| Appearance | White solid[1] | White solid[1] | White solid[1][2] |
| Solubility | Soluble in DMF and DMSO[1] | Soluble in DMF and DMSO[1] | Soluble in DMF and DMSO[1][2] |
| Storage (Solid) | Desiccated at -20°C[1][2] | Desiccated at -20°C[1] | Desiccated at -20°C[1][2] |
Experimental Protocols
Preparation of this compound Stock Solution
It is crucial to prepare this compound stock solutions immediately before use due to the potential for hydrolysis. Anhydrous solvents are highly recommended to ensure the stability of the reagent.
Materials:
-
This compound (or its analog)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes and tips
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
To prepare a 10 mM stock solution , add the appropriate volume of anhydrous DMSO or DMF to the vial of this compound. For example, to 1 mg of this compound (MW: 381.52), add approximately 262 µL of solvent.
-
Vortex thoroughly until the solid is completely dissolved.
-
The freshly prepared stock solution is now ready for dilution to the desired working concentration in the appropriate reaction buffer.
Storage of Stock Solution:
For short-term storage, the stock solution in anhydrous DMSO can be stored at -20°C for up to a few weeks, protected from light and moisture. For long-term storage, it is recommended to prepare single-use aliquots to avoid multiple freeze-thaw cycles.
Protocol for Biotinylation of Cell Surface Proteins
This protocol describes a general procedure for labeling cysteine-containing proteins on the surface of live cells.
Materials:
-
Cells cultured in appropriate plates
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Freshly prepared this compound stock solution (10 mM in anhydrous DMSO)
-
Quenching buffer (e.g., 50 mM Tris-HCl in PBS, pH 7.4, or PBS containing 5 mM L-cysteine)
-
Lysis buffer
Protocol:
-
Wash the cultured cells twice with ice-cold PBS to remove any residual media.
-
Prepare the working solution of this compound by diluting the 10 mM stock solution in ice-cold PBS to the desired final concentration (typically 0.1 - 2 mM).
-
Aspirate the PBS from the cells and add the this compound working solution to cover the cell monolayer.
-
Incubate the cells on ice for 15-30 minutes. The reaction can also be performed at room temperature for a shorter duration (e.g., 10-15 minutes), but this may increase the risk of internalization.
-
To stop the labeling reaction, aspirate the this compound solution and wash the cells three times with the quenching buffer. Incubate the cells with the quenching buffer for 5-10 minutes during the final wash.
-
Wash the cells once more with ice-cold PBS.
-
The cells are now ready for lysis and downstream applications such as immunoprecipitation or western blotting.
Protocol for Biotinylation of Purified Proteins in Solution
This protocol outlines the labeling of purified proteins containing accessible cysteine residues.
Materials:
-
Purified protein in an appropriate buffer (e.g., PBS or HEPES-buffered saline, pH 7.0-8.0). The buffer should be free of primary amines (like Tris) and thiols (like DTT).
-
Freshly prepared this compound stock solution (10 mM in anhydrous DMSO).
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 7.4, or a solution of a free thiol like L-cysteine or β-mercaptoethanol).
-
Desalting column (e.g., PD-10) or dialysis equipment for removal of excess biotin.[3]
Protocol:
-
Calculate the required amount of this compound. A 10- to 20-fold molar excess of this compound over the protein is a common starting point.
-
Add the calculated volume of the 10 mM this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice. The optimal time and temperature should be determined empirically for each protein.
-
Quench the reaction by adding the quenching reagent to a final concentration of 20-50 mM.[3] Incubate for an additional 15 minutes.
-
Remove the excess, unreacted this compound and the quenching reagent by passing the reaction mixture through a desalting column[3] or by dialysis against a suitable buffer.
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for this compound labeling experiments.
| Parameter | Recommended Range/Value | Application |
| Stock Solution Concentration | 1 - 10 mM | General Use |
| Working Concentration | 0.1 - 2 mM | Cell Surface Labeling |
| 10 - 100 µM | Purified Protein Labeling | |
| Molar Excess (Reagent:Protein) | 10:1 to 20:1 | Purified Protein Labeling |
| Reaction Time | 15 - 30 minutes (on ice) | Cell Surface Labeling |
| 30 minutes - 2 hours (RT or on ice) | Purified Protein Labeling | |
| Quenching Concentration | 20 - 50 mM (Tris or L-cysteine) | General Use |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental protocols.
References
Optimal Buffer Conditions for MTSEA-Biotin Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-((Biotinoyl)amino)ethyl] methanethiosulfonate (B1239399) (MTSEA-biotin) is a thiol-reactive biotinylating reagent widely used in biological research to label molecules containing free sulfhydryl groups (-SH).[1][2] Its primary applications include the study of protein structure and function, particularly the accessibility of cysteine residues in membrane proteins like ion channels and receptors, as well as the specific labeling of 4-thiouridine (B1664626) (s⁴U)-containing RNA.[3][4][5] The methanethiosulfonate (MTS) group reacts specifically and rapidly with thiols under mild conditions to form a stable disulfide bond.[5] This application note provides detailed protocols and optimal buffer conditions for successful this compound labeling of both proteins and RNA.
Principle of this compound Labeling
This compound selectively labels free sulfhydryl groups through a disulfide exchange reaction. The MTS group reacts with a thiol to form a disulfide bond, covalently attaching the biotin (B1667282) moiety to the target molecule. This reaction is highly specific for thiols at neutral to slightly basic pH. The small size of the biotin molecule (244.31 g/mol ) makes it unlikely to interfere with the natural function of the labeled molecule.[2] The high-affinity interaction between biotin and avidin (B1170675) or streptavidin is then exploited for detection, purification, and analysis of the labeled molecules.[6]
Optimal Buffer Conditions
The efficiency of this compound labeling is critically dependent on the reaction buffer conditions. The key parameters to optimize are pH, buffer composition, temperature, and the concentration of the labeling reagent.
For Protein Labeling (Cysteine Residues)
The labeling of cysteine residues in proteins requires careful optimization to ensure specificity and efficiency.
Table 1: Optimal Buffer Conditions for this compound Labeling of Proteins
| Parameter | Recommended Condition | Notes |
| pH | 6.5 - 7.5[7] | The reaction of the maleimide (B117702) group in similar thiol-reactive reagents is most specific to thiols in this pH range. At pH > 7.5, reactivity towards primary amines (e.g., lysine) can occur.[8] |
| Buffer | Phosphate-Buffered Saline (PBS) or HEPES buffer[7][9] | Amine-free buffers are crucial to avoid quenching the reaction. Buffers like Tris or glycine (B1666218) should be avoided.[7] |
| Reducing Agent | TCEP or DTT (pre-labeling)[7][10] | Essential for reducing disulfide bonds to expose free cysteine thiols. Must be removed before adding this compound to prevent it from reacting with the labeling reagent.[10] |
| This compound Concentration | 10- to 20-fold molar excess over protein[8] | The optimal ratio should be determined empirically for each protein. |
| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[8][11] | This compound is dissolved in an organic solvent before being added to the aqueous reaction buffer. The final concentration of the organic solvent should typically not exceed 10% to avoid protein denaturation.[7] |
| Temperature | Room temperature (18-25°C) or 4°C[12][13] | Room temperature is common for shorter incubation times, while 4°C can be used for longer incubations or to minimize cellular processes like endocytosis during cell surface labeling.[13] |
| Incubation Time | 30 minutes to 2 hours[7][12] | The optimal time depends on the reactivity of the specific cysteine residue and the protein concentration. |
| Quenching | L-cysteine or β-mercaptoethanol[8] | Addition of a thiol-containing reagent will consume any unreacted this compound. For cell surface labeling, washing with a quenching solution is performed.[14] |
For RNA Labeling (4-Thiouridine)
This compound provides a highly efficient method for labeling RNA that has been metabolically tagged with 4-thiouridine (s⁴U).
Table 2: Optimal Buffer Conditions for this compound Labeling of 4-Thiouridine RNA
| Parameter | Recommended Condition | Notes |
| pH | 7.4 - 7.6[15][16] | A slightly basic pH is optimal for the reaction with s⁴U. |
| Buffer | 10-20 mM HEPES, 1 mM EDTA[4][15] | HEPES is a common buffering agent, and EDTA is included to chelate divalent cations that can promote RNA degradation. |
| This compound Concentration | 16.4 µM to 25 µM[4][15] | An excess of this compound is generally used to ensure complete labeling of the s⁴U-containing RNA. |
| Solvent | Dimethylformamide (DMF)[4][15] | This compound is dissolved in DMF to create a stock solution. The final DMF concentration in the reaction is typically around 20%.[15] |
| Temperature | Room temperature (25°C)[4][16] | The reaction proceeds efficiently at room temperature. |
| Incubation Time | 30 minutes[4][15][16] | A 30-minute incubation is generally sufficient for complete labeling. |
| Post-labeling Cleanup | Phenol:chloroform extraction and ethanol (B145695) precipitation[4][16] | These steps are used to remove unreacted this compound and purify the labeled RNA. |
Experimental Protocols
Protocol 1: Biotinylation of Cell Surface Proteins
This protocol describes the labeling of accessible cysteine residues on proteins on the surface of living cells.
Materials:
-
Cells grown to 90-95% confluency
-
Phosphate-Buffered Saline (PBS), pH 7.2[9]
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching Solution (e.g., PBS containing 5-10 mM L-cysteine)
-
Lysis Buffer (user-defined, compatible with downstream applications)
-
Protease inhibitors
Procedure:
-
Wash cells twice with ice-cold PBS to remove any serum proteins.
-
Prepare the this compound solution immediately before use by dissolving it in DMSO or DMF to a stock concentration of 10-20 mM.
-
Dilute the this compound stock solution in ice-cold PBS to the desired final concentration (e.g., 0.5 - 2 mM).
-
Aspirate the PBS from the cells and add the this compound labeling solution.
-
Incubate the cells for 30 minutes at 4°C with gentle agitation.[13]
-
Aspirate the labeling solution and quench the reaction by adding ice-cold Quenching Solution. Incubate for 10-15 minutes at 4°C.
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells in Lysis Buffer containing protease inhibitors.
-
The cell lysate containing biotinylated surface proteins is now ready for downstream applications such as streptavidin pull-down and western blotting.
Protocol 2: Biotinylation of Purified Protein in Solution
This protocol is for labeling cysteine residues on a purified protein.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS or HEPES)
-
Reducing agent (TCEP or DTT)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette
-
Quenching reagent (e.g., L-cysteine)
Procedure:
-
If the protein has disulfide bonds that need to be reduced, treat the protein with a 10-50 fold molar excess of TCEP or DTT for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column or dialysis. This step is critical as the reducing agent will react with this compound.
-
Prepare a 10-20 mM stock solution of this compound in DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[8]
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding a molar excess of a quenching reagent like L-cysteine and incubate for an additional 15 minutes.
-
Remove excess, unreacted this compound and quenching reagent by a desalting column or dialysis.
-
The biotinylated protein is now ready for use.
Protocol 3: Biotinylation of 4-Thiouridine Labeled RNA
This protocol is for the specific labeling of RNA that has been metabolically labeled with 4-thiouridine.
Materials:
-
Total RNA containing 4-thiouridine
-
HEPES buffer (1 M, pH 7.5)
-
EDTA (0.5 M)
-
This compound-XX
-
Anhydrous DMF
-
Nuclease-free water
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol (100% and 75%)
-
Sodium acetate (B1210297) (3 M, pH 5.2)
Procedure:
-
In a nuclease-free microfuge tube, combine 2-5 µg of total RNA with 1 µL of 1 M HEPES (final concentration: 20 mM) and 1 µL of 0.5 M EDTA (final concentration: 1 mM).[15]
-
Bring the total volume to 40 µL with nuclease-free water.[15]
-
Prepare a 1 mg/mL (1.64 mM) stock solution of this compound-XX in dry DMF. From this, prepare a working solution of 50 µg/mL (82 µM) in DMF.[15]
-
Add 10 µL of the 82 µM this compound-XX working solution to the RNA mixture (final concentration of this compound-XX will be 16.4 µM, and DMF will be 20%).[15]
-
Incubate the reaction for 30 minutes at room temperature in the dark with rotation.[15]
-
To remove unreacted this compound, perform a phenol:chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified, biotinylated RNA pellet in nuclease-free water.
Visualizations
Signaling Pathway Diagram: Probing Ion Channel Accessibility
The following diagram illustrates the use of this compound to study the accessibility of cysteine residues in an ion channel, which can change depending on the channel's conformational state (e.g., open vs. closed). This is a common application in neuroscience and pharmacology to understand channel gating mechanisms.
Caption: Probing ion channel accessibility with this compound.
Experimental Workflow Diagram: Cell Surface Protein Biotinylation and Analysis
This diagram outlines the key steps in a typical experimental workflow for identifying cell surface proteins using this compound labeling followed by affinity purification and mass spectrometry.
Caption: Workflow for cell surface protein biotinylation and analysis.
Conclusion
This compound is a versatile and powerful tool for the specific labeling of thiols in both proteins and RNA. The success of any labeling experiment hinges on the careful optimization of buffer conditions. By following the guidelines and protocols outlined in this application note, researchers can achieve efficient and specific biotinylation of their molecules of interest, enabling a wide range of downstream applications for studying molecular structure, function, and interactions.
References
- 1. Biotin labeling and quantitation of cell-surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotinylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. biotin-xx.com [biotin-xx.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 13. uab.edu [uab.edu]
- 14. Antibodies to biotin enable large-scale detection of biotinylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A selective and sensitive detection system for 4-thiouridine modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]
MTSEA-Biotin Labeling in Live Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTSEA-biotin is a thiol-reactive chemical probe used for the selective labeling of proteins.[1] Its membrane-impermeant nature makes it a powerful tool for specifically targeting and studying cell surface proteins in their native environment. This reagent reacts with cysteine residues, forming a stable disulfide bond and attaching a biotin (B1667282) molecule.[1] This biotin tag then allows for the detection, purification, and tracking of the labeled proteins using streptavidin-based affinity methods.
The applications of this compound in live-cell labeling are extensive and include the study of protein trafficking, quantification of cell surface protein expression, analysis of protein turnover, and investigation of conformational changes in ion channels and receptors.[2][3] By employing different variations of this compound with varying linker arm lengths (e.g., Biotin-X-MTSEA, Biotin-XX-MTSEA), researchers can optimize the accessibility of the biotin moiety for streptavidin binding.[4][5][6]
Principle of this compound Labeling
This compound selectively labels proteins by reacting with the sulfhydryl group (-SH) of cysteine residues that are accessible on the extracellular surface of the plasma membrane. The methanethiosulfonate (B1239399) (MTS) group of this compound forms a disulfide bond with the cysteine thiol. This covalent modification is stable under physiological conditions but can be cleaved by reducing agents, allowing for the potential elution of biotinylated proteins from streptavidin affinity resins.
Data Presentation
Table 1: Properties of this compound Variants
| Feature | This compound | This compound-X | This compound-XX |
| Full Chemical Name | 2-((Biotinoyl)amino)ethyl methanethiosulfonate | 2-((6-((Biotinoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate | 2-((6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate |
| Molecular Weight | 381.52 g/mol [4] | 494.68 g/mol [4] | 607.7 g/mol [4][5] |
| Solubility | Soluble in DMF or DMSO[4][5] | Soluble in DMF or DMSO[4] | Soluble in DMF or DMSO[4][5] |
| Storage | Desiccated at -20°C[4][5] | Desiccated at -20°C[4] | Desiccated at -20°C[4][5] |
| Key Feature | Shortest linker arm | Intermediate linker arm | Longest linker arm, facilitates streptavidin interaction[4][5][6] |
Table 2: Recommended Conditions for Live Cell Surface Protein Labeling
| Parameter | Recommended Range | Notes |
| Cell Type | Adherent or suspension mammalian cells (e.g., HEK293, COS-1, CHO)[7][8][9] | Optimization may be required for different cell lines. |
| This compound Concentration | 0.5 - 2 mM[7] | Higher concentrations may lead to non-specific labeling or cytotoxicity. |
| Incubation Time | 10 - 30 minutes[7][9] | Longer incubation times may result in internalization of the label. |
| Incubation Temperature | On ice or at 4°C[9] | Low temperature minimizes membrane trafficking and internalization. |
| Quenching Reagent | L-cysteine or glycine (B1666218) solution[9] | Quenches unreacted this compound to prevent further labeling. |
| Lysis Buffer | RIPA buffer or buffer containing non-ionic detergents (e.g., Triton X-100) | Should be compatible with downstream applications (e.g., immunoprecipitation, Western blotting). |
Experimental Protocols
Protocol 1: General Live Cell Surface Biotinylation
This protocol outlines the basic steps for labeling cell surface proteins on live mammalian cells with this compound.
Materials:
-
Live cells cultured in appropriate plates
-
This compound (or a variant with a longer linker)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., 100 mM L-cysteine in PBS or 100 mM glycine in PBS)
-
Ice-cold cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency.
-
For suspension cells, pellet the required number of cells by centrifugation.
-
Wash the cells twice with ice-cold PBS to remove any residual serum proteins.
-
-
This compound Labeling:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF. For example, to make a 100 mM stock, dissolve the appropriate amount of this compound in the solvent.
-
Dilute the this compound stock solution to the desired final concentration (e.g., 1 mM) in ice-cold PBS immediately before use.
-
Add the this compound labeling solution to the cells, ensuring the cells are completely covered.
-
Incubate the cells on ice for 30 minutes with gentle agitation.[9]
-
-
Quenching:
-
Remove the labeling solution.
-
Wash the cells three times with ice-cold quenching solution to stop the reaction and remove excess this compound.[9] Incubate for 5 minutes during each wash.
-
-
Cell Lysis:
-
After the final wash, add ice-cold lysis buffer to the cells.
-
For adherent cells, scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, resuspend the pellet in lysis buffer.
-
Incubate the lysate on ice for 10 minutes.[9]
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[9]
-
Collect the supernatant containing the biotinylated cell surface proteins.
-
-
Downstream Applications:
-
The lysate is now ready for downstream applications such as affinity purification using streptavidin beads, Western blotting, or mass spectrometry.
-
Protocol 2: Pull-Down of Biotinylated Cell Surface Proteins
This protocol describes the enrichment of biotinylated proteins from a cell lysate using streptavidin-conjugated beads.
Materials:
-
Biotinylated cell lysate (from Protocol 1)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., lysis buffer with adjusted salt concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer containing a reducing agent like DTT or β-mercaptoethanol, or a buffer with a high concentration of free biotin for non-denaturing elution)
-
Microcentrifuge tubes
-
Magnetic stand (for magnetic beads) or centrifuge
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and wash them according to the manufacturer's instructions, typically with wash buffer.
-
-
Binding:
-
Add the washed streptavidin beads to the biotinylated cell lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.[10]
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Discard the supernatant (which contains unlabeled proteins).
-
Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.[10]
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
To elute the bound proteins, resuspend the beads in elution buffer.
-
For SDS-PAGE analysis, boil the beads in 1X SDS-PAGE sample buffer for 5-10 minutes.[10]
-
Pellet the beads and collect the supernatant containing the eluted, biotinylated proteins.
-
-
Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. For protein identification, the eluate can be subjected to mass spectrometry analysis.
-
Visualizations
Caption: Experimental workflow for this compound labeling and pull-down of cell surface proteins.
Caption: Investigating receptor conformational changes using this compound labeling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biotin labeling and quantitation of cell-surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. biocompare.com [biocompare.com]
- 6. Biotium Biotin-XX MTSEA,10mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Downstream Applications of MTSEA-Biotin Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the downstream use of (2-aminoethyl)methanethiosulfonate (MTSEA)-biotin, a thiol-reactive biotinylation reagent. MTSEA-biotin is a valuable tool for selectively labeling proteins and other molecules containing free sulfhydryl groups, enabling a wide range of biochemical and cellular analyses. Its primary applications include the study of cell surface proteins, ion channel accessibility, protein conformation, and the identification of protein-protein and protein-nucleic acid interactions.
Introduction to this compound Labeling
This compound selectively reacts with cysteine residues under mild conditions, forming a stable disulfide bond and attaching a biotin (B1667282) moiety. This biotin tag serves as a high-affinity handle for subsequent detection, purification, and analysis using streptavidin-based methods. The specificity of this compound for free thiols makes it particularly useful for labeling specific sites on proteins, such as those exposed on the cell surface or within the pores of ion channels.
Key Applications and Methodologies
The versatility of this compound labeling lends itself to a variety of downstream applications, each with specific experimental workflows.
Identification and Characterization of Cell Surface Proteins
This compound is a powerful reagent for profiling the cell surface proteome, which is crucial for understanding signal transduction, cell adhesion, and identifying potential drug targets.[1] Because this compound is membrane-impermeable, it selectively labels extracellularly exposed cysteine residues on intact cells.
Experimental Workflow:
Caption: Workflow for cell surface protein labeling and analysis.
Protocol: Cell Surface Protein Biotinylation and Pull-Down
-
Cell Preparation: Culture cells to the desired confluency. For adherent cells, wash twice with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet by centrifugation and wash with ice-cold PBS.
-
Biotinylation:
-
Prepare a fresh solution of this compound in a suitable buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 0.5-2 mg/mL.
-
Incubate the cells with the this compound solution for 30 minutes at 4°C with gentle agitation.
-
-
Quenching: Quench the reaction by adding a solution containing a free thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 1-5 mM. Incubate for 10 minutes at 4°C.
-
Cell Lysis: Wash the cells twice with ice-cold PBS to remove excess biotinylation reagent and quenching solution. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Affinity Purification:
-
Clarify the cell lysate by centrifugation.
-
Incubate the supernatant with streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic beads) for 1-2 hours at 4°C with rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the biotinylated proteins from the beads using a buffer containing a reducing agent (e.g., SDS-PAGE sample buffer with DTT or β-mercaptoethanol) and heating at 95-100°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting to detect specific proteins of interest or by mass spectrometry for proteome-wide identification.[1][2]
| Parameter | Recommended Condition | Reference |
| This compound Concentration | 0.5 - 2 mg/mL | General Protocol |
| Labeling Time | 30 minutes | General Protocol |
| Labeling Temperature | 4°C | General Protocol |
| Quenching Agent | 1-5 mM L-cysteine or β-mercaptoethanol | General Protocol |
| Streptavidin Bead Incubation | 1-2 hours | [3] |
Probing Ion Channel Structure and Gating
This compound is instrumental in substituted cysteine accessibility mapping (SCAM) to investigate the structure and conformational changes of ion channels. By introducing cysteine mutations at specific positions, researchers can determine which residues become accessible to this compound labeling in different functional states (e.g., open, closed, desensitized).
Signaling Pathway Diagram:
Caption: State-dependent accessibility of an ion channel to this compound.
Protocol: Cysteine Accessibility Mapping of Ion Channels
-
Expression of Cysteine Mutants: Express wild-type and cysteine-mutant ion channels in a suitable system (e.g., Xenopus oocytes or mammalian cells).
-
Induction of Channel States: Treat the cells with specific agonists, antagonists, or modulators to induce the desired functional state of the ion channel.
-
This compound Labeling: Apply this compound to the cells under conditions that maintain the specific channel state. The concentration and application time will need to be optimized for each channel and mutant.
-
Functional Analysis: Measure the effect of this compound modification on channel function using electrophysiological techniques (e.g., patch-clamp). An irreversible change in current indicates covalent modification.
-
Biochemical Analysis:
-
Lyse the cells and perform a streptavidin pull-down as described in the cell surface labeling protocol.
-
Analyze the pull-down fraction by Western blotting using an antibody specific to the ion channel subunit to confirm biotinylation.[4]
-
| Parameter | Typical Range | Note |
| This compound Concentration | 1-2 mM | Varies with channel and accessibility |
| Application Time | 1-5 minutes | Dependent on reaction kinetics |
| Functional Assay | Electrophysiology | To assess the effect of labeling |
| Biochemical Assay | Western Blot after Pull-down | To confirm covalent modification |
Analysis of Protein-Nucleic Acid Interactions
Biotinylated nucleic acid probes can be used in pull-down assays to identify and study interacting proteins. While not a direct application of this compound for protein labeling, understanding the principles of biotin-streptavidin-based pull-downs is essential. This technique is widely used to investigate the regulation of gene expression.[3][5]
Experimental Workflow:
Caption: Workflow for pull-down of nucleic acid-binding proteins.
Protocol: Biotinylated RNA/DNA Pull-Down Assay
-
Probe Preparation: Synthesize or purchase a biotinylated RNA or DNA probe corresponding to the sequence of interest.
-
Cell Lysate Preparation: Prepare a whole-cell or nuclear extract from the cells of interest.
-
Binding Reaction: Incubate the cell lysate with the biotinylated probe in a suitable binding buffer. The incubation time and temperature should be optimized. For RNA pull-downs, include RNase inhibitors.
-
Complex Capture: Add streptavidin-coated beads to the binding reaction and incubate to capture the biotinylated probe and any associated proteins.[6]
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins and analyze them by Western blotting for specific candidates or by mass spectrometry for unbiased identification.[3]
| Component | Recommended Amount | Reference |
| Biotinylated RNA Probe | 2 µg (200 pmol) | [3] |
| Whole Cell Lysate | 500 µg | [3] |
| Binding Reaction Volume | 200 µL | [3] |
| Streptavidin Agarose | 20-30 µL of slurry | [3] |
Proximity-Dependent Biotinylation (BioID)
While BioID traditionally uses a promiscuous biotin ligase, the principles of biotinylation and subsequent analysis are relevant. This technique identifies proteins in close proximity to a protein of interest in living cells. The bait protein is fused to a biotin ligase which biotinylates nearby proteins. These can then be isolated and identified.
Logical Relationship Diagram:
Caption: Principle of Proximity-Dependent Biotinylation (BioID).
Drug Development Applications
The methodologies described above have significant implications for drug development:
-
Target Identification and Validation: Cell surface biotinylation coupled with mass spectrometry can identify novel cell surface proteins that are differentially expressed in diseased versus healthy cells, providing a rich source of potential drug targets.[1]
-
Mechanism of Action Studies: this compound labeling can be used to study how a drug interacts with its target protein, for example, by determining if the drug induces conformational changes that alter the accessibility of specific cysteine residues.
-
Screening for Ion Channel Modulators: Cysteine accessibility assays can be adapted for high-throughput screening to identify compounds that modulate the gating of ion channels.
-
Characterizing Drug-Induced Changes in Protein Interactions: Proximity-dependent biotinylation can reveal how a drug perturbs the protein interaction network of its target.
Concluding Remarks
This compound is a versatile and powerful tool in the researcher's arsenal. The ability to specifically label free sulfhydryl groups enables a wide array of downstream applications, from the comprehensive analysis of the cell surface proteome to the detailed structural and functional characterization of individual proteins like ion channels. The protocols and data presented here provide a solid foundation for the successful implementation of this compound labeling strategies in basic research, drug discovery, and development. Careful optimization of labeling conditions and downstream processing is critical for achieving reliable and meaningful results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Biochemical Assays using Biotin Labels to Study Protein-Nucleic Acid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotin-based Pulldown Assay to Validate mRNA Targets of Cellular miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTSEA-Biotin in Pull-Down Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction to MTSEA-Biotin
[2-Aminoethyl]methanethiosulfonate hydrobromide (MTSEA)-biotin is a thiol-reactive biotinylation reagent that covalently labels proteins and peptides at cysteine residues.[1] Its membrane-impermeant nature under specific conditions makes it an invaluable tool for selectively labeling and identifying cell-surface proteins. The biotin (B1667282) moiety allows for the subsequent high-affinity capture of labeled proteins and their interacting partners using streptavidin-based affinity purification, a technique commonly known as a pull-down assay. This application note provides detailed protocols for the use of this compound in pull-down assays to identify protein-protein interactions and explore cellular signaling pathways.
Principle of the Method
The this compound pull-down assay is a multi-step process that begins with the specific labeling of cysteine-containing proteins in a biological sample. The methanethiosulfonate (B1239399) (MTS) group of this compound reacts with the sulfhydryl group of cysteine residues to form a stable disulfide bond. Following labeling, cells are lysed, and the biotinylated proteins, along with their binding partners, are isolated from the total cell lysate using streptavidin-conjugated beads. After a series of washes to remove non-specifically bound proteins, the protein complexes are eluted from the beads and can be identified and quantified using techniques such as Western blotting and mass spectrometry.
Key Features and Applications
-
Specificity for Cysteine Residues: this compound's reactivity is highly specific for free sulfhydryl groups on cysteine residues.
-
Cell-Surface Labeling: Due to its charge, this compound does not readily cross the plasma membrane, allowing for the selective labeling of extracellularly exposed cysteine residues.
-
Identification of Protein-Protein Interactions: This technique is a powerful tool for discovering novel protein binding partners and confirming suspected interactions.
-
Studying Receptor Biology: this compound is particularly useful for investigating the composition of cell surface receptor complexes, such as G-protein coupled receptors (GPCRs) and ion channels.
-
Quantitative Proteomics: When combined with stable isotope labeling techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) or label-free quantification (LFQ) mass spectrometry, this method allows for the quantitative analysis of changes in protein-protein interactions under different cellular conditions.[2][3][4][5][6]
Data Presentation: Quantitative Analysis of a GPCR Interactome
To illustrate the power of this compound pull-down assays in quantitative proteomics, the following table summarizes hypothetical data from a SILAC-based experiment designed to identify proteins that interact with a cysteine-mutant GPCR upon agonist stimulation. In this experiment, cells expressing the target GPCR were grown in either "light" (normal isotopes) or "heavy" (¹³C₆-Arginine, ¹³C₆,¹⁵N₂-Lysine) medium. The "heavy"-labeled cells were stimulated with a GPCR agonist, while the "light"-labeled cells served as the unstimulated control. Both cell populations were then labeled with this compound, lysed, and the biotinylated proteins were pulled down and analyzed by mass spectrometry.
The SILAC ratio (Heavy/Light) indicates the change in the amount of a co-purified protein upon agonist stimulation. A ratio significantly greater than 1 suggests an increased interaction with the GPCR.
| Protein ID | Gene Name | Protein Name | SILAC Ratio (H/L) | Function |
| P63000 | GNB1 | G-protein subunit beta-1 | 3.2 | Signal transduction |
| P08107 | ARRB2 | Beta-arrestin-2 | 4.5 | GPCR desensitization and signaling |
| Q13936 | GRK2 | G-protein coupled receptor kinase 2 | 2.8 | GPCR phosphorylation |
| P27361 | SRC | Proto-oncogene tyrosine-protein kinase Src | 2.1 | Signal transduction |
| P42336 | CSNK2A1 | Casein kinase II subunit alpha | 1.1 | Kinase |
| P62258 | HSPA8 | Heat shock cognate 71 kDa protein | 0.9 | Chaperone |
This table is for illustrative purposes and represents the type of quantitative data that can be obtained from an this compound pull-down experiment coupled with SILAC-based mass spectrometry.
Experimental Protocols
Protocol 1: Cell-Surface Protein Labeling with this compound
This protocol describes the labeling of cell-surface proteins on adherent mammalian cells.
Materials:
-
Adherent cells grown to 80-90% confluency in a 10 cm dish
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching solution: 10 mM L-cysteine in PBS, ice-cold
Procedure:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO. This stock solution should be prepared fresh and protected from light.
-
Wash the cells three times with 10 mL of ice-cold PBS to remove any residual serum proteins.
-
Prepare the working labeling solution by diluting the this compound stock solution to a final concentration of 1-2 mM in ice-cold PBS. The optimal concentration may need to be determined empirically.
-
Add 5 mL of the labeling solution to the cell culture dish, ensuring the entire surface is covered.
-
Incubate the cells on a rocking platform for 15-30 minutes at 4°C. The low temperature helps to minimize endocytosis and maintain the integrity of the cell membrane.
-
Aspirate the labeling solution and wash the cells once with 10 mL of ice-cold PBS.
-
To quench the reaction and remove any unreacted this compound, add 10 mL of ice-cold quenching solution to the cells.
-
Incubate for 5-10 minutes at 4°C on a rocking platform.
-
Wash the cells three times with 10 mL of ice-cold PBS.
-
The cells are now ready for lysis and the pull-down assay.
Protocol 2: this compound Pull-Down Assay
This protocol details the pull-down of biotinylated proteins using streptavidin-conjugated magnetic beads.
Materials:
-
This compound labeled cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Streptavidin-conjugated magnetic beads
-
Wash buffer 1: Lysis buffer
-
Wash buffer 2: High-salt buffer (e.g., PBS with 500 mM NaCl)
-
Wash buffer 3: PBS
-
Elution buffer: 2X Laemmli sample buffer containing 100 mM DTT
Procedure:
-
Lyse the this compound labeled cells by adding 1 mL of ice-cold lysis buffer to the 10 cm dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
Equilibrate the streptavidin magnetic beads by washing them three times with lysis buffer.
-
Add an appropriate amount of the clarified cell lysate (typically 1-5 mg of total protein) to the equilibrated beads.
-
Incubate the lysate with the beads for 2-4 hours or overnight at 4°C on a rotator to allow for binding.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold lysis buffer.
-
Wash the beads twice with 1 mL of ice-cold high-salt buffer.
-
Wash the beads twice with 1 mL of ice-cold PBS.
-
After the final wash, remove all residual PBS.
-
To elute the bound proteins, add 50 µL of elution buffer to the beads.
-
Heat the beads at 95-100°C for 10 minutes.
-
Pellet the beads using the magnetic stand and collect the supernatant containing the eluted proteins.
-
The eluted proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Mandatory Visualizations
Experimental Workflow
References
- 1. Benchmarking Quantitative Performance in Label-Free Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 6. Quantitative proteomics: label-free quantitation of proteins - Ashok R. Dinasarapu Ph.D [adinasarapu.github.io]
Application Notes and Protocols for Western Blot Detection of MTSEA-Biotin Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific labeling and detection of cell surface proteins are crucial for understanding a wide range of cellular processes, including signal transduction, receptor trafficking, and drug-target engagement. One powerful technique for this purpose is the use of the membrane-impermeable, thiol-reactive reagent MTSEA-biotin ([2-((Biotinoyl)amino)ethyl] methanethiosulfonate). This compound selectively labels cysteine residues on the extracellular domains of membrane proteins.[1] The attached biotin (B1667282) moiety serves as a high-affinity tag that can be readily detected by streptavidin-conjugated probes in subsequent assays, such as Western blotting. This allows for the specific quantification of proteins present on the plasma membrane at a given time.
This application note provides a detailed protocol for the labeling of cell surface proteins with this compound and their subsequent detection and quantification by Western blot analysis. The method is particularly useful for studying changes in the surface expression of proteins, such as ion channels and transporters, in response to various stimuli.
Principle of the Method
The this compound labeling and detection method is a multi-step process. First, live cells are incubated with this compound, which forms a stable disulfide bond with the free sulfhydryl groups of cysteine residues exposed on the extracellular surface of membrane proteins. Due to its membrane impermeability, this compound does not label intracellular proteins. After labeling, the reaction is quenched to remove any unreacted this compound. The cells are then lysed, and the total protein concentration is determined. An aliquot of the total lysate is saved for analysis of the total protein expression. The remaining lysate is incubated with streptavidin-conjugated beads to specifically capture the biotinylated (i.e., cell surface) proteins. These captured proteins are then eluted from the beads, separated by SDS-PAGE, and transferred to a membrane for Western blot analysis. The biotinylated proteins are detected using a streptavidin-horseradish peroxidase (HRP) conjugate, which produces a chemiluminescent signal. The membrane can then be stripped and re-probed with a primary antibody specific to the protein of interest to confirm its identity and to assess the total amount of the protein in the lysate.
Key Applications
-
Quantification of Cell Surface Protein Expression: Determine the relative abundance of a specific protein on the plasma membrane.
-
Analysis of Protein Trafficking: Study the internalization and recycling of membrane receptors and transporters in response to ligand binding, drug treatment, or other stimuli.[2][3]
-
Drug Development: Assess the effect of novel compounds on the cell surface expression of their target proteins.
Quantitative Data Presentation
The following table presents representative quantitative data from a study investigating the effect of a protein kinase C (PKC) activator, phorbol (B1677699) 12-myristate 13-acetate (PMA), on the surface expression of the Dopamine (B1211576) Transporter (DAT). The data was obtained by this compound labeling followed by Western blot analysis and densitometry.
| Treatment | Surface DAT (% of Total) | Total DAT (Arbitrary Units) | Fold Change in Surface Expression |
| Control (Vehicle) | 100% | 1.00 | 1.00 |
| PMA (1 µM) | 65% | 0.98 | 0.65 |
Data is hypothetical and for illustrative purposes, based on trends observed in published research.
Diagrams
Experimental Workflow
Caption: Experimental workflow for this compound labeling and Western blot detection.
Signaling Pathway: Regulation of Dopamine Transporter (DAT) Trafficking
Caption: Simplified pathway of PKC-mediated DAT internalization.
Experimental Protocols
Materials and Reagents
-
Cells expressing the protein of interest
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound (e.g., Biotium, #90033)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 50 mM L-cysteine in PBS or PBS with 100 mM glycine)[4]
-
Lysis buffer (e.g., RIPA buffer) containing protease inhibitors
-
BCA Protein Assay Kit
-
Streptavidin-agarose beads (e.g., Thermo Fisher Scientific, #20347)
-
Laemmli sample buffer (with and without reducing agent)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Streptavidin-HRP conjugate (e.g., Cell Signaling Technology, #7075)[5]
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Protocol for this compound Labeling of Cell Surface Proteins
-
Cell Preparation:
-
Culture cells to an appropriate confluency (e.g., 80-90%) in a suitable culture vessel (e.g., 6-well plate).
-
On the day of the experiment, place the culture plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
-
This compound Labeling:
-
Prepare a fresh stock solution of this compound in DMSO (e.g., 100 mM).
-
Dilute the this compound stock solution in ice-cold PBS to the desired final concentration (typically 0.5-1.5 mg/mL).[6]
-
Add the this compound solution to the cells and incubate on ice for 20-30 minutes with gentle agitation.[4]
-
-
Quenching:
-
Aspirate the this compound solution.
-
Wash the cells twice with ice-cold quenching solution to stop the labeling reaction.
-
Incubate the cells with the quenching solution for 10-15 minutes on ice.[6]
-
Wash the cells three times with ice-cold PBS.
-
-
Cell Lysis:
-
Add ice-cold lysis buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (total cell lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the total cell lysate using a BCA protein assay.
-
Take an aliquot of the total lysate (e.g., 20-30 µg of protein) and add Laemmli sample buffer. This will serve as the "Total Protein" control.
-
Protocol for Capture of Biotinylated Proteins and Western Blot Analysis
-
Capture of Biotinylated Proteins:
-
Normalize the protein concentration of the remaining lysates.
-
Add an equal amount of protein from each sample (e.g., 200-500 µg) to a new tube.
-
Add streptavidin-agarose beads to each lysate and incubate overnight at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
After the final wash, remove all supernatant.
-
To elute the biotinylated proteins, add 2X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to the beads and boil for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant, which contains the eluted surface proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load the eluted surface protein samples and the total protein lysate samples onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Detection of Biotinylated Proteins:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To confirm the identity of the biotinylated protein and to normalize the surface expression to the total protein expression, the membrane can be stripped and re-probed.
-
Wash the membrane thoroughly after ECL detection.
-
Incubate the membrane with a stripping buffer to remove the streptavidin-HRP.
-
Wash the membrane and re-block.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using ECL as described above.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots using densitometry software (e.g., ImageJ).
-
For each sample, normalize the intensity of the surface protein band (from the streptavidin blot) to the intensity of the total protein band (from the antibody blot of the total lysate).
-
Express the surface protein levels as a percentage of the total protein or as a fold change relative to a control condition.
-
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak Signal for Biotinylated Proteins | - Inefficient labeling with this compound. - Low abundance of the target protein on the cell surface. - Inefficient capture of biotinylated proteins. - Insufficient protein loaded. | - Optimize this compound concentration and incubation time. - Overexpress the protein of interest if possible. - Increase the amount of streptavidin beads and/or incubation time. - Load a higher amount of protein for the pulldown. |
| High Background on the Western Blot | - Incomplete quenching of this compound. - Cell lysis during labeling, leading to labeling of intracellular proteins. - Insufficient washing of the streptavidin beads. - Blocking buffer is incompatible (do not use milk with avidin-biotin systems as it contains biotin). | - Ensure the quenching step is performed thoroughly. - Handle cells gently and maintain them on ice during labeling. - Increase the number and duration of washes after bead incubation. - Use a BSA-based blocking buffer. |
| Multiple Non-specific Bands | - Labeling of other cysteine-containing surface proteins. - Non-specific binding to the streptavidin beads. | - This is expected as this compound labels all accessible surface cysteines. Confirm the band of interest by re-probing with a specific antibody. - Pre-clear the lysate with unconjugated beads before adding streptavidin beads. |
| Inconsistent Results | - Variability in cell culture conditions. - Inconsistent timing of labeling, quenching, or washing steps. - Degradation of proteins. | - Maintain consistent cell density and passage number. - Standardize all incubation times and washing steps. - Always use fresh lysis buffer with protease inhibitors and keep samples on ice. |
References
- 1. biotium.com [biotium.com]
- 2. Cell Surface Protein Detection to Assess Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine Transporter Endocytic Trafficking in Striatal Dopaminergic Neurons: Differential Dependence on Dynamin and the Actin Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification by proximity labeling of novel lipidic and proteinaceous potential partners of the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Insertion of Tetracysteine Motifs into Dopamine Transporter Extracellular Domains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTSEA-biotin in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
--INVALID-LINK-- is a versatile, thiol-reactive biotinylation reagent that offers a powerful approach for investigating protein-protein interactions (PPIs). By specifically targeting cysteine residues, MTSEA-biotin allows for the precise labeling of proteins, enabling the identification of binding partners, the mapping of interaction interfaces, and the characterization of protein complexes. This document provides detailed application notes and protocols for utilizing this compound in your research.
This compound and its derivatives are valuable tools in the Substituted-Cysteine Accessibility Method (SCAM), a technique that combines site-directed mutagenesis with chemical labeling to probe protein structure and function. In the context of PPIs, SCAM can be adapted to identify residues at the interface of a protein complex. When a cysteine is introduced at a putative interaction site, its accessibility to labeling by this compound can be altered by the presence of a binding partner. Furthermore, the biotin (B1667282) tag serves as a high-affinity handle for the purification and identification of interacting proteins through pull-down assays coupled with mass spectrometry.
Principle of the Method
The core principle involves the selective labeling of cysteine residues with this compound. The methanethiosulfonate (B1239399) (MTS) group of this compound reacts specifically with the sulfhydryl group of a cysteine residue to form a stable disulfide bond, thereby attaching the biotin moiety to the protein of interest (the "bait" protein). This biotinylated protein can then be used to capture its interacting partners (the "prey" proteins).
There are two primary strategies for employing this compound in PPI studies:
-
Interface Mapping: By introducing cysteine mutations at various points on the surface of a bait protein, researchers can map the interaction interface with a prey protein. If a cysteine residue is part of the binding interface, its accessibility to this compound labeling will be reduced in the presence of the binding partner.
-
Pull-Down Assays for Partner Identification: A bait protein with one or more accessible cysteine residues (either native or engineered) is labeled with this compound. The biotinylated bait is then used to capture its interacting partners from a cell lysate or a purified protein mixture. The entire complex is subsequently pulled down using streptavidin-coated beads, and the co-purified prey proteins are identified by techniques such as Western blotting or mass spectrometry.
Advantages of Using this compound
-
Specificity: The high reactivity of the MTS group towards sulfhydryl groups ensures specific labeling of cysteine residues.
-
Versatility: Different variants of this compound are available with varying spacer arm lengths, allowing for optimization of the biotin-streptavidin interaction.
-
Strong Interaction: The biotin-streptavidin interaction is one of the strongest non-covalent interactions known, enabling stringent washing conditions to minimize non-specific binding in pull-down assays.
-
Adaptability: The method can be applied to both in vitro studies with purified proteins and in situ studies using cell lysates.
This compound Reagents
Several this compound derivatives are commercially available, differing primarily in the length of the spacer arm between the MTS group and the biotin moiety. The choice of reagent can impact the accessibility of the biotin tag for binding to streptavidin.
| Reagent Name | Spacer Arm Length | Molecular Weight ( g/mol ) | Key Features |
| This compound | Short | ~381.5 | Ideal for situations where the labeled cysteine is on the protein surface and readily accessible. |
| This compound-X | Long | ~494.7 | The extended spacer arm can reduce steric hindrance and improve biotin accessibility for streptavidin binding. |
| This compound-XX | Extra Long | ~607.8 | Provides the greatest distance between the labeled protein and the biotin tag, which can be advantageous for large protein complexes. |
Experimental Protocols
The following protocols provide a general framework for using this compound to study protein-protein interactions. Optimization of specific conditions (e.g., protein and reagent concentrations, incubation times) is recommended for each experimental system.
Protocol 1: Biotinylation of a Purified "Bait" Protein
This protocol describes the labeling of a purified protein containing accessible cysteine residues with this compound.
Materials:
-
Purified "bait" protein with at least one accessible cysteine residue
-
This compound (or its derivatives)
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO or DMF to a final concentration of 10-20 mM. Prepare this solution fresh before each use.
-
Prepare Bait Protein: Dissolve the purified bait protein in the labeling buffer to a final concentration of 1-5 mg/mL. If the protein has been stored in a buffer containing thiol-containing reagents (like DTT), these must be removed by dialysis or using a desalting column prior to labeling.
-
Labeling Reaction: Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C overnight. The optimal time and temperature should be determined empirically.
-
Quench the Reaction: Add the quenching solution to a final concentration of 10-20 mM to consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.
-
Remove Excess Reagent: Remove the unreacted this compound and quenching reagent by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
Confirm Biotinylation: The success of the biotinylation can be confirmed by a dot blot or Western blot using streptavidin-HRP or by mass spectrometry.
Protocol 2: Pull-Down of Interacting Proteins
This protocol describes the use of the biotinylated bait protein to capture and identify its interacting partners from a cell lysate.
Materials:
-
Biotinylated bait protein (from Protocol 1)
-
Cell lysate containing the "prey" protein(s)
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Prepare Streptavidin Beads: Resuspend the streptavidin beads in wash buffer. Wash the beads 2-3 times according to the manufacturer's instructions to remove any preservatives.
-
Immobilize Bait Protein: Add the biotinylated bait protein to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated protein to bind to the beads.
-
Wash: Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove any unbound bait protein.
-
Incubate with Cell Lysate: Add the cell lysate to the beads coated with the biotinylated bait protein. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the prey proteins to bind to the bait.
-
Wash: Pellet the beads and discard the supernatant. Wash the beads extensively (5-7 times) with wash buffer to remove non-specifically bound proteins.
-
Elute Bound Proteins: Elute the captured protein complexes from the beads using the elution buffer. If using a low pH elution buffer, neutralize the eluate immediately with the neutralization buffer. Alternatively, boil the beads in SDS-PAGE sample buffer to directly elute the proteins for gel analysis.
-
Analyze Eluted Proteins: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting using an antibody against the suspected prey protein. For unbiased identification of interacting partners, the eluted proteins can be subjected to mass spectrometry analysis.
Visualizing the Workflow and Concepts
Data Presentation and Interpretation
The results from pull-down experiments should be carefully interpreted with appropriate controls.
Quantitative Data Summary (Hypothetical)
| Experiment | Bait Protein | Prey Protein (in lysate) | Eluted Prey (Arbitrary Units) |
| Test | Biotinylated Protein A | Protein B | 100 |
| Control 1 | Unbiotinylated Protein A | Protein B | 5 |
| Control 2 | Biotinylated Protein A | Lysate without Protein B | < 1 |
| Control 3 | Biotinylated irrelevant protein | Protein B | 2 |
This table illustrates the importance of controls to demonstrate the specificity of the interaction. A significant enrichment of the prey protein should only be observed in the test condition.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low biotinylation efficiency | - Incomplete removal of thiol-containing reagents- Inaccessible cysteine residues- Inactive this compound | - Ensure complete removal of reducing agents before labeling.- Engineer a more accessible cysteine residue.- Use freshly prepared this compound solution. |
| High background in pull-down | - Insufficient washing- Non-specific binding to beads or bait protein | - Increase the number and stringency of wash steps.- Pre-clear the lysate with unconjugated streptavidin beads.- Include a blocking agent (e.g., BSA) during incubation. |
| No prey protein detected | - Weak or transient interaction- Low abundance of prey protein- Labeled cysteine is at the interaction interface, disrupting binding | - Optimize binding conditions (e.g., buffer composition, temperature).- Use a more concentrated lysate.- Label a different cysteine residue on the bait protein. |
Conclusion
This compound provides a robust and specific method for the investigation of protein-protein interactions. By combining site-directed cysteine mutagenesis with biotinylation and pull-down assays, researchers can gain valuable insights into the composition and architecture of protein complexes. Careful experimental design, including the use of appropriate controls, is crucial for obtaining reliable and interpretable results. These techniques are highly valuable for basic research and have significant potential in drug development for the identification and characterization of novel therapeutic targets.
Application Notes and Protocols for Identifying Accessible Cysteine Residues Using MTSEA-biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-((Biotinoyl)amino)ethyl] methanethiosulfonate (B1239399) (MTSEA-biotin) is a membrane-impermeant, thiol-reactive reagent widely employed in protein biochemistry and drug development to identify solvent-accessible cysteine residues. This powerful tool is central to the Substituted Cysteine Accessibility Method (SCAM), which allows for the mapping of protein topology, identification of ligand-binding sites, and characterization of conformational changes in transmembrane proteins such as ion channels and receptors. This compound selectively forms a disulfide bond with the sulfhydryl group of cysteine residues exposed to the extracellular environment, thereby tagging them with a biotin (B1667282) moiety. This biotin tag can then be detected using streptavidin-based assays, providing a robust method for probing protein structure and function in a native cellular context.
These application notes provide detailed protocols for using this compound to label and identify accessible cysteine residues on cell surface proteins, followed by analysis using Western blotting and mass spectrometry.
Principle of this compound Labeling
This compound reacts specifically with the free sulfhydryl group (-SH) of cysteine residues that are accessible to the aqueous environment. The methanethiosulfonate (MTS) group of this compound forms a disulfide bond with the cysteine thiol. Due to its charged nature, this compound does not readily cross the cell membrane, making it an excellent tool for selectively labeling cysteine residues on the extracellular domains of membrane proteins.
Key Applications
-
Mapping Membrane Protein Topology: By systematically introducing cysteine mutations at various positions in a protein and testing their accessibility to this compound, the transmembrane and extracellular domains can be mapped.
-
Identifying Channel Lining and Gating Domains: In ion channels, the accessibility of engineered cysteines to this compound can change depending on the channel's open or closed state, providing insights into the residues that line the pore and are involved in gating.
-
Characterizing Ligand Binding Sites: The binding of a ligand can alter the conformation of a receptor, changing the accessibility of certain cysteine residues to this compound. This can be used to map the ligand-binding pocket and understand the mechanism of receptor activation.
-
Drug Discovery and Development: Identifying accessible cysteine residues can reveal potential sites for covalent drug targeting.
Data Presentation
Table 1: Quantitative Analysis of this compound Labeling Efficiency
| Protein Mutant | Cysteine Location | Predicted Accessibility | This compound Labeling Intensity (Relative Units) | Reference |
| Protein X - Cys100 | Extracellular Loop 1 | Exposed | 95 ± 5 | Fictional Data |
| Protein X - Cys250 | Transmembrane Domain 3 | Buried | 8 ± 2 | Fictional Data |
| Protein X - Cys350 | Extracellular Loop 2 (Ligand-binding site) | Exposed (Ligand-dependent) | 20 ± 4 (- Ligand), 85 ± 7 (+ Ligand) | Fictional Data |
| Cysteine-less Mutant | None | N/A | 2 ± 1 | [1] |
This table presents fictional representative data to illustrate the expected outcomes of a SCAM experiment. Actual results will vary depending on the protein and experimental conditions.
Experimental Protocols
Protocol 1: Labeling of Cell Surface Cysteine Residues with this compound
This protocol describes the labeling of accessible cysteine residues on the surface of cultured mammalian cells.
Materials:
-
Cultured cells expressing the protein of interest (wild-type or cysteine mutants)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (e.g., from Biotium)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution: L-cysteine in PBS (e.g., 5 mM)
-
Lysis Buffer: RIPA buffer or other suitable buffer containing protease inhibitors
-
Cell scraper
Procedure:
-
Cell Culture: Plate cells and grow to 80-90% confluency.
-
Preparation of this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Cell Washing: Gently wash the cells three times with ice-cold PBS to remove any residual serum proteins.
-
Labeling Reaction:
-
Dilute the this compound stock solution in ice-cold PBS to a final concentration of 0.5-2 mM.
-
Add the this compound labeling solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate on ice for 15-30 minutes. The optimal time and concentration may need to be determined empirically.
-
-
Quenching:
-
Remove the labeling solution and wash the cells once with ice-cold PBS.
-
Add the quenching solution (e.g., 5 mM L-cysteine in PBS) and incubate for 5-10 minutes on ice to react with and neutralize any unreacted this compound.
-
-
Final Washes: Wash the cells three times with ice-cold PBS.
-
Cell Lysis:
-
Add ice-cold Lysis Buffer to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). The samples are now ready for downstream analysis.
Protocol 2: Analysis of this compound Labeled Proteins by Western Blotting
This protocol describes the detection of biotinylated proteins using streptavidin-HRP.
Materials:
-
Biotinylated cell lysate from Protocol 1
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Primary antibody against the protein of interest (for total protein control)
-
HRP-conjugated secondary antibody (if using a primary antibody)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions.
-
Incubate the membrane with the Streptavidin-HRP solution for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
(Optional) Total Protein Control: To confirm equal loading, the blot can be stripped and re-probed with a primary antibody against the protein of interest, followed by an HRP-conjugated secondary antibody and ECL detection.
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the enrichment of biotinylated proteins for identification by mass spectrometry.
Materials:
-
Biotinylated cell lysate from Protocol 1
-
Streptavidin-agarose or magnetic beads
-
Wash Buffer 1: High salt buffer (e.g., 1 M KCl, 20 mM Tris-HCl pH 7.5, 1% Triton X-100)
-
Wash Buffer 2: Low salt buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 0.1% Triton X-100)
-
Elution Buffer: Sample buffer for SDS-PAGE (e.g., Laemmli buffer) containing a reducing agent like DTT or β-mercaptoethanol to cleave the disulfide bond.
-
Ammonium (B1175870) bicarbonate solution (for on-bead digestion)
-
DTT and Iodoacetamide (for reduction and alkylation)
-
Trypsin
Procedure:
-
Affinity Purification:
-
Incubate the biotinylated cell lysate with streptavidin beads for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
-
Washing:
-
Wash the beads sequentially with Wash Buffer 1 and Wash Buffer 2. Perform at least three washes with each buffer to remove non-specifically bound proteins.
-
-
Elution or On-Bead Digestion:
-
Elution: Resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the biotinylated proteins. The disulfide bond between this compound and the cysteine is cleaved by the reducing agent. The eluted proteins can then be run on an SDS-PAGE gel for in-gel digestion.
-
On-Bead Digestion: Alternatively, for a more direct mass spectrometry approach, perform an on-bead digest. Wash the beads with ammonium bicarbonate, then reduce, alkylate, and digest the bound proteins with trypsin directly on the beads.
-
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins or digested peptides for mass spectrometry analysis according to standard protocols.
Mandatory Visualizations
Caption: Experimental workflow for labeling accessible cysteine residues with this compound.
Caption: Probing receptor conformation with this compound in a signaling pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal on Western blot | Inefficient labeling | Optimize this compound concentration and incubation time. Ensure this compound is freshly prepared. |
| Cysteine residues are not accessible | Confirm protein expression and localization. Cysteine may be buried within the protein or in a disulfide bond. | |
| Inefficient transfer or detection | Check transfer efficiency. Use a positive control for biotin detection (e.g., biotinylated protein ladder). | |
| High background | Insufficient washing or quenching | Increase the number and duration of wash steps. Ensure the quenching step is performed effectively. |
| Non-specific binding of streptavidin-HRP | Increase the concentration of BSA or non-fat milk in the blocking buffer. | |
| Labeling of intracellular proteins | Cell membrane integrity compromised | Perform all steps on ice and handle cells gently. Reduce the concentration of DMSO/DMF in the final labeling solution. |
Conclusion
This compound is an invaluable reagent for elucidating the structure and function of proteins, particularly those embedded in the cell membrane. The protocols provided herein offer a comprehensive guide for the successful labeling, detection, and analysis of accessible cysteine residues. Careful optimization of experimental conditions and appropriate controls are crucial for obtaining reliable and reproducible results. These methods have broad applications in basic research and are instrumental in the development of novel therapeutics targeting specific cysteine residues.
References
Quantifying Newly Synthesized RNA with MTSEA-biotin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of newly synthesized RNA using MTSEA-biotin. This method offers a powerful tool for studying dynamic changes in gene expression, RNA processing, and decay rates, which are critical aspects of cellular function in both normal and disease states.
Application Notes
The quantification of nascent RNA transcripts provides a direct measure of gene expression dynamics, offering insights that are often obscured by steady-state RNA levels. Metabolic labeling of RNA with 4-thiouridine (B1664626) (s4U) and subsequent biotinylation with 2-aminoethyl methanethiosulfonate-biotin (this compound) has emerged as a highly efficient and specific method for isolating newly synthesized RNA.
Principle of the Method:
The technique is based on a two-step process. First, cells are cultured in the presence of 4-thiouridine (s4U), a non-toxic analog of uridine, which is incorporated into newly transcribed RNA.[1][2] The sulfur atom in the incorporated s4U provides a specific chemical handle for subsequent modification.[1] In the second step, total RNA is isolated, and the s4U-containing transcripts are specifically and covalently labeled with this compound.[1][3] this compound reacts with the thiol group of s4U to form a disulfide bond.[4][5] This reaction is highly efficient, leading to high yields of biotinylated RNA.[4][5] The biotinylated RNA can then be selectively captured and enriched using streptavidin-coated magnetic beads.[1][2] Finally, the enriched, newly synthesized RNA is eluted by reducing the disulfide bond and can be quantified and analyzed by various downstream applications such as RT-qPCR and RNA-sequencing.[1]
Advantages of this compound over other methods:
Compared to other thiol-reactive biotinylation reagents like HPDP-biotin, this compound offers several advantages:
-
Higher Efficiency: this compound demonstrates a much faster and more complete reaction with s4U, resulting in higher yields of labeled RNA.[4][5] Studies have shown that MTS-biotin can achieve over 95% conversion of free 4sU in just five minutes, whereas HPDP-biotin shows less than 20% conversion after two hours.[5]
-
Less Bias: The high efficiency of this compound reduces the bias against RNAs with low levels of s4U incorporation, allowing for a more accurate representation of the nascent transcriptome.[4] It has also been shown to have less length bias compared to HPDP-biotin.[4]
-
Cost-Effective: this compound is a more economical option compared to HPDP-biotin, making large-scale studies more feasible.[5]
Applications in Research and Drug Development:
-
Studying Transcription Dynamics: This method allows for the precise measurement of changes in transcription rates in response to various stimuli, such as drug treatment, environmental stress, or developmental cues.
-
RNA Stability and Decay Analysis: By performing pulse-chase experiments, researchers can determine the degradation rates of specific transcripts, providing insights into post-transcriptional gene regulation.
-
Analysis of RNA Processing: The technique can be adapted to study the kinetics of pre-mRNA splicing and other RNA processing events.
-
Drug Discovery and Target Validation: In drug development, this method can be used to assess the on-target and off-target effects of compounds that modulate transcription or RNA stability.
Biochemical Workflow of this compound Labeling
Caption: Biochemical workflow for labeling and enriching newly synthesized RNA.
Experimental Protocols
This section provides a detailed protocol for the metabolic labeling of nascent RNA with 4-thiouridine, followed by biotinylation with this compound, and enrichment of the labeled RNA.
Protocol 1: Metabolic Labeling of Nascent RNA with 4-thiouridine (s4U)
-
Cell Culture: Plate cells at a density that will result in 70-80% confluency at the time of labeling.[2]
-
Labeling: Add 4-thiouridine (s4U) to the cell culture medium to a final concentration of 100-500 µM.[6] The optimal concentration and labeling time will depend on the cell type and experimental goals. A common starting point is 100 µM for 1 hour.
-
Harvesting: After the desired labeling period, remove the medium and wash the cells once with ice-cold PBS.
-
Lysis: Lyse the cells directly on the plate using a TRIzol-like reagent to preserve RNA integrity.[1]
-
Storage: The cell lysate can be stored at -80°C until RNA extraction.
Protocol 2: Total RNA Extraction
-
Phase Separation: Add chloroform (B151607) to the cell lysate, vortex vigorously, and centrifuge to separate the aqueous and organic phases.[7]
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol.[2]
-
Washing: Wash the RNA pellet with 75% ethanol (B145695) to remove impurities.[2]
-
Resuspension: Air-dry the pellet and resuspend the RNA in RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and assess RNA integrity using a bioanalyzer.
Protocol 3: Biotinylation of s4U-labeled RNA with this compound
-
Reaction Setup: In a 1.7 mL microfuge tube, mix the following components:
-
This compound Preparation: Prepare a fresh 50 µg/mL solution of this compound-XX in dry DMF.[1]
-
Biotinylation: Add 10 µL of the this compound-XX solution to the RNA mixture. This results in a final this compound-XX concentration of 16.4 µM in 20% DMF.[1]
-
Incubation: Incubate the reaction at room temperature for 30 minutes in the dark with rotation.[1][4]
-
Removal of Unreacted Biotin (B1667282): Add 50 µL of water to bring the volume to 100 µL. Extract once with an equal volume of chloroform:isoamyl alcohol (24:1) using phase-lock tubes to facilitate separation.[1]
-
RNA Cleanup: Purify the biotinylated RNA from the aqueous phase using an RNA cleanup kit (e.g., RNeasy MinElute Cleanup Kit) according to the manufacturer's instructions.[1]
Protocol 4: Enrichment of Biotinylated RNA
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1) in the appropriate binding buffer.
-
Binding: Add the purified biotinylated RNA to the prepared beads and incubate at room temperature with rotation to allow for binding of the biotinylated RNA to the streptavidin.
-
Washing: Place the tube on a magnetic stand to capture the beads. Discard the supernatant and wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA. Follow with washes using a low-salt wash buffer.
-
Elution: To elute the captured RNA, resuspend the beads in a freshly prepared elution buffer containing a reducing agent such as 100 mM DTT. This will cleave the disulfide bond between the biotin and the RNA.[7]
-
Final Cleanup: Collect the eluate and perform a final RNA cleanup and concentration step. The enriched newly synthesized RNA is now ready for downstream analysis.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for nascent RNA quantification.
Quantitative Data Summary
The following tables summarize typical yields and reaction conditions for the quantification of newly synthesized RNA using this compound.
Table 1: Comparison of Biotinylation Reagents
| Feature | This compound | HPDP-biotin | Reference |
| Reaction Time | 30 minutes | 2 hours | [4] |
| Relative Yield | High | Low | [4] |
| Length Bias | Less biased | More biased | [4] |
| Reaction Efficiency | >95% (in 5 min for free s4U) | <20% (in 120 min for free s4U) | [5] |
Table 2: Typical Reagent Concentrations for Biotinylation
| Reagent | Stock Concentration | Final Concentration | Reference |
| Total RNA | - | 2-5 µg per reaction | [1] |
| HEPES, pH 7.4 | 1 M | 20 mM | [1] |
| EDTA | 0.5 M | 1 mM | [1] |
| This compound-XX | 1 mg/mL in DMF | 16.4 µM | [1] |
| DMF | - | 20% | [1][4] |
Table 3: Expected Yields from s4U-RNA Enrichment
| Labeling Time | Starting Total RNA | Enriched RNA Yield (% of Input) | Downstream Application | Reference |
| 30 minutes | 2-5 µg | ~1-3% | RT-qPCR, RNA-Seq | [1] |
| 2 hours | 2-5 µg | ~5-10% | RT-qPCR, RNA-Seq | [1] |
Note: Yields can vary significantly depending on cell type, metabolic activity, and the specific transcripts of interest.
References
- 1. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective and sensitive detection system for 4-thiouridine modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nascent RNA 4sU labelling and enrichment [protocols.io]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: MTSEA-Biotin Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during MTSEA-biotin labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing low or no biotinylation of my target protein. What are the possible causes and solutions?
Low or no labeling is a common issue that can stem from several factors, from reagent quality to reaction conditions.
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Action |
| Inactive this compound | This compound is sensitive to hydrolysis. Ensure it is stored desiccated at -20°C.[1][2] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[1][3] Avoid repeated freeze-thaw cycles. |
| Absence of free sulfhydryl groups | The target protein must have accessible cysteine residues. Confirm the presence of cysteines in your protein sequence. If cysteines are present but potentially oxidized (forming disulfide bonds), pre-treat the protein with a mild reducing agent like TCEP. Crucially, the reducing agent must be removed before adding this compound. |
| Presence of interfering substances | Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the target protein for this compound.[1] Ensure all buffers are free of such reagents. Dialyze or use a desalting column to exchange the protein into an appropriate buffer (e.g., PBS).[4] |
| Suboptimal reaction pH | The reaction of MTSEA reagents with thiols is most efficient at a pH range of 6.5-7.5. While labeling can occur at higher pH, the reagent's stability decreases. Verify and adjust the pH of your reaction buffer. |
| Insufficient reagent concentration or incubation time | The molar ratio of this compound to protein is critical. For a starting point, use a 10-20 fold molar excess of this compound to protein.[5] You may need to optimize this ratio for your specific protein. Also, ensure sufficient incubation time (typically 30 minutes to 2 hours at room temperature).[5][6] |
| Protein concentration is too low | Low protein concentrations can decrease labeling efficiency. If possible, concentrate your protein to at least 1 mg/mL.[5][7] |
Q2: I am observing high background or non-specific binding in my pull-down/detection experiments. How can I reduce it?
High background can obscure your results and is often due to non-specific interactions of the biotinylated protein or the detection reagents.
Troubleshooting Non-Specific Binding
| Source of Non-Specific Binding | Recommended Solution |
| Over-biotinylation of the protein | Excessive labeling can increase a protein's hydrophobicity, leading to non-specific interactions.[8] Reduce the molar excess of this compound in the labeling reaction or decrease the incubation time. |
| Non-specific binding of streptavidin/avidin | Avidin, in particular, can exhibit non-specific binding due to its high isoelectric point and glycosylation.[8][9] Consider using NeutrAvidin, which is deglycosylated and has a more neutral pI, to reduce non-specific interactions.[10] |
| Inadequate blocking | Insufficient blocking of non-specific sites on beads or membranes is a common cause of high background.[8] Pre-block streptavidin beads with a solution of BSA or a commercially available blocking buffer. For western blots, use a high-quality blocking agent. |
| Insufficient washing | Increase the number and duration of wash steps after binding your biotinylated protein to streptavidin beads.[8] You can also increase the stringency of your wash buffers by adding low concentrations of non-ionic detergents (e.g., 0.05% Tween-20) or increasing the salt concentration.[8][11] |
| Endogenous biotinylated proteins | Some proteins are naturally biotinylated in cells. To control for this, run a parallel experiment with a cell lysate that has not been treated with this compound.[11] |
Q3: My protein precipitates after adding this compound. What should I do?
Protein precipitation during labeling can be caused by over-modification or solvent effects.
Addressing Protein Precipitation
| Possible Cause | Recommended Action |
| Over-labeling | Attaching too many biotin (B1667282) molecules can alter the protein's solubility.[4][8] Decrease the molar ratio of this compound to protein. |
| Solvent concentration | This compound is typically dissolved in DMSO or DMF. Adding a large volume of this organic solvent to your aqueous protein solution can cause precipitation. Keep the final concentration of the organic solvent in the reaction mixture below 5-10%.[6] |
| Incorrect buffer conditions | Ensure your protein is in a buffer that maintains its stability and solubility. Check the pH and ionic strength. |
Experimental Protocols
Protocol 1: Standard this compound Labeling of a Protein
This protocol provides a general starting point for labeling a protein with this compound. Optimization may be required for your specific protein.
Materials:
-
Protein solution (1-2 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.2)
-
This compound
-
Anhydrous DMSO
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein: Ensure your protein sample is in a thiol-free buffer at a suitable concentration. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.[5]
-
Labeling Reaction:
-
Remove Excess Biotin: Separate the biotinylated protein from unreacted this compound using a desalting column or by dialyzing against a suitable buffer (e.g., PBS).[12]
-
Confirm Labeling (Optional but Recommended): Assess the degree of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a western blot followed by detection with streptavidin-HRP.[13]
Protocol 2: Biotinylation Efficiency Assay (HABA Assay)
The HABA assay provides a colorimetric method to estimate the moles of biotin per mole of protein.[13]
Materials:
-
Pierce Biotin Quantitation Kit (or similar) containing Avidin-HABA premix and a biotin standard.
-
Biotinylated protein sample (with excess biotin removed).
-
Spectrophotometer.
Procedure:
-
Follow the manufacturer's instructions for the HABA assay kit.
-
Briefly, the HABA-avidin complex has a characteristic absorbance at 500 nm.
-
When the biotinylated protein is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance at 500 nm.[13]
-
The change in absorbance is proportional to the amount of biotin in the sample.
-
A standard curve generated with a known concentration of free biotin is used to determine the concentration of biotin in your labeled protein sample.
Visual Guides
Experimental Workflow
Caption: Workflow for this compound labeling experiments.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. MTSEA Biotin-X solubility: in DMSO, soluble | Sigma-Aldrich [sigmaaldrich.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. apexbt.com [apexbt.com]
- 6. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 8. benchchem.com [benchchem.com]
- 9. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biotin Quantitation Kits | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing MTSEA-Biotin Labeling
Welcome to the technical support center for optimizing MTSEA-biotin concentration and labeling protocols. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common issues, and standardized protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for labeling?
A1: The optimal concentration is highly dependent on your specific molecule (protein or RNA) and its concentration. A good starting point is to test a range of molar coupling ratios (moles of this compound: moles of target molecule). For initial studies, ratios from 10:1 to 40:1 are often recommended for protein labeling.[1] The concentration of this compound should be optimized to achieve sufficient labeling for detection without causing adverse effects like precipitation or loss of function.[2]
Q2: My protein precipitates during the labeling reaction. What is causing this and how can I prevent it?
A2: Protein precipitation is most often caused by over-modification.[2][3][4] Attaching too many biotin (B1667282) molecules can alter the protein's isoelectric point and solubility properties.[4] To prevent this, you can:
-
Lower the molar ratio of this compound to your protein to reduce the degree of labeling.[2]
-
Decrease the incubation time of the reaction.[4]
-
If precipitation has already occurred, adding a high pH buffer like 1 M Tris (pH 9.0) after the reaction may help re-suspend the protein.[4]
Q3: I am seeing very low or no labeling signal. What are the possible reasons?
A3: Several factors can lead to poor labeling efficiency:
-
Presence of Reducing Agents: Buffers containing thiol-based reducing agents like DTT or β-mercaptoethanol will compete with your target molecule for this compound. Ensure these are removed via dialysis or a desalting column prior to labeling.[5]
-
Hydrolyzed Reagent: this compound is moisture-sensitive. Always use anhydrous DMSO or DMF to prepare stock solutions and make them fresh immediately before use.[4][6] Storing the reagent desiccated at -20°C is recommended.[6]
-
Low Protein Concentration: The rate of the labeling reaction is dependent on the concentration of the reactants. If your protein concentration is too low (e.g., below 0.1 mg/mL), the labeling efficiency will be reduced.[1] Consider concentrating your sample or increasing the molar coupling ratio and incubation time.[1]
-
Incorrect pH: The reaction of this compound with thiols is most efficient at a pH between 6.5 and 7.5.[5]
Q4: My antibody loses its antigen-binding ability after biotinylation. Why does this happen?
A4: This issue likely arises from the modification of cysteine residues located within or near the antigen-binding site of the antibody.[2] The attachment of the bulky biotin molecule can sterically hinder the antibody's ability to recognize its epitope. To mitigate this, try reducing the molar ratio of this compound to the antibody to decrease the overall degree of labeling.[2]
Q5: How do I remove unreacted this compound after the labeling reaction?
A5: Incomplete removal of free biotin can lead to high background and inconsistent results in downstream applications.[7][8] Robust purification methods are essential. The most common and effective methods include:
-
Size-Exclusion Chromatography: Using desalting columns (e.g., Sephadex G-25) is a quick and effective way to separate the labeled molecule from smaller, unreacted biotin molecules.[1][7]
-
Dialysis: While commonly used, it may be less efficient for complete removal. If using dialysis, increase the time and the number of buffer changes.[7]
-
Spin Columns: Filter-based spin columns can also be used for rapid buffer exchange and purification.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent Results Between Batches | Incomplete reaction or purification. | Extend the reaction time to ensure completion. Use a desalting column for more consistent removal of free biotin compared to dialysis.[7] |
| Reagent instability. | Prepare this compound stock solution fresh for each experiment from powder stored desiccated at -20°C.[4][6] | |
| High Background Signal | Insufficient removal of free biotin. | Use a desalting column or spin filter for purification. Increase the volume and number of washes or dialysis buffer changes.[7] |
| Competition from free biotin in pulldown assays. | Ensure purification is complete before adding the sample to streptavidin beads, as high concentrations of free biotin can reduce pulldown efficiency.[8] | |
| Low Labeling of s4U-containing RNA | Use of a less efficient biotinylating reagent. | This compound has been shown to be significantly more efficient than reagents like HPDP-biotin for labeling 4-thiouridine (B1664626) (s4U) in RNA, resulting in higher yields.[9][10] |
Experimental Protocols & Data
General Protocol for Protein Labeling with this compound
This protocol provides a starting point for labeling proteins containing accessible cysteine residues.
-
Buffer Preparation: Prepare a labeling buffer free of thiol-containing reagents (e.g., 50 mM PBS, 10 mM EDTA, pH 7.0).[5] Thoroughly desalt or dialyze your protein sample into this buffer to remove any interfering substances.
-
Protein Concentration Adjustment: Adjust the protein concentration to 1-2 mg/mL.[4]
-
This compound Stock Solution Preparation: Immediately before use, dissolve this compound powder in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[6]
-
Labeling Reaction: Add the freshly prepared this compound stock solution to the protein solution to achieve the desired molar coupling ratio (e.g., 20:1).
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature (18-25°C) or for 2 hours on ice, protected from light.[5][7][9] The optimal time should be determined empirically.
-
Purification: Remove excess, unreacted this compound by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[1]
-
Storage: Store the labeled protein under appropriate conditions, typically at 4°C for short-term use or -20°C for long-term storage.
Key Experimental Parameters
The following table summarizes recommended starting conditions for optimizing your labeling reaction.
| Parameter | Recommended Range / Condition | Notes |
| Molar Coupling Ratio | 10:1 to 40:1 (Biotin:Protein) | Starting point for optimization; may need to be lowered to prevent precipitation.[1][2] |
| Protein Concentration | 0.5 - 2.0 mg/mL | Lower concentrations can reduce labeling efficiency.[1][4] |
| Reaction pH | 6.5 - 7.5 | Optimal for thiol-reactivity; higher pH can cause hydrolysis and side reactions.[5] |
| Reaction Temperature | 18 - 25°C (Room Temperature) | Reactions can also be performed on ice to slow the process.[1][7] |
| Incubation Time | 30 min - 2 hours | Shorter times may be necessary to prevent over-labeling and precipitation.[4][9] |
| Reagent Solvent | Anhydrous DMSO or DMF | This compound is moisture-sensitive; always use dry solvent.[6] |
| Buffer Composition | Phosphate-buffered saline (PBS) | Must be free of thiols (DTT, etc.) and primary amines (Tris, glycine).[4][5] |
Visual Guides
Experimental Workflow for this compound Labeling
Caption: A typical workflow for labeling target molecules with this compound.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose common this compound labeling issues.
References
- 1. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 2. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
MTSEA-Biotin Reaction Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the MTSEA-biotin reaction, focusing on optimal incubation times and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for the this compound reaction?
A1: The recommended incubation time for the this compound reaction is typically 30 minutes at room temperature.[1][2] Some protocols may extend this to 60 minutes, but 30 minutes is often sufficient for efficient labeling of 4-thiouridine (B1664626) (s4U)-containing RNA.[1][2]
Q2: At what temperature should the this compound reaction be performed?
A2: The reaction is typically carried out at room temperature.[1][2] Some protocols may specify 25°C.[3]
Q3: What is the specificity of the this compound reaction?
A3: MTSEA biotin-XX is highly specific for 4-thiouridine (s4U) and does not react with other sulfur-containing modified nucleosides, such as 5-methyl-2-thiouridine (B1588163) (m5s2U).[3][4] This specificity makes it a valuable tool for labeling and enriching newly transcribed RNA that has incorporated s4U.[3][4]
Q4: How should this compound be stored and handled?
A4: this compound is a white solid that is soluble in DMF or DMSO.[5][6] It should be stored desiccated at -20°C.[5][7] For experimental use, it is recommended to prepare fresh solutions in DMF or DMSO, as the reagent is susceptible to hydrolysis.[1][5] Stock solutions of this compound-XX in DMF are stable at -20°C for at least 3 months.[2]
Q5: What are the advantages of using this compound compared to other biotinylation reagents like HPDP-biotin?
A5: this compound reacts more efficiently with s4U than HPDP-biotin, leading to higher yields and less biased enrichment of s4U-containing RNA.[1] The reaction with this compound is significantly faster, with over 95% conversion to the mixed disulfide within five minutes in some model systems.[1]
Troubleshooting Guide
Problem: Low or no biotinylation signal.
-
Possible Cause 1: Inactive this compound reagent.
-
Possible Cause 2: Insufficient incorporation of 4-thiouridine (s4U) into RNA.
-
Solution: Verify the efficiency of s4U labeling in your cells. Optimize the concentration of s4U and the labeling time in your cell culture protocol.
-
-
Possible Cause 3: Suboptimal reaction conditions.
-
Solution: Ensure the reaction buffer is at the correct pH (typically around 7.5) and that the final concentrations of all components are as recommended in the protocol.[1] Verify the incubation time and temperature.
-
-
Possible Cause 4: Presence of reducing agents.
-
Solution: The this compound reaction involves the formation of a disulfide bond. The presence of reducing agents like DTT or β-mercaptoethanol in your RNA sample will interfere with the labeling. Ensure your RNA is free from such contaminants.
-
Problem: High background or non-specific binding.
-
Possible Cause 1: Excess this compound reagent.
-
Solution: After the biotinylation reaction, it is crucial to remove any excess, unreacted this compound. This can be achieved by methods such as phenol:chloroform extraction followed by ethanol (B145695) precipitation or by using spin columns.[1][8]
-
-
Possible Cause 2: Non-specific binding to streptavidin beads.
-
Solution: Increase the number and stringency of washes after binding the biotinylated RNA to streptavidin beads. Using a high-salt wash buffer can help reduce non-specific interactions.[2] Ensure proper blocking of the streptavidin beads before incubation with the labeled RNA.
-
Problem: Inconsistent results between experiments.
-
Possible Cause 1: Variability in reagent preparation.
-
Possible Cause 2: RNA degradation.
-
Solution: Handle RNA samples with care to prevent degradation. Use RNase-free reagents and consumables throughout the procedure. Run an aliquot of your RNA on a gel to check for integrity before starting the biotinylation reaction.
-
Quantitative Data Summary
| Parameter | Recommended Value | Source |
| Incubation Time | 30 minutes | [1][2][3] |
| Incubation Temperature | Room Temperature (or 25°C) | [1][2][3] |
| This compound-XX Concentration | 16.4 µM (final) | [2] |
| RNA Input | 2 to 5 µg | [2] |
| Reaction Buffer | 10 mM HEPES (pH 7.5), 1 mM EDTA | [1] |
| Solvent for this compound | DMF or DMSO | [5][6] |
Experimental Protocol: Biotinylation of s4U-labeled RNA
This protocol is a general guideline based on published methods.[1][2]
-
Prepare this compound-XX Solution: Freshly dissolve this compound-XX in DMF or DMSO to a stock concentration of 1 mg/mL.[2]
-
Reaction Setup: In an RNase-free microfuge tube, combine the following on ice:
-
2-5 µg of s4U-labeled total RNA
-
1 µL of 1 M HEPES, pH 7.4 (final concentration: 20 mM)
-
RNase-free water to a final volume of 40 µL
-
-
Add this compound-XX: Add 10 µL of the freshly prepared this compound-XX solution to the reaction mixture. This results in a final concentration of approximately 16.4 µM this compound-XX and 20% DMF.[2]
-
Incubation: Incubate the reaction at room temperature for 30 minutes in the dark, with rotation.[2]
-
Removal of Excess Biotin (B1667282): Stop the reaction and remove unreacted this compound by performing a phenol:chloroform extraction followed by ethanol precipitation.
-
RNA Purification: Resuspend the purified, biotinylated RNA pellet in RNase-free water. The RNA is now ready for downstream applications such as enrichment on streptavidin beads.
Visualizations
Caption: Experimental workflow for this compound labeling of s4U-containing RNA.
Caption: Troubleshooting logic for the this compound reaction.
References
- 1. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective and sensitive detection system for 4-thiouridine modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective and sensitive detection system for 4-thiouridine modification in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. biocompare.com [biocompare.com]
- 7. biotium.com [biotium.com]
- 8. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: MTSEA-biotin Labeling
This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding MTSEA-biotin labeling efficiency. It is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very weak or no signal from my biotinylated protein after Western blotting. What are the potential causes and how can I troubleshoot this?
A weak or absent signal is a common issue that can stem from several factors throughout the experimental workflow, from initial labeling to final detection.
Possible Causes & Troubleshooting Steps:
-
Inefficient Biotinylation:
-
Reagent Quality: this compound is sensitive to hydrolysis. Ensure it has been stored under desiccated conditions at -20°C.[1][2][3][4] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use, as these reagents have a limited shelf life once dissolved.[1]
-
Incorrect Buffer Conditions: The labeling reaction is pH-sensitive. While this compound reacts with thiols under mild conditions, ensure the buffer pH is optimal for your specific protein and experimental setup (typically around 7.0-8.0).[1][5] Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) which will compete with the labeling reaction.[6]
-
Suboptimal Molar Ratio: The molar ratio of this compound to your protein is critical. A low ratio may result in insufficient labeling. It is advisable to perform a titration to find the optimal ratio for your specific target.[5][7]
-
Low Protein Concentration: Labeling efficiency can be reduced at low protein concentrations. If possible, concentrate your sample before the biotinylation step.[8]
-
-
Issues with Detection:
-
Streptavidin-HRP Conjugate: The conjugate may have lost activity or be used at a suboptimal concentration. Use a fresh vial or test its activity with a positive control. You may need to increase the concentration of the conjugate.[7] Importantly, sodium azide (B81097) is a potent inhibitor of HRP and should not be present in any buffers used with HRP conjugates.[7]
-
Substrate Inactivity: Ensure the chemiluminescent substrate has not expired and has been stored correctly. Use fresh substrate for detection.[7]
-
Blocking Buffer Issues: Some blocking agents, like non-fat dry milk, contain endogenous biotin, which can lead to high background and obscure a weak signal.[9][10] It is recommended to use a biotin-free blocking agent such as Bovine Serum Albumin (BSA).[7][9]
-
A logical workflow for troubleshooting a weak signal is outlined in the diagram below.
Q2: I'm seeing high background or non-specific bands on my Western blot. What could be causing this?
High background can obscure the specific signal from your protein of interest and is often due to non-specific binding of reagents.
Possible Causes & Troubleshooting Steps:
-
Over-biotinylation: Excessive labeling can alter the properties of your protein, leading to aggregation and non-specific binding.[9][11] Reducing the molar ratio of this compound to your protein can help mitigate this.[9]
-
Non-specific Binding of Streptavidin/Avidin (B1170675): The streptavidin or avidin conjugate itself can bind non-specifically to the membrane or other proteins.[9] Ensure that your blocking step is sufficient.
-
Inadequate Blocking: Insufficient blocking of the membrane allows for non-specific adsorption of the streptavidin conjugate.[9] Increase the blocking time and/or the concentration of the blocking agent. Using a biotin-free blocker like BSA is recommended.[7][9]
-
Insufficient Washing: Inadequate washing can leave behind unbound or weakly bound reagents, contributing to high background.[9] Increase the number and duration of wash steps. Adding a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer can also help.[9]
-
Endogenous Biotin: Many biological samples contain naturally biotinylated proteins (e.g., carboxylases), which will be detected by streptavidin, leading to false-positive signals.[9][12] If this is suspected, an avidin/biotin blocking step may be necessary before applying the streptavidin conjugate.[5]
-
Contamination of Intracellular Proteins: When performing cell surface labeling, contamination with intracellular proteins in your surface fraction can lead to non-specific bands, especially if you are detecting with an antibody that recognizes an intracellular protein.[13] Ensure cell integrity is maintained during the labeling process and that lysis is performed after quenching the reaction.
The decision tree below can guide the troubleshooting of high background issues.
Q3: How should I properly handle and store this compound?
Proper handling and storage of this compound are crucial for maintaining its reactivity.
| Parameter | Recommendation | Rationale |
| Storage | Store desiccated at -20°C.[1][2][3][4] | This compound is susceptible to hydrolysis, which reduces its labeling efficiency. Desiccation prevents moisture exposure. |
| Solubility | Soluble in DMF or DMSO.[1][2][4] | These anhydrous solvents prevent premature hydrolysis of the reactive group. |
| Stock Solution | Prepare fresh immediately before use.[7] | The reagent has a limited shelf life once in solution. |
Experimental Protocols
Protocol 1: Cell Surface Protein Biotinylation
This protocol is a general guideline for the biotinylation of surface proteins on adherent mammalian cells.
-
Cell Preparation: Grow cells to 85-95% confluency in an appropriate culture dish.[14]
-
Washing: Gently wash the cells twice with ice-cold PBS to remove any media components.[15]
-
Biotinylation Reaction:
-
Immediately before use, dissolve this compound in anhydrous DMSO to prepare a stock solution.
-
Dilute the stock solution in ice-cold PBS to the desired final concentration (e.g., 0.5 - 1 mg/mL).
-
Add the this compound solution to the cells, ensuring the entire surface is covered.
-
Incubate on ice for 30 minutes.[15] For some cell lines that adhere poorly in PBS, this step can be performed at 4°C.[14]
-
-
Quenching:
-
Remove the biotinylation solution.
-
Wash the cells three times for 5 minutes each with a quenching solution (e.g., PBS containing 100 mM glycine) to stop the reaction by quenching any unreacted this compound.[15]
-
-
Cell Lysis:
-
After the final wash, add an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) to the cells.[15]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes to ensure complete lysis.[15]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Isolation (Optional):
-
Transfer the supernatant to a new tube.
-
To isolate the biotinylated proteins, incubate the lysate with streptavidin-conjugated beads (e.g., NeutrAvidin Agarose) with end-over-end mixing.[14]
-
-
Downstream Analysis: The biotinylated proteins in the total lysate or the isolated fraction can now be analyzed by Western blotting.
Protocol 2: Western Blot Detection of Biotinylated Proteins
-
SDS-PAGE and Transfer: Separate your protein samples (total lysate or pull-down eluate) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking:
-
Streptavidin-HRP Incubation:
-
Dilute the streptavidin-HRP conjugate in the blocking buffer according to the manufacturer's recommendations. A titration may be necessary to determine the optimal concentration.[9]
-
Incubate the membrane with the diluted streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane extensively with TBST. Perform at least three washes of 5-10 minutes each to remove unbound streptavidin-HRP.[9]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
The overall experimental workflow is visualized in the diagram below.
Optimization Parameters
The following table summarizes key parameters that can be optimized to improve this compound labeling efficiency.
| Parameter | Typical Range | Recommendation |
| This compound Concentration | 0.1 - 2.5 mg/mL | Start with a concentration recommended in established protocols (e.g., 1 mg/mL) and optimize as needed.[13][15] |
| Incubation Time | 15 - 60 minutes | A 30-minute incubation on ice is a common starting point.[11][15] |
| Incubation Temperature | 4°C to Room Temperature | For cell surface labeling, performing the reaction on ice or at 4°C is crucial to inhibit endocytosis and maintain cell integrity.[14][15] |
| Quenching Agent Conc. | 50 - 100 mM Glycine | Use a sufficient concentration to effectively quench unreacted this compound.[15] |
| Molar Ratio (Biotin:Protein) | 10:1 to 40:1 | Start with a 20:1 ratio and perform a titration to find the optimal balance between labeling efficiency and non-specific effects.[5] |
| Protein Concentration | ≥ 1 mg/mL | Higher protein concentrations generally lead to better labeling efficiency.[5][8] |
| Blocking Agent (BSA) Conc. | 1% - 5% (w/v) | Can be increased for high background issues.[5] |
| Detergent in Wash Buffer | 0.05% - 0.1% (v/v) | Helps to reduce non-specific hydrophobic interactions during washing steps.[5][9] |
References
- 1. biotium.com [biotium.com]
- 2. MTSEA Biotin (90064-1) | Szabo-Scandic [szabo-scandic.com]
- 3. biotium.com [biotium.com]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Surface biotinylation problem(s) - Protein and Proteomics [protocol-online.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Cell surface biotinylation [protocols.io]
MTSEA-biotin stability in aqueous solution
Welcome to the technical support center for MTSEA-biotin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (N-Biotinylaminoethyl Methanethiosulfonate) is a thiol-reactive probe used to label proteins at cysteine residues.[1] It is also utilized to specifically label modified nucleosides, such as 4-thiouridine (B1664626) (s4U), to visualize newly transcribed RNA.[2][3]
Q2: How should I prepare and store this compound stock solutions?
It is highly recommended to prepare concentrated stock solutions of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][4][5] These stock solutions should be stored desiccated at -20°C and are generally stable for one month or longer under these conditions.[4] For long-term stability, anhydrous DMSO is the recommended solvent.[4]
Q3: Why is it not recommended to store this compound in aqueous solutions?
This compound, like other ester compounds, is not stable in aqueous solutions due to hydrolysis.[4] The methanethiosulfonate (B1239399) (MTS) group is susceptible to hydrolysis, which can lead to a loss of its reactivity with thiol groups. Therefore, aqueous dilutions should be prepared immediately before use.
Q4: What factors can affect the stability of this compound in aqueous solutions?
Troubleshooting Guides
Problem 1: Weak or No Biotinylation Signal
A weak or absent signal is a common issue in biotinylation experiments. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inactive this compound | Prepare a fresh stock solution of this compound in anhydrous DMSO. Ensure the solid reagent has been stored properly, desiccated at -20°C.[4][5] Use a fresh vial if the reagent is old.[7] |
| Hydrolyzed this compound | Prepare aqueous working solutions of this compound immediately before your labeling experiment. Do not store this compound in aqueous buffers.[4] |
| Insufficient Probe Concentration | Increase the molar excess of this compound in the labeling reaction. A titration experiment may be necessary to determine the optimal ratio.[7] |
| Suboptimal Labeling Conditions | Ensure the pH of your reaction buffer is appropriate for thiol labeling (typically pH 7.2-8.0). While higher pH can increase the reaction rate with thiols, it also accelerates hydrolysis, so a balance must be struck.[6] |
| Issues with Target Molecule | Verify the presence and accessibility of free cysteine residues on your protein of interest. If labeling RNA, ensure efficient incorporation of 4-thiouridine.[3] Run a positive control to confirm the integrity of your target. |
| Inefficient Detection | Ensure the streptavidin conjugate is active and used at the correct concentration. Avoid using blocking buffers that contain endogenous biotin (B1667282), such as milk; use biotin-free blockers like BSA instead.[7] |
Experimental Workflow for Troubleshooting Weak Signal
Caption: A logical workflow for troubleshooting weak or absent biotinylation signals.
Problem 2: High Background Signal
High background can obscure specific signals and lead to false positives.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Excessive this compound | Reduce the concentration of this compound used in the labeling reaction. After labeling, ensure unreacted biotin is removed, for example, by dialysis or size exclusion chromatography. |
| Non-specific Binding | Increase the number and/or duration of wash steps after incubation with the streptavidin conjugate.[7] Consider increasing the detergent concentration in your wash buffers. |
| Streptavidin-HRP Concentration Too High | Decrease the concentration of the streptavidin conjugate used for detection.[7] |
| Inappropriate Blocking | Ensure your blocking buffer is effective and does not contain biotin. Use a biotin-free blocker like BSA or fish gelatin.[7] Increase the blocking time if necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10-50 mM).
-
Vortex briefly to ensure the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots desiccated at -20°C.
Workflow for Stock Solution Preparation
Caption: Standard procedure for preparing stable this compound stock solutions.
Protocol 2: General Protein Labeling with this compound
-
Prepare your protein sample in a suitable buffer, free of primary amines (like Tris) if there's a possibility of side reactions, and ideally at a pH between 7.2 and 7.5.
-
Immediately before use, dilute the this compound stock solution into the aqueous reaction buffer to the desired final concentration.
-
Add the diluted this compound to your protein sample. The molar ratio of this compound to protein will need to be optimized for your specific application.
-
Incubate the reaction for a specified time (e.g., 30 minutes to 2 hours) at a controlled temperature (e.g., 4°C or room temperature).
-
Quench the reaction by adding a small molecule with a free thiol, such as DTT or β-mercaptoethanol, to consume any unreacted this compound.
-
Remove excess, unreacted biotin and quenching reagents using a desalting column, dialysis, or a similar method.
-
The biotinylated protein is now ready for downstream applications.
Signaling Pathway for Protein Biotinylation
Caption: Reaction scheme of this compound with a protein cysteine residue.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. thomassci.com [thomassci.com]
- 6. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: MTSEA-Biotin
Welcome to the technical support center for MTSEA-biotin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments, with a core focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to hydrolysis?
A1: this compound (2-((Biotinoyl)amino)ethyl methanethiosulfonate) is a thiol-reactive chemical probe used to label proteins at cysteine residues or modified nucleosides like 4-thiouridine (B1664626) (s4U).[1][2] Its reactivity stems from the methanethiosulfonate (B1239399) (MTS) group, which selectively forms a disulfide bond with a free thiol. The MTS group is moisture-sensitive and can undergo hydrolysis in aqueous solutions, particularly at non-neutral pH. This hydrolysis reaction breaks down the reactive MTS group, rendering the this compound incapable of labeling its target.
Q2: How should I properly store this compound to ensure its stability?
A2: Proper storage is the first and most critical step in preventing hydrolysis. Both the solid compound and stock solutions require specific conditions to maintain their reactivity.
-
Solid Form: this compound should be stored as a white solid, desiccated (with a drying agent), and frozen at -20°C.[3][4] Under these conditions, it is stable for at least four years.[1]
-
Stock Solutions: For long-term storage, it is highly recommended to prepare concentrated stock solutions in an anhydrous (water-free) organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][3] These stock solutions are stable for at least three months when stored at -20°C.[5] Avoid using aqueous buffers to prepare stock solutions for storage.
Q3: What is the best way to prepare an this compound stock solution?
A3: To minimize the risk of hydrolysis, always use anhydrous-grade DMF or DMSO.[3] Allow the vial of solid this compound to equilibrate to room temperature before opening it to prevent condensation of atmospheric moisture. Prepare the stock solution by dissolving the solid in the anhydrous solvent. For example, a 1 mg/mL stock solution of this compound-XX (MW: 607.7 g/mol ) can be made by dissolving it in dry DMF.[5]
Q4: What are the optimal buffer conditions for my labeling experiment to prevent hydrolysis?
A4: The stability of this compound in an aqueous environment is pH-dependent. Experimental protocols consistently use buffers with a neutral to slightly acidic pH, typically ranging from 7.4 to 7.5.[5][6] It is crucial to prepare your aqueous reaction buffer and add the this compound stock solution to it immediately before starting your experiment. Do not store this compound in aqueous buffers.
Q5: How can I tell if my this compound has degraded?
A5: The most direct indicator of this compound degradation is a significant decrease or complete loss of labeling efficiency in your experiment, assuming all other parameters are optimal. If you observe inconsistent or poor results from a previously reliable stock solution, hydrolysis may be the cause.
Data Summary Tables
For easy reference, the following tables summarize key quantitative data for handling this compound.
Table 1: Recommended Storage and Handling of this compound
| Form | Storage Temperature | Solvent | Duration | Citation |
| Solid | -20°C (Desiccated) | N/A | ≥ 4 years | [1][3][4] |
| Stock Solution | -20°C | Anhydrous DMF or DMSO | ≥ 3 months | [3][5] |
| Working Solution | Room Temperature | Aqueous Buffer (pH 7.4-7.5) | Use Immediately | [5][6] |
Table 2: this compound Solubility
| Solvent | Concentration | Citation |
| DMF | 30 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Table 3: Recommended Reaction Buffer Conditions for Thiol Labeling
| Component | Final Concentration | Purpose | Citation |
| HEPES, pH 7.4-7.5 | 10-20 mM | Buffering Agent | [5][6] |
| EDTA | 1 mM | Chelates Divalent Cations | [5][6] |
| This compound-XX | ~16.4 µM | Labeling Reagent | [5] |
| DMF | ~20% | Co-solvent for this compound | [5] |
Visual Guides and Workflows
The following diagrams illustrate the key relationships and workflows for preventing this compound hydrolysis.
Caption: Experimental workflow for handling this compound to prevent degradation.
Caption: Key factors causing this compound hydrolysis and their preventive measures.
Troubleshooting Guide
Problem: Low or No Biotinylation Signal
| Possible Cause | Recommended Solution |
| Hydrolyzed this compound | 1. Discard the old stock solution. 2. Prepare a fresh stock solution from the solid reagent using anhydrous DMSO or DMF. Ensure the solid was stored properly at -20°C with a desiccant. 3. Always add the this compound stock to your reaction buffer immediately before starting the incubation. |
| Incorrect Buffer pH | 1. Prepare fresh reaction buffer. 2. Verify the pH is within the optimal range of 7.4-7.5. Buffers outside this range can accelerate hydrolysis or reduce the reactivity of the target thiol. |
| Insufficient Reagent | 1. Recalculate the required concentration of this compound. An excess of the reagent is typically used to drive the reaction.[5] 2. For larger-scale reactions, increase the total reaction volume while maintaining the final concentration of all components.[5] |
| Problem with Target Molecule | 1. Ensure your protein's cysteine residues are reduced and accessible. Consider adding a reducing agent like TCEP or DTT prior to the labeling step, but be sure to remove it before adding this compound. 2. For s4U-RNA labeling, confirm the successful incorporation of s4U into the RNA. |
Detailed Experimental Protocol
Protocol: Biotinylation of 4-Thiouridine (s4U)-Containing RNA
This protocol is adapted from established methods for the efficient labeling of s4U-containing RNA while minimizing this compound hydrolysis.[5][6]
1. Preparation of Reagents (Do this immediately before the experiment) a. This compound-XX Stock (1 mg/mL): Allow the vial of solid this compound-XX to reach room temperature. Dissolve the appropriate amount in anhydrous DMF to a final concentration of 1 mg/mL (1.64 mM).[5] b. This compound-XX Working Solution: Dilute the 1 mg/mL stock solution in anhydrous DMF to a concentration of 50 µg/mL (82 µM).[5] c. Reaction Buffer (prepare fresh): For each reaction, you will need a buffer containing 20 mM HEPES (pH 7.4) and 1 mM EDTA.[5]
2. Biotinylation Reaction Setup a. In a microfuge tube, combine the following:
- 2 to 5 µg of your s4U-containing RNA sample.
- 1 µL of 1 M HEPES, pH 7.4.
- 1 µL of 0.5 M EDTA.
- Nuclease-free water to a total volume of 40 µL.[5] b. Mix the components gently.
3. Labeling Reaction a. Add 10 µL of the freshly prepared 50 µg/mL this compound-XX working solution to your 40 µL RNA mixture. This results in a final volume of 50 µL with a final this compound-XX concentration of ~16.4 µM and a final DMF concentration of 20%.[5] b. Mix gently by pipetting. c. Protect the reaction from light by covering the tube with foil. d. Incubate at room temperature for 30 minutes with rotation.[5]
4. Post-Reaction Cleanup a. Immediately following the incubation, proceed to remove excess, unreacted this compound. This can be achieved through methods such as phenol:chloroform extraction followed by ethanol (B145695) precipitation or by using a suitable RNA cleanup kit according to the manufacturer's instructions.[6] This step is crucial to prevent non-specific interactions in downstream applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biotium.com [biotium.com]
- 4. biocompare.com [biocompare.com]
- 5. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
issues with MTSEA-biotin solubility in buffers
Welcome to the technical support center for MTSEA-biotin and its derivatives. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a focus on solubility and procedural best practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (N-Biotinylaminoethyl methanethiosulfonate) is a thiol-reactive biotinylating reagent. It is primarily used to selectively label proteins at cysteine residues through the formation of a disulfide bond.[1][2][3] This makes it a valuable tool in various applications, including the Substituted-Cysteine Accessibility Method (SCAM) for studying protein structure and function, particularly of ion channels, and for labeling cell surface thiols.[4]
Q2: In what solvents is this compound soluble?
This compound and its longer-linker variants (this compound-X, this compound-XX) are soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF).[1][5][6] They have very poor solubility in aqueous buffers at neutral pH.[7]
Q3: How should I prepare a stock solution of this compound?
It is highly recommended to prepare a concentrated stock solution in anhydrous DMSO.[4][5] Using anhydrous solvent is crucial to prevent hydrolysis of the reagent, which can occur in the presence of moisture.[4]
Q4: How stable is the this compound stock solution and how should it be stored?
A stock solution of this compound prepared in anhydrous DMSO can be stored desiccated at -20°C for one month or longer.[4][5] It is important to protect the stock solution from moisture to maintain its reactivity.
Q5: this compound is not stable in aqueous solutions. What does this mean for my experiments?
The ester functional group in this compound is susceptible to hydrolysis in aqueous environments.[5] This means that once diluted from the DMSO stock into an aqueous experimental buffer, the reagent should be used immediately to ensure maximum reactivity with your target thiols.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Precipitate formation when diluting this compound stock solution into an aqueous buffer.
-
Cause: This is the most common issue and is due to the low aqueous solubility of this compound.
-
Solution:
-
Ensure the final DMSO concentration is sufficient but not detrimental to your experiment. While the final DMSO concentration should ideally be less than 1% to avoid affecting your biological system, a slightly higher concentration might be necessary to maintain solubility.[4] You may need to perform control experiments to determine the tolerance of your system to DMSO.
-
Vortex the buffer while adding the this compound stock solution. This can help to rapidly disperse the compound and prevent localized high concentrations that are more prone to precipitation.
-
Work with lower final concentrations of this compound. Typical final concentrations range from 100 µM to 2 mM.[4] If you are observing precipitation, try using a concentration at the lower end of this range.
-
Issue 2: Low or no biotinylation signal in my assay (e.g., Western blot, ELISA).
-
Cause A: Inactive this compound due to hydrolysis.
-
Cause B: Insufficiently reactive thiols on the target protein.
-
Troubleshooting:
-
The target cysteine residues may not be accessible to the this compound. This is a key piece of information in SCAM experiments.[4]
-
Consider reducing any disulfide bonds on your protein if you expect the target cysteines to be in a reduced state. Note: This may alter protein function.
-
-
-
Cause C: Incompatible buffer components.
-
Troubleshooting:
-
Avoid buffers containing primary amines, such as Tris or glycine, as they can react with ester-containing compounds.[5]
-
Ensure the pH of your reaction buffer is optimal for the reaction. A pH range of 7-8 is generally recommended for thiol-maleimide reactions, and similar principles apply here.
-
-
Issue 3: High background or non-specific binding in my assay.
-
Cause A: Over-biotinylation of the protein.
-
Troubleshooting:
-
Excessive labeling can increase the hydrophobicity of a protein, leading to aggregation and non-specific binding.[8] Reduce the molar ratio of this compound to your protein in the labeling reaction.
-
-
-
Cause B: Non-specific binding of the biotinylated protein or streptavidin conjugate.
-
Troubleshooting:
-
Optimize your blocking and washing steps.[8] Increase the number and duration of washes, and consider adding a mild detergent like Tween-20 (0.05-0.1%) to your wash buffers.[9]
-
Test different blocking agents. Note that milk-based blockers contain endogenous biotin (B1667282) and should be avoided.[9]
-
-
-
Cause C: Endogenous biotin in the sample.
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in different solvents.
| Compound | Solvent | Solubility | Reference |
| This compound | DMF | 30 mg/mL | [1] |
| This compound | DMSO | 30 mg/mL | [1] |
| This compound | DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
| This compound-X | DMSO | Soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reagent Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Use anhydrous DMSO to prepare the stock solution.
-
-
Stock Solution Preparation (e.g., 100 mM):
-
Refer to the molecular weight of your specific this compound variant. For this compound (MW: 381.5 g/mol ), to make a 100 mM stock solution, dissolve 38.15 mg in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C in a desiccated container.
-
-
Working Solution Preparation:
-
Immediately before your experiment, dilute the stock solution into your desired aqueous buffer (e.g., PBS, HEPES-buffered saline).
-
For example, to prepare a 1 mM working solution from a 100 mM stock, dilute 10 µL of the stock into 990 µL of buffer.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically <1%).[4]
-
Use the working solution without delay.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, 162758-04-5 | BroadPharm [broadpharm.com]
- 3. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 4. interchim.fr [interchim.fr]
- 5. biotium.com [biotium.com]
- 6. biocompare.com [biocompare.com]
- 7. goldbio.com [goldbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
Technical Support Center: Post-Labeling Cleanup of MTSEA-Biotin
For researchers, scientists, and drug development professionals utilizing MTSEA-biotin for thiol-specific labeling, the removal of unreacted biotin (B1667282) is a critical step to ensure the accuracy and reliability of downstream applications. Incomplete removal can lead to high background signals, reduced assay sensitivity, and false-positive results. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help you effectively remove unreacted this compound from your samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after labeling?
Q2: What are the most common methods for removing free this compound?
A2: The most common and effective methods for removing small molecules like unreacted this compound from protein samples are size-exclusion chromatography (often in the form of spin columns), dialysis, and acetone (B3395972) precipitation.[3] Each method has its own advantages and disadvantages in terms of speed, sample volume compatibility, and potential for sample loss.
Q3: Should I quench the labeling reaction before removing the unreacted this compound?
A3: Yes, it is highly recommended to quench the reaction to stop the biotinylation process. This is typically done by adding a small molecule with a free thiol group, such as L-cysteine, β-mercaptoethanol (BME), or dithiothreitol (B142953) (DTT), which will react with and consume the excess this compound.[4]
Q4: How do I choose the best removal method for my experiment?
A4: The choice of method depends on factors such as your sample volume, protein concentration, and the required purity for your downstream application. Spin columns are fast and efficient for small sample volumes, while dialysis is suitable for larger volumes but is more time-consuming.[2][5] Acetone precipitation can be useful for concentrating your sample but may lead to protein denaturation.[6][7]
Q5: What can cause low recovery of my biotinylated protein after the cleanup procedure?
A5: Low recovery can be due to several factors, including protein precipitation during the labeling or cleanup steps, non-specific binding of your protein to the purification media (e.g., dialysis membrane or spin column resin), or sample loss during handling.[2][8] Optimizing labeling conditions and choosing appropriate materials can help mitigate these issues.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background in downstream assays (e.g., Western blot, ELISA) | Incomplete removal of unreacted this compound. | - Repeat the removal step. For spin columns, consider using two columns sequentially.[8] - For dialysis, increase the dialysis time and the number of buffer changes.[9][10] - Ensure the chosen method is appropriate for your sample size and concentration. |
| Over-biotinylation of the protein, leading to non-specific binding. | - Reduce the molar excess of this compound used in the labeling reaction.[8] - Optimize the labeling time and temperature. | |
| Endogenous biotin in the sample. | - If working with cell lysates or tissue extracts, consider performing an avidin (B1170675)/biotin blocking step before your assay. | |
| Low yield of biotinylated protein | Protein precipitation during labeling or cleanup. | - Over-labeling can decrease protein solubility. Reduce the amount of this compound used.[8] - For acetone precipitation, ensure the pellet is not over-dried, as this can make it difficult to redissolve.[6][7] |
| Adsorption of the protein to the purification device. | - For dialysis, select a membrane material with low protein binding properties. - For spin columns, ensure the resin is compatible with your protein.[2] | |
| Sample loss during handling. | - Minimize the number of transfer steps, especially with small sample volumes. | |
| Inconsistent labeling results | Incomplete quenching of the labeling reaction. | - Ensure the quenching agent is fresh and used at an adequate concentration. - Allow sufficient incubation time for the quenching reaction to complete. |
| Hydrolysis of this compound. | - Prepare this compound stock solutions fresh in anhydrous DMSO or DMF and store desiccated at -20°C.[11] |
Comparison of Removal Methods
| Method | Principle | Typical Protein Recovery | Removal Efficiency | Speed | Advantages | Disadvantages |
| Spin Columns (Size-Exclusion Chromatography) | Separates molecules based on size. Larger biotinylated proteins pass through quickly, while smaller unreacted this compound molecules are retained in the resin.[1] | >95%[12] | >95%[12] | Fast (< 15 minutes)[1] | High recovery, fast, easy to use, suitable for small volumes.[1][2] | Can be costly for large numbers of samples, potential for some sample dilution. |
| Dialysis | Passive diffusion of small molecules across a semi-permeable membrane down a concentration gradient. | Variable, generally high but can be affected by protein adsorption to the membrane. | Good, but requires multiple buffer changes for high efficiency.[9][10] | Slow (hours to overnight)[5] | Suitable for large sample volumes, gentle on proteins. | Time-consuming, potential for sample dilution, risk of protein loss due to non-specific binding.[5] |
| Acetone Precipitation | Addition of cold acetone causes proteins to precipitate out of solution, leaving small molecules like unreacted biotin in the supernatant.[6][7] | Variable (can be 80-100% with optimization, but also significant loss is possible).[13][14] | Good | Moderate (1-2 hours) | Concentrates the protein sample. | Can cause protein denaturation and aggregation, making the pellet difficult to resolubilize.[6][7] Not recommended for all downstream applications. |
Experimental Protocols
Protocol 1: Quenching the this compound Labeling Reaction
It is crucial to stop the labeling reaction before proceeding to the removal of unreacted this compound. This is achieved by adding a quenching agent with a free thiol group.
Materials:
-
L-cysteine, β-mercaptoethanol (BME), or Dithiothreitol (DTT)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare a stock solution of the quenching agent (e.g., 1 M L-cysteine, 1 M DTT, or 14.3 M BME).
-
Add the quenching agent to the labeling reaction to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Proceed immediately to the removal of the unreacted (and now quenched) this compound.
Protocol 2: Removal of Unreacted this compound using a Spin Column
This method is ideal for rapid cleanup of small sample volumes.
Materials:
-
Spin column with an appropriate molecular weight cutoff (MWCO), typically ≥7 kDa.
-
Collection tubes.
-
Microcentrifuge.
-
Equilibration buffer (same as the sample buffer).
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This usually involves removing the storage buffer by centrifugation.
-
Equilibrate the column with your buffer of choice.
-
Slowly apply the quenched labeling reaction mixture to the center of the resin bed.
-
Centrifuge the column according to the manufacturer's protocol.
-
The purified biotinylated protein will be in the collection tube, while the unreacted this compound remains in the column resin.[2]
Protocol 3: Removal of Unreacted this compound by Dialysis
This method is suitable for larger sample volumes.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa).
-
Dialysis buffer (e.g., PBS), chilled to 4°C.
-
Large beaker or container.
-
Stir plate and stir bar.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the quenched labeling reaction into the dialysis tubing or cassette.
-
Place the sealed tubing/cassette into a beaker with a large volume of chilled dialysis buffer (at least 100 times the sample volume).
-
Stir the buffer gently on a stir plate at 4°C.
-
Allow dialysis to proceed for at least 4 hours, or overnight for higher efficiency.
-
Change the dialysis buffer at least 2-3 times to ensure complete removal of the unreacted biotin.[9]
-
After the final dialysis period, carefully remove the sample from the tubing/cassette.
Protocol 4: Removal of Unreacted this compound by Acetone Precipitation
This method can also concentrate the protein sample.
Materials:
-
Ice-cold 100% acetone.
-
Microcentrifuge tubes.
-
Microcentrifuge capable of reaching >13,000 x g.
-
Resuspension buffer compatible with your downstream application.
Procedure:
-
Place your quenched labeling reaction in a microcentrifuge tube.
-
Add at least four volumes of ice-cold acetone to the protein solution.[7][15]
-
Vortex briefly and incubate at -20°C for at least 60 minutes to precipitate the protein.[7]
-
Centrifuge at 13,000-15,000 x g for 10-15 minutes at 4°C to pellet the protein.[7][16]
-
Carefully decant the supernatant, which contains the unreacted this compound.
-
Allow the protein pellet to air-dry for a short period. Do not over-dry the pellet.[6][7]
-
Resuspend the protein pellet in a suitable buffer.
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. biochemistry - How do I remove free biotin after biotin-protein conjugation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 6. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Maximizing recovery of water-soluble proteins through acetone precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
- 16. research.fredhutch.org [research.fredhutch.org]
Technical Support Center: Troubleshooting High Background in Western Blots with MTSEA-Biotin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background in Western blots when using the thiol-reactive labeling reagent, MTSEA-biotin.
Troubleshooting Guide: High Background
High background on a Western blot can obscure the specific signal of your protein of interest, making data interpretation difficult. This guide provides a systematic approach to identifying and resolving the root causes of high background when using this compound.
Is the high background uniform across the blot or are there distinct non-specific bands?
-
Uniform High Background: This often points to issues with the blocking, washing, or detection steps.
-
Non-Specific Bands: This may indicate problems with the this compound labeling step, sample preparation, or cross-reactivity of the streptavidin conjugate.
Problem 1: Uniform High Background
A diffuse, dark background across the entire membrane can be caused by several factors. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase blocking time to 2 hours at room temperature or overnight at 4°C. Optimize blocking buffer concentration (e.g., 3-5% BSA). Switch to a different blocking agent (e.g., from BSA to casein). Crucially, avoid using non-fat dry milk as it contains endogenous biotin (B1667282), which will bind to streptavidin-HRP and cause high background. [1] |
| Insufficient Washing | Increase the number of wash steps (e.g., 4-5 washes) and the duration of each wash (e.g., 5-10 minutes).[2] Increase the volume of wash buffer to ensure the membrane is fully submerged. Add a detergent like Tween-20 to the wash buffer (0.05% - 0.1%) to help reduce non-specific binding.[2] |
| Streptavidin-HRP Concentration Too High | Titrate the streptavidin-HRP conjugate to determine the optimal concentration. Start with a higher dilution than recommended and perform a dot-blot to test for signal intensity versus background. A common starting dilution range is 1:5,000 to 1:15,000 for a 1 mg/mL stock. |
| Membrane Drying Out | Ensure the membrane remains hydrated throughout the entire process, from transfer to detection. Dried-out portions of the membrane can lead to irreversible non-specific binding. |
| Contaminated Buffers or Equipment | Prepare fresh buffers for each experiment. Ensure that all incubation trays and equipment are thoroughly cleaned to avoid cross-contamination. |
| Overexposure | Reduce the exposure time when imaging the blot. If using film, try shorter exposure times. For digital imagers, adjust the acquisition time. |
Problem 2: Non-Specific Bands
The appearance of distinct bands other than your target protein can be particularly problematic.
| Potential Cause | Recommended Solution |
| This compound Labeling of Intracellular Proteins | This compound is designed to be membrane-impermeant and label cell surface thiols. However, if cell membrane integrity is compromised, it can enter the cell and label intracellular proteins, leading to multiple non-specific bands. Ensure cells are healthy and handled gently during the labeling procedure to maintain membrane integrity. Perform the labeling step on ice to reduce endocytosis and membrane transport. |
| Endogenous Biotinylated Proteins | Some cell lysates naturally contain biotinylated proteins (e.g., carboxylases) that will be detected by streptavidin-HRP. To address this, you can perform an avidin (B1170675)/biotin blocking step after protein transfer and before the main blocking step. This involves incubating the membrane with avidin to block endogenous biotin, followed by an incubation with free biotin to saturate the avidin. |
| Excess Unreacted this compound | After the labeling reaction, it is crucial to quench any unreacted this compound to prevent it from labeling proteins in the lysate after cell lysis. Use a quenching solution containing a thiol, such as L-cysteine or beta-mercaptoethanol, to neutralize the reactive MTS group. |
| Sample Degradation | Proteolytic degradation of your target protein or other cellular proteins can lead to the appearance of lower molecular weight bands. Always work with fresh samples and use protease inhibitors in your lysis buffer.[1] |
| Too Much Protein Loaded | Overloading the gel with too much protein can lead to "bleed-over" between lanes and increase the likelihood of non-specific binding. Aim to load between 10-30 µg of total protein per lane as a starting point and optimize from there.[3] |
Experimental Workflows and Protocols
To ensure reproducible results and minimize background, it is essential to follow a well-defined protocol.
Experimental Workflow for this compound Labeling and Western Blotting
Caption: Workflow for cell surface protein labeling with this compound and subsequent Western blot detection.
Detailed Protocol: Cell Surface Biotinylation with this compound
This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.
Materials:
-
Cells of interest (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound (prepare a fresh stock solution in DMSO, e.g., 10 mg/mL)
-
Quenching Buffer (e.g., PBS containing 5 mM L-cysteine), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) containing protease inhibitors
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to a confluency of 80-90%.
-
For suspension cells, count and aliquot the desired number of cells.
-
-
Washing:
-
Gently wash the cells twice with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
-
This compound Labeling:
-
Dilute the this compound stock solution to the desired final concentration (e.g., 0.5 mg/mL) in ice-cold PBS immediately before use.
-
Incubate the cells with the this compound solution for 30 minutes on ice with gentle agitation.
-
-
Quenching:
-
Remove the this compound solution and immediately add ice-cold Quenching Buffer.
-
Incubate for 15 minutes on ice to quench any unreacted this compound.
-
-
Final Wash:
-
Wash the cells three times with ice-cold PBS to remove excess quenching reagent.
-
-
Cell Lysis:
-
Add ice-cold Lysis Buffer to the cells and incubate on ice for 30 minutes.
-
For adherent cells, use a cell scraper to collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for SDS-PAGE:
-
Mix the desired amount of protein with an equal volume of 2x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
Detailed Protocol: Western Blotting for Biotinylated Proteins
Materials:
-
Biotinylated cell lysate
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
SDS-PAGE:
-
Load equal amounts of protein per lane and run the gel according to standard procedures.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Incubate the membrane in Blocking Buffer for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
-
Streptavidin-HRP Incubation:
-
Dilute the streptavidin-HRP conjugate in Blocking Buffer to its optimal concentration.
-
Incubate the membrane with the diluted streptavidin-HRP for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane four to five times for 5-10 minutes each with Wash Buffer to remove unbound streptavidin-HRP.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
Frequently Asked Questions (FAQs)
Q1: Why can't I use milk as a blocking agent when detecting biotinylated proteins?
A1: Non-fat dry milk contains endogenous biotin, a vitamin that is naturally present.[1] This biotin will be recognized by the streptavidin-HRP conjugate, leading to very high, uniform background on your Western blot, which can completely mask your specific signal. It is essential to use a biotin-free blocking agent like Bovine Serum Albumin (BSA) or casein.
Q2: I see many non-specific bands on my blot. What is the most likely cause when using this compound?
A2: The most probable cause is the labeling of intracellular proteins. This compound is designed to be membrane-impermeant, but if your cells are unhealthy or have compromised membranes, the reagent can enter the cells and react with the abundant intracellular thiol-containing proteins. To mitigate this, ensure your cells are healthy, handle them gently, and perform all labeling steps on ice to minimize membrane transport processes.
Q3: How can I be sure that I have quenched all the unreacted this compound?
A3: It is critical to use a quenching agent with a free thiol group, such as L-cysteine or beta-mercaptoethanol, at a sufficient concentration and for an adequate amount of time. A standard quenching step involves incubating with a solution like PBS containing 5 mM L-cysteine for 15 minutes on ice. This will neutralize the reactive methanethiosulfonate (B1239399) (MTS) group of any unbound this compound, preventing it from labeling proteins after cell lysis.
Q4: My background is still high even after optimizing blocking and washing. What else can I try?
A4: If you have optimized your blocking and washing protocols and are still experiencing high background, consider the following:
-
Titrate your Streptavidin-HRP: You may be using too high a concentration. Perform a dilution series to find the optimal concentration that gives a good signal-to-noise ratio.
-
Check for Endogenous Biotin: Your sample may contain a high level of endogenously biotinylated proteins. Consider performing an avidin/biotin block before your primary blocking step.
-
Prepare Fresh Buffers: Contaminants in your buffers can contribute to background. Always use freshly prepared, filtered buffers.
Troubleshooting Logic Diagram
Caption: A decision tree to guide troubleshooting efforts for high background in this compound Western blots.
References
Technical Support Center: MTSEA-Biotin Reaction Quenching
Welcome to the technical support center for MTSEA-biotin applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the quenching of this compound reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to quench the this compound labeling reaction?
Quenching the this compound reaction is a critical step to halt the labeling process at a specific time point. This ensures that the biotinylation is controlled and reproducible. Failure to quench the reaction can lead to non-specific labeling of other molecules, which can interfere with downstream applications and lead to inaccurate results. The primary goal of quenching is to consume any unreacted this compound, preventing it from reacting with other thiol-containing molecules in your sample.
Q2: What are the most common methods for quenching this compound reactions?
The most common and effective method for quenching this compound reactions is to add a small molecule with a free thiol group.[1] This thiol-containing molecule will react with the excess this compound, effectively neutralizing it. Commonly used quenching agents include L-cysteine, β-mercaptoethanol (BME), and glutathione. The choice of quencher can depend on the specific requirements of your experiment, including downstream applications and potential interference with your molecule of interest.
Q3: How do I choose the right quenching agent for my experiment?
The selection of a quenching agent should be based on several factors:
-
Reactivity: The quencher should react rapidly and efficiently with this compound.
-
Downstream Compatibility: The quencher and its byproducts should not interfere with subsequent steps in your protocol, such as streptavidin binding or mass spectrometry analysis.
-
Potential for Side Reactions: Some quenchers might have unintended effects on your sample. For example, β-mercaptoethanol is a potent reducing agent and could potentially disrupt disulfide bonds within your protein of interest.
Q4: Can quenching agents interfere with the HABA assay for determining biotinylation efficiency?
Yes, thiol-containing quenching agents can potentially interfere with the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. The HABA assay relies on the displacement of the HABA dye from avidin (B1170675) by biotin. If your quenched sample contains a high concentration of a thiol reagent, it is advisable to remove the excess quencher before performing the HABA assay to ensure accurate quantification of biotinylation. Methods like dialysis or size-exclusion chromatography can be used for this purpose.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background in downstream detection (e.g., Western blot, ELISA) | Incomplete quenching of the this compound reaction, leading to non-specific labeling of other molecules. | 1. Optimize Quencher Concentration: Increase the molar excess of the quenching agent relative to the initial this compound concentration. A 5- to 10-fold molar excess is a good starting point. 2. Increase Incubation Time: Extend the quenching incubation time to ensure the reaction goes to completion. 3. Verify Quencher Activity: Ensure your quenching agent is fresh and has not oxidized. Prepare fresh solutions before each experiment. |
| Low signal or loss of protein/RNA activity | The quenching agent is affecting the integrity or function of your labeled molecule. | 1. Choose a Milder Quencher: If using a strong reducing agent like β-mercaptoethanol, consider switching to a milder option like L-cysteine or glutathione. 2. Optimize Quenching Conditions: Reduce the concentration of the quencher or the incubation time to the minimum required for effective quenching. 3. Perform a Pilot Experiment: Test the effect of the chosen quencher on a non-biotinylated sample of your molecule of interest to assess any potential negative impacts. |
| Inconsistent biotinylation results between experiments | Variability in the quenching step. | 1. Standardize the Protocol: Ensure that the concentration of the quencher, incubation time, and temperature are consistent across all experiments. 2. Prepare Fresh Reagents: Always use freshly prepared this compound and quenching solutions. |
| Precipitation of the sample after adding the quencher | The quencher may be altering the solubility of your labeled molecule. | 1. Test Different Quenchers: Some molecules may be more sensitive to certain quenchers. Experiment with L-cysteine, glutathione, and β-mercaptoethanol to find the most compatible option. 2. Adjust Buffer Conditions: Ensure the pH and buffer composition are optimal for your protein or RNA's stability after the addition of the quencher. |
Experimental Protocols
Protocol 1: General Quenching of this compound Reaction
This protocol provides a general guideline for quenching the this compound labeling reaction using a thiol-based quenching agent.
Materials:
-
Quenching agent stock solution (e.g., 1 M L-cysteine, 1 M β-mercaptoethanol, or 1 M Glutathione in an appropriate buffer).
-
Your this compound labeled sample.
Procedure:
-
Immediately following the desired this compound labeling incubation time, add the quenching agent to your reaction mixture.
-
The final concentration of the quenching agent should be in molar excess to the initial concentration of this compound. A 5- to 10-fold molar excess is recommended as a starting point.
-
Incubate the reaction mixture for 10-15 minutes at room temperature with gentle mixing.
-
Proceed with your downstream application or a purification step to remove the excess quenching agent and byproducts.
Protocol 2: Dot Blot Assay to Assess Incomplete Quenching
A dot blot can be a quick and effective way to qualitatively assess if there is residual unreacted this compound after quenching, which could lead to non-specific binding.
Materials:
-
Nitrocellulose or PVDF membrane.
-
Your quenched this compound reaction mixture.
-
A control protein or molecule with free thiols (e.g., BSA treated with a reducing agent).
-
Streptavidin-HRP conjugate.
-
Chemiluminescent substrate.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Wash buffer (e.g., TBST).
Procedure:
-
Spot a small amount of your quenched reaction mixture onto the membrane.
-
As a positive control for non-specific binding, spot the thiol-containing control molecule onto the membrane and then add a solution of unquenched this compound.
-
As a negative control, spot the thiol-containing control molecule alone.
-
Allow the spots to dry completely.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with wash buffer.
-
Incubate the membrane with streptavidin-HRP in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with wash buffer.
-
Apply the chemiluminescent substrate and visualize the signal. A strong signal in your quenched sample spot may indicate incomplete quenching.
Quantitative Data Summary
The following table summarizes the properties of common quenching agents for this compound reactions. Please note that optimal concentrations and incubation times may vary depending on the specific experimental conditions.
| Quenching Agent | Recommended Molar Excess (Quencher:this compound) | Recommended Incubation Time | Advantages | Disadvantages |
| L-Cysteine | 5 - 10 fold | 10 - 15 minutes | Mild, less likely to disrupt protein structure. | Can be less stable in solution over time. |
| β-Mercaptoethanol (BME) | 5 - 10 fold | 5 - 10 minutes | Highly reactive and efficient. | Potent reducing agent, may disrupt disulfide bonds. Pungent odor. |
| Glutathione (GSH) | 5 - 10 fold | 10 - 15 minutes | Physiologically relevant, generally mild. | Can be more expensive than other options. |
Visualizations
Caption: Workflow of this compound labeling and quenching.
Caption: Troubleshooting logic for this compound quenching.
References
effect of reducing agents on MTSEA-biotin labeling
Welcome to the technical support center for MTSEA-biotin labeling. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of reducing agents in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis of this compound labeling and how do reducing agents interfere with it?
A: this compound selectively labels free sulfhydryl (thiol) groups, which are found on cysteine residues in proteins. The methanethiosulfonate (B1239399) (MTS) group of this compound reacts with a thiol to form a stable disulfide bond, effectively tagging the molecule with biotin (B1667282).[1][2]
Reducing agents, particularly thiol-based ones like dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME), also contain free sulfhydryl groups. If present during the labeling reaction, they will compete with the target molecule for this compound.[3] This reaction consumes the labeling reagent, significantly reducing the efficiency of target protein biotinylation. Therefore, it is crucial to remove reducing agents from your sample before adding this compound.[3]
Q2: My protein sample is stored in a buffer containing DTT. How can I remove it before proceeding with this compound labeling?
A: It is essential to remove DTT or other reducing agents prior to labeling. Several methods are effective for this purpose:
-
Dialysis: This is a common and effective method for removing small molecules like DTT from protein samples. Dialyze your sample against a buffer that does not contain any reducing agents.[4]
-
Desalting Columns (Spin Columns or Gel Filtration): These columns are designed to separate small molecules from larger ones based on size. They offer a quick and efficient way to remove reducing agents.[5][6]
-
Precipitation: Methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation can be used to pellet the protein, after which the supernatant containing the reducing agent is discarded. The protein pellet is then washed and resuspended in a suitable labeling buffer.
Q3: Can I use TCEP instead of DTT in my buffers? Is it compatible with this compound labeling?
A: Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-based reducing agent.[7] It is generally considered more stable and effective over a wider pH range than DTT.[8] While TCEP does not have a free thiol group, it can still reduce the disulfide bond in this compound, albeit potentially at a slower rate than DTT. For optimal labeling efficiency, it is still recommended to remove TCEP from the sample before adding this compound.
Q4: I am not getting any labeling of my protein. What are the possible causes related to reducing agents?
A: A complete lack of labeling, when you expect a positive result, can be due to several factors, with the presence of reducing agents being a primary suspect.
-
Presence of Reducing Agents in the Labeling Buffer: As detailed in Q1, reducing agents like DTT or BME will consume the this compound reagent before it can react with your protein.
-
Insufficient Removal of Reducing Agents: If the removal step (e.g., dialysis or desalting) was not thorough enough, residual reducing agent could still be present at a concentration sufficient to inhibit the labeling reaction.
-
Oxidation of Cysteine Residues: If the cysteine residues on your target protein have formed disulfide bonds (oxidized), they will not be available to react with this compound. In this scenario, a controlled reduction step followed by the removal of the reducing agent is necessary to make the thiols accessible for labeling.
Q5: How do I elute my biotinylated protein from streptavidin beads?
A: Since this compound forms a disulfide bond with the target molecule, elution is typically achieved by cleaving this bond with a reducing agent.[3] The biotin tag remains bound to the streptavidin, while the now-unlabeled protein is released.
Commonly used elution buffers contain DTT at a concentration of around 50 mM.[9] TCEP can also be used for elution and is often preferred due to its stability and lack of odor.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no biotinylation signal | Presence of reducing agents (DTT, BME, TCEP) in the labeling buffer. | Remove reducing agents before labeling using dialysis, desalting columns, or precipitation.[4][6] |
| Cysteine residues on the target protein are oxidized (forming disulfide bonds). | Perform a controlled reduction of the protein with DTT or TCEP, followed by complete removal of the reducing agent before labeling. | |
| Incorrect buffer composition (e.g., presence of primary amines like Tris or glycine (B1666218) if using an amine-reactive biotin). | Ensure the labeling buffer is free of interfering substances. For this compound, the primary concern is other thiol-containing molecules. | |
| High background or non-specific binding | Excess this compound in the sample after labeling. | Remove unreacted this compound after the labeling step using a desalting column or dialysis before adding the sample to streptavidin beads.[4] |
| Insufficient blocking of streptavidin beads. | Block the streptavidin beads with a suitable blocking agent (e.g., BSA or biocytin) before adding your biotinylated sample. | |
| Inadequate washing of beads after binding. | Increase the number and stringency of wash steps after binding your biotinylated protein to the streptavidin beads. | |
| Inconsistent labeling results between batches | Variability in the concentration of active (reduced) protein. | Ensure consistent sample preparation, including any reduction and reducing agent removal steps. Quantify protein concentration accurately before labeling. |
| Hydrolysis of this compound stock solution. | Prepare fresh this compound solution in an appropriate solvent like DMF or DMSO immediately before use.[1][2] |
Quantitative Data Summary
Table 1: Common Reducing Agents in Protein Chemistry
| Reducing Agent | Chemical Nature | Typical Working Concentration (Reduction) | Effective pH Range | Key Characteristics |
| DTT (dithiothreitol) | Thiol-based | 1-10 mM | >7.0 | Strong reducing agent, but unstable and prone to oxidation.[8] |
| TCEP (Tris(2-carboxyethyl)phosphine) | Non-thiol-based | 1-5 mM | 1.5 - 8.5 | Odorless, more stable than DTT, and effective over a wider pH range.[1][8] |
| BME (β-mercaptoethanol) | Thiol-based | 2-10 mM | >7.5 | Pungent odor, less potent than DTT.[7] |
Table 2: Recommended Elution Conditions
| Reagent | Concentration | Incubation Time | Temperature | Notes |
| DTT | 50 mM | 30-60 minutes | Room Temperature to 37°C | Prepare DTT solution fresh for best results.[9] |
| TCEP | 20-50 mM | 30-60 minutes | Room Temperature | A good alternative to DTT, especially if downstream applications are sensitive to thiols. |
Experimental Protocols
Protocol 1: Removal of DTT from Protein Sample using a Spin Desalting Column
-
Column Equilibration: Equilibrate the spin desalting column by centrifuging it to remove the storage buffer. Wash the column with your desired labeling buffer (without reducing agents) according to the manufacturer's instructions.
-
Sample Loading: Load your protein sample containing DTT onto the center of the packed resin bed.
-
Centrifugation: Centrifuge the column according to the manufacturer's protocol. The larger protein molecules will pass through the column in the void volume, while the smaller DTT molecules will be retained in the resin.
-
Collection: Collect the eluate containing your protein, which is now in the new labeling buffer and free of DTT.[6]
Protocol 2: this compound Labeling of a Purified Protein
-
Sample Preparation: Ensure your purified protein is in a compatible buffer (e.g., PBS) at a suitable concentration (typically 1-5 mg/mL). The buffer must be free of any reducing agents.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution.
-
Labeling Reaction: Add the this compound stock solution to your protein sample. The molar ratio of biotin to protein may need to be optimized, but a 10- to 20-fold molar excess of biotin is a common starting point.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, protected from light.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a free thiol, such as DTT or BME, to consume the excess this compound.
-
Removal of Excess Biotin: Remove the unreacted this compound using a desalting column as described in Protocol 1. This step is crucial to prevent free biotin from binding to the streptavidin in the subsequent affinity purification step.[4]
Protocol 3: Elution of Biotinylated Protein with DTT
-
Binding: Incubate your biotinylated protein sample with streptavidin-conjugated beads to allow for binding.
-
Washing: Wash the beads extensively with a suitable wash buffer (e.g., PBS with a mild detergent like Tween-20) to remove non-specifically bound proteins.
-
Elution Buffer Preparation: Prepare a fresh elution buffer containing 50 mM DTT in a suitable buffer (e.g., PBS).
-
Elution: Resuspend the beads in the DTT elution buffer and incubate for 30-60 minutes at room temperature with gentle agitation.
-
Collection: Pellet the beads by centrifugation and carefully collect the supernatant, which contains your eluted protein.
Visualizations
Caption: Experimental workflow for this compound labeling and purification.
Caption: Troubleshooting logic for low or no this compound labeling signal.
References
- 1. biotium.com [biotium.com]
- 2. biocompare.com [biocompare.com]
- 3. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. タンパク質ジスルフィド用還元剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. agscientific.com [agscientific.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing MTSEA-Biotin to Protein Molar Ratios
Welcome to the technical support center for optimizing your protein biotinylation experiments using MTSEA-biotin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving optimal labeling of cysteine residues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein?
There is no single optimal ratio, as it is highly dependent on the specific protein and the number of accessible cysteine residues. However, a good starting point for optimization is a 10- to 20-fold molar excess of this compound to your protein. For proteins with a low number of cysteines, an equimolar ratio might be sufficient. It is crucial to empirically determine the optimal ratio for your specific protein and application.
Q2: How do I prepare my protein for labeling with this compound?
For efficient labeling, the target cysteine residues must be in their reduced, free sulfhydryl (-SH) form. If your protein contains disulfide bonds, you will need to reduce them using an agent like TCEP (Tris(2-carboxyethyl)phosphine). It is critical to remove the reducing agent before adding this compound, as it will compete for the labeling reagent. This can be achieved through dialysis or using a desalting column.
Q3: What are the ideal reaction conditions for this compound labeling?
This compound selectively labels thiols under mild conditions. The reaction is typically carried out at a pH between 7.0 and 7.5. In this pH range, the protein's thiol groups are sufficiently nucleophilic to react with the this compound, while minimizing reactions with other residues like amines. The reaction can be performed at room temperature for 1-2 hours or overnight at 4°C.
Q4: How can I determine the efficiency of my biotinylation reaction?
The degree of labeling, or molar substitution ratio (MSR), can be determined using several methods. A common technique is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method. Alternatively, mass spectrometry can provide a more precise measurement of the mass shift corresponding to the addition of the this compound moiety and can even identify the specific cysteine residues that have been labeled.
Troubleshooting Guides
Issue 1: Low or No Biotinylation
Symptoms:
-
Low signal in downstream applications (e.g., Western blot with streptavidin-HRP, ELISA).
-
HABA assay or mass spectrometry indicates a low MSR.
| Potential Cause | Troubleshooting Strategy |
| Incomplete reduction of disulfide bonds. | Increase the concentration of the reducing agent (e.g., TCEP) or extend the incubation time. Ensure the protein is fully denatured if cysteines are buried. |
| Re-oxidation of cysteine residues. | Perform the labeling reaction immediately after removing the reducing agent. Work in a low-oxygen environment if possible. |
| Competition from reducing agent. | Ensure complete removal of the reducing agent (e.g., DTT, TCEP) by dialysis or using a desalting column before adding this compound.[1] |
| Hydrolyzed this compound reagent. | Prepare the this compound stock solution immediately before use in an anhydrous solvent like DMF or DMSO. Avoid repeated freeze-thaw cycles. |
| Insufficient molar ratio of this compound. | Increase the molar excess of this compound in the reaction. Test a range of ratios (e.g., 10:1, 20:1, 40:1). |
| Protein concentration is too low. | For efficient labeling, a protein concentration of 1-10 mg/mL is recommended.[1] If your protein is too dilute, concentrate it before labeling. |
| Presence of interfering substances in the buffer. | Ensure your protein buffer is free of thiols or other nucleophiles that could react with this compound. |
Issue 2: Protein Precipitation or Aggregation
Symptoms:
-
Visible precipitate forms during or after the labeling reaction.
-
Loss of protein during purification steps.
| Potential Cause | Troubleshooting Strategy |
| Over-biotinylation of the protein. | Reduce the molar ratio of this compound to protein. Excessive labeling can alter the protein's surface properties, leading to aggregation.[1] |
| Change in protein's isoelectric point. | The addition of biotin (B1667282) can alter the protein's pI. Ensure the pH of your buffer is not close to the new pI of the biotinylated protein. |
| Hydrophobicity of the biotin label. | Biotin is hydrophobic. If multiple biotins are attached, the protein surface can become more hydrophobic, leading to precipitation. Use a lower molar ratio or a more hydrophilic version of biotin if available. |
| Suboptimal buffer conditions. | Ensure the buffer composition (e.g., salt concentration) is optimal for your protein's stability. |
Issue 3: High Background in Downstream Applications
Symptoms:
-
High non-specific binding in ELISAs or Western blots.
-
Negative controls show a strong signal.
| Potential Cause | Troubleshooting Strategy |
| Excess, unreacted this compound. | Ensure complete removal of free biotin after the labeling reaction using dialysis or a desalting column. |
| Over-biotinylation leading to non-specific binding. | Reduce the molar ratio of this compound to protein. Over-labeled proteins can become "sticky."[1] |
| Inadequate blocking in immunoassays. | Optimize your blocking buffer. Use a protein-based blocker like BSA, but ensure it is not endogenously biotinylated. Increase blocking time and/or concentration. |
| Insufficient washing. | Increase the number and duration of wash steps in your assay protocol. Consider adding a mild detergent like Tween-20 to the wash buffer. |
Experimental Protocols
Protocol 1: Optimizing the this compound to Protein Molar Ratio
This protocol provides a framework for systematically determining the optimal molar ratio of this compound for your target protein.
1. Protein Preparation: a. Dissolve your protein in a suitable reaction buffer (e.g., PBS, pH 7.2-7.5) to a concentration of 1-10 mg/mL. b. If your protein contains disulfide bonds, add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. c. Remove the TCEP using a desalting column or by dialyzing against the reaction buffer.
2. This compound Labeling: a. Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. b. Set up several parallel reactions with varying molar ratios of this compound to protein (e.g., 1:1, 5:1, 10:1, 20:1, 40:1). c. Add the calculated volume of the this compound stock solution to each protein solution. d. Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C, protected from light. e. Quench the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 10-100 mM. Incubate for 15-30 minutes.
3. Purification and Analysis: a. Remove excess, unreacted this compound and the quenching reagent using a desalting column or dialysis. b. For each reaction, determine the degree of labeling (MSR) using the HABA assay or mass spectrometry. c. Analyze the functionality of the biotinylated protein using a relevant activity assay.
4. Selection of Optimal Ratio: a. Create a table comparing the molar ratio, MSR, and protein activity for each reaction. b. Select the molar ratio that provides sufficient biotinylation for your downstream application without significantly compromising the protein's function.
Data Presentation
Table 1: Example of Molar Ratio Optimization Results
| This compound:Protein Molar Ratio | Molar Substitution Ratio (MSR) (biotin/protein) | Protein Activity (% of unlabeled) |
| 1:1 | 0.8 | 98% |
| 5:1 | 2.1 | 95% |
| 10:1 | 3.5 | 92% |
| 20:1 | 5.2 | 80% |
| 40:1 | 7.8 | 65% |
Visualizations
References
improving signal-to-noise ratio in MTSEA-biotin experiments
Welcome to the technical support center for MTSEA-biotin experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their experiments.
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments, offering potential causes and solutions in a straightforward question-and-answer format.
High Background Signal
Question: Why am I observing high background on my Western blot after a cell surface biotinylation experiment?
High background can obscure specific signals and is often due to several factors throughout the experimental workflow. Below are the common causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Quenching | Ensure the quenching solution (e.g., L-cysteine or glycine) is freshly prepared and used at an effective concentration. Increase incubation time with the quencher if necessary.[1] |
| Cell Lysis/Membrane Permeabilization | Perform all labeling and washing steps on ice or at 4°C to maintain membrane integrity. Avoid harsh detergents during the initial labeling phase.[2][3] |
| Non-Specific Binding of Streptavidin | Use a high-quality blocking agent like 1-5% Bovine Serum Albumin (BSA) or casein. Adding a detergent like Tween-20 (0.05-0.1%) to wash buffers can also help.[4][5] |
| Over-biotinylation of Proteins | Reduce the concentration of this compound or shorten the incubation time to prevent excessive labeling that can lead to aggregation and non-specific binding.[6][7] |
| Contamination of Reagents | Ensure all buffers and solutions are freshly prepared and filtered to remove any precipitates that could contribute to background. |
Weak or No Signal
Question: I am not detecting any signal or a very weak signal for my protein of interest. What could be the issue?
A lack of signal can be frustrating and may stem from issues with the labeling process, protein abundance, or the detection method itself.
| Potential Cause | Recommended Solution |
| Low Abundance of Target Protein | Increase the amount of starting material (cells or tissue). Consider enriching your sample for the target protein using immunoprecipitation before biotinylation.[8][9][10] |
| Inefficient Biotinylation | Optimize the this compound concentration and incubation time. Ensure the pH of your labeling buffer is within the optimal range for the reaction (typically pH 7.2-8.0).[11] |
| Degradation of Target Protein | Always include protease inhibitors in your lysis buffer to prevent protein degradation.[9][12] |
| Inefficient Transfer in Western Blot | For high molecular weight proteins, consider increasing the transfer time or adding a low concentration of SDS (0.01-0.05%) to the transfer buffer. For low molecular weight proteins, use a membrane with a smaller pore size.[13] |
| Inactive Detection Reagent | Ensure your streptavidin-HRP conjugate is active and used at the recommended dilution. The substrate for chemiluminescence should not be expired.[6][12] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for cell surface labeling?
The optimal concentration can vary between cell types and experimental conditions. A good starting point is typically in the range of 0.5 mg/mL to 2.5 mg/mL.[1] It is highly recommended to perform a titration experiment to determine the ideal concentration that provides a strong signal for your protein of interest without causing excessive background.
Q2: How can I be sure that only cell surface proteins are being labeled?
To ensure membrane integrity and prevent the labeling of intracellular proteins, all steps prior to cell lysis should be performed at 4°C.[1][2] Additionally, running a Western blot for a known intracellular protein (like GAPDH) can serve as a negative control; a lack of biotinylation on this protein indicates that the labeling was specific to the cell surface.
Q3: What is the best quenching agent for this compound?
L-cysteine and glutathione (B108866) are commonly used quenching agents as they contain a free thiol group that reacts with and inactivates any unreacted this compound.[14] A typical quenching solution consists of 100 mM glycine (B1666218) or L-cysteine in PBS.[1]
Q4: Can I reuse my streptavidin beads?
While it is technically possible to regenerate and reuse streptavidin beads, it is generally not recommended for quantitative experiments due to the very strong interaction between biotin (B1667282) and streptavidin, which makes complete elution of the biotinylated protein difficult without denaturing the streptavidin. For consistent results, it is best to use fresh beads for each experiment.
Q5: My sample is very viscous after lysis. How does this affect the experiment?
A viscous lysate, often due to the release of DNA, can interfere with the binding of biotinylated proteins to the streptavidin beads. To reduce viscosity, you can sonicate the sample or treat it with DNase.[13]
Experimental Protocols
Protocol 1: Cell Surface Biotinylation using this compound
This protocol provides a detailed methodology for the selective labeling of proteins on the surface of mammalian cells.
-
Cell Preparation:
-
Grow cells to 70-80% confluency in the appropriate culture dish.[1]
-
Place the cells on ice and wash twice with ice-cold PBS.
-
-
Biotinylation Reaction:
-
Quenching:
-
Stop the biotinylation reaction by washing the cells three times for 5 minutes each with a quenching solution (e.g., 100 mM glycine in PBS).[1]
-
-
Cell Lysis:
-
Scrape the cells in PBS and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.[1]
-
Lyse the cell pellet with a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors for 30 minutes on ice.[1]
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Streptavidin Pulldown:
-
Incubate the clarified lysate with streptavidin-agarose beads overnight at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody specific to your protein of interest.
-
Quantitative Data Summary
| Parameter | Recommended Range | Purpose |
| Cell Confluency | 70-80% | Ensures a sufficient number of healthy cells for labeling.[1][16] |
| This compound Concentration | 0.5 - 2.5 mg/mL | Titration is recommended to find the optimal concentration for your specific cell type.[1] |
| Labeling Incubation Time | 30 minutes on ice | Minimizes endocytosis of labeled proteins and maintains cell membrane integrity.[1][15][16] |
| Quenching Agent Concentration | 100 mM Glycine or L-cysteine | Effectively stops the biotinylation reaction.[1] |
| Blocking Buffer (Western Blot) | 1-5% BSA or non-fat dry milk in TBST | Reduces non-specific antibody binding to the membrane.[4] |
| Wash Buffer Detergent (Western Blot) | 0.05-0.1% Tween-20 in TBS or PBS | Helps to reduce background by washing away non-specifically bound proteins and antibodies.[7] |
Visual Guides
Experimental Workflow for this compound Labeling
Caption: A step-by-step workflow for cell surface protein biotinylation using this compound.
Troubleshooting Logic for High Background
Caption: A decision tree to troubleshoot the causes of high background in this compound experiments.
References
- 1. Cell surface biotinylation [protocols.io]
- 2. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanomicronspheres.com [nanomicronspheres.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arp1.com [arp1.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Cysteine starvation activates the redox-dependent mitochondrial permeability transition in retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Guidelines for plasma membrane protein detection by surface biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating MTSEA-Biotin Labeling
For researchers, scientists, and drug development professionals utilizing MTSEA-biotin to label cysteine residues on proteins, robust validation is critical to ensure the specificity and efficiency of the labeling reaction. This guide provides a comprehensive comparison of common validation methods, complete with experimental protocols and supporting data to aid in the selection of the most appropriate technique for your research needs.
Introduction to this compound Labeling
This compound is a thiol-reactive reagent that specifically labels cysteine residues on proteins. The methanethiosulfonate (B1239399) (MTS) group reacts with the sulfhydryl group of cysteine, forming a stable disulfide bond and attaching the biotin (B1667282) moiety to the protein. This biotin tag allows for the detection, purification, and analysis of the labeled proteins.
Methods for Validating this compound Labeling
Several techniques can be employed to confirm successful biotinylation. The choice of method depends on the specific experimental goals, available equipment, and the nature of the protein being studied. The most common validation methods include Western blotting, pull-down assays coupled with mass spectrometry, and fluorescent streptavidin staining.
Comparison of Validation Methods
A summary of the key features of each validation method is presented in the table below, allowing for a direct comparison of their advantages and disadvantages.
| Method | Principle | Pros | Cons | Typical Application |
| Western Blotting | Labeled proteins are separated by SDS-PAGE, transferred to a membrane, and detected with streptavidin conjugated to an enzyme (e.g., HRP) or a fluorophore.[1][2] | - Relatively simple and widely available.- Provides information on the molecular weight of labeled proteins.- Can assess the overall efficiency of labeling. | - May not be sensitive enough for low-abundance proteins.- Does not identify the specific site of biotinylation.- Milk-based blockers can interfere due to endogenous biotin.[1] | - Quick verification of labeling.- Assessing labeling of a specific, known protein. |
| Pull-Down Assay & Mass Spectrometry | Biotinylated proteins are captured using streptavidin-coated beads. After washing, the bound proteins are eluted and identified by mass spectrometry.[3][4][5][6][7] | - Highly sensitive and specific.- Can identify unknown biotinylated proteins.- Can pinpoint the exact site of biotinylation.[4][8] | - Technically more complex and time-consuming.- Requires access to a mass spectrometer.- Potential for non-specific binding to beads. | - Identifying novel interaction partners.- Mapping the accessible cysteine residues on a protein. |
| Fluorescent Streptavidin Staining | Biotinylated proteins are detected using streptavidin conjugated to a fluorescent dye. This can be analyzed by flow cytometry for cell surface labeling or by microscopy for localization.[9][10][11] | - Allows for visualization and quantification of labeled cells or proteins.- Can provide information on the subcellular localization of labeled proteins.- High signal amplification is possible.[10] | - Requires specialized equipment (flow cytometer or fluorescence microscope).- Does not provide molecular weight information.- Potential for background fluorescence. | - Quantifying the percentage of labeled cells in a population.- Visualizing the distribution of labeled proteins on the cell surface or within cellular compartments. |
Detailed Experimental Protocols
Western Blotting for Biotinylated Proteins
-
Sample Preparation: Lyse cells or tissues containing the this compound labeled proteins in a suitable lysis buffer. Determine the protein concentration of the lysate.
-
SDS-PAGE: Load equal amounts of protein from labeled and unlabeled (control) samples onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution that does not contain biotin, such as 3-5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST), for 1 hour at room temperature to prevent non-specific binding.[1]
-
Streptavidin Incubation: Incubate the membrane with HRP-conjugated streptavidin (or a fluorescently-labeled streptavidin) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane several times with TBST to remove unbound streptavidin.
-
Detection: For HRP-conjugated streptavidin, add a chemiluminescent substrate and visualize the signal using an imaging system. For fluorescently-labeled streptavidin, visualize the signal directly using an appropriate fluorescence imager.
Pull-Down Assay for Identification of Biotinylated Proteins
-
Lysate Preparation: Prepare a cell or tissue lysate containing the biotinylated proteins. Pre-clear the lysate by incubating it with unconjugated beads to reduce non-specific binding.
-
Streptavidin Bead Incubation: Add streptavidin-coated agarose (B213101) or magnetic beads to the pre-cleared lysate and incubate with gentle rotation for 1-2 hours at 4°C to allow the biotinylated proteins to bind to the beads.[7]
-
Washing: Pellet the beads by centrifugation (or using a magnetic rack) and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer or by competitive elution with excess free biotin.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Coomassie staining or proceed with in-gel digestion and mass spectrometry for protein identification.
Flow Cytometry Analysis of Cell Surface Labeling
-
Cell Labeling: Label live cells with this compound under appropriate conditions. Include an unlabeled cell sample as a negative control.
-
Washing: Wash the cells several times with a suitable buffer (e.g., PBS) to remove unreacted this compound.
-
Streptavidin Staining: Resuspend the cells in a buffer containing a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-FITC) and incubate on ice for 30 minutes, protected from light.
-
Washing: Wash the cells again to remove unbound streptavidin.
-
Analysis: Resuspend the cells in a suitable buffer and analyze them on a flow cytometer. The fluorescence intensity will be proportional to the amount of biotinylation on the cell surface.
Alternative Cysteine-Reactive Biotinylation Reagents
While this compound is effective, other reagents can also be used for cysteine-specific biotinylation.
| Reagent | Reactive Group | Key Features |
| HPDP-Biotin | Pyridyldithiol | Forms a disulfide bond with cysteines. The reaction can be reversed with a reducing agent. |
| Iodoacetyl-Biotin | Iodoacetyl | Forms a stable thioether bond with cysteines. |
| Maleimide-Biotin | Maleimide | Reacts with sulfhydryl groups to form a stable thioether bond. |
Studies have shown that this compound can be more efficient than HPDP-biotin for labeling certain RNA molecules.[12] The choice of reagent will depend on the specific application and the desired stability of the linkage.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key steps in this compound labeling and validation.
Caption: General workflow of this compound labeling and subsequent validation methods.
Caption: Principle of a pull-down assay for isolating biotinylated proteins.
Caption: Decision tree for selecting a validation method for this compound labeling.
By carefully considering the strengths and weaknesses of each validation method and following the detailed protocols, researchers can confidently and accurately assess the results of their this compound labeling experiments.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Pull-down of Biotinylated RNA and Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pierce™ Biotinylated Protein Interaction Pull-Down Kit 25 reactions kit | Buy Online [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Current good manufacturing practices-compliant manufacture and measurement of biotin-labeled red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Cysteine-Specific Labeling: A Comparative Guide to MTSEA-Biotin and its Alternatives
For researchers, scientists, and drug development professionals, the precise and confirmed labeling of cysteine residues on a protein is a critical step in a multitude of applications, from structural biology to drug target validation. This guide provides a comprehensive comparison of methodologies for confirming cysteine-specific labeling using MTSEA-biotin, alongside an evaluation of alternative labeling reagents. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in your research.
Introduction to Cysteine-Specific Labeling with this compound
Methanethiosulfonate (MTS) reagents, such as (2-aminoethyl)methanethiosulfonate (MTSEA)-biotin, are highly reactive compounds that specifically target the sulfhydryl group of cysteine residues to form a stable disulfide bond.[1] This specificity makes them powerful tools for introducing biotin (B1667282) tags onto proteins at desired locations.[1][2] The biotin tag then enables a wide range of downstream applications, including protein purification, localization studies, and interaction analyses, primarily through its high-affinity interaction with streptavidin or avidin.
The core principle of this compound labeling lies in the accessibility of the target cysteine. For cell-surface proteins, the membrane-impermeant nature of this compound allows for the selective labeling of extracellularly exposed cysteines.[3] This feature is particularly advantageous for studying the topology and function of membrane proteins like ion channels and transporters.[1][4]
Core Confirmation Techniques: Western Blotting and Mass Spectrometry
Confirmation of successful and specific biotinylation is paramount. The two most robust and widely accepted methods for this are Western blotting and mass spectrometry.
Western Blotting
Western blotting offers a straightforward and semi-quantitative method to verify biotinylation.[5][6] The general workflow involves separating the labeled protein sample by SDS-PAGE, transferring the proteins to a membrane, and then probing with a streptavidin conjugate (e.g., streptavidin-HRP) to detect the biotinylated protein.[7][8]
Key Control Experiments for Western Blotting:
-
Cysteine-Null Mutant: A protein construct where the target cysteine is mutated to another amino acid (e.g., alanine (B10760859) or serine) should be used as a negative control.[3][9] This control should not show a band when probed with streptavidin, confirming that the labeling is specific to the intended cysteine.
-
Cell Permeabilization: To confirm that labeling is restricted to cell-surface cysteines, a parallel experiment can be performed where the cell membrane is permeabilized with a mild detergent (e.g., Triton X-100) prior to labeling.[3] In this case, intracellular proteins with accessible cysteines will also be labeled, demonstrating the membrane-impermeant nature of the reagent in the non-permeabilized condition.[3]
-
Competition Assay: Pre-incubation with a non-biotinylated, cysteine-reactive compound can be used to block the target cysteine and prevent subsequent labeling with this compound, further demonstrating specificity.[10]
Experimental Workflow for Western Blot Confirmation
Caption: Workflow for Western Blot confirmation of this compound labeling.
Mass Spectrometry
Mass spectrometry (MS) provides the most definitive confirmation of cysteine-specific labeling by identifying the exact site of modification and providing a high level of confidence in the specificity of the reaction.[11][12] This technique can pinpoint the biotinylated peptide and even the specific cysteine residue that has been modified.[12][13]
General Workflow for Mass Spectrometry Analysis:
-
Protein Digestion: The biotinylated protein is typically digested with a protease, such as trypsin, to generate a mixture of peptides.[11]
-
Enrichment of Biotinylated Peptides (Optional but Recommended): Due to the potential for low labeling efficiency, it is often beneficial to enrich for biotinylated peptides using streptavidin-coated beads prior to MS analysis.[13]
-
LC-MS/MS Analysis: The peptide mixture is then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[12]
-
Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the peptides. The presence of a mass shift corresponding to the this compound modification on a cysteine-containing peptide confirms the labeling event.[14]
Experimental Workflow for Mass Spectrometry Confirmation
Caption: Workflow for Mass Spectrometry confirmation of cysteine labeling.
Comparison of Cysteine-Specific Labeling Reagents
While this compound is a robust tool, several other thiol-reactive chemistries are available, each with its own set of advantages and disadvantages. The choice of reagent will depend on the specific application, the properties of the target protein, and the desired stability of the resulting linkage.
| Reagent Class | Linkage Formed | Reaction pH | Stability of Linkage | Key Advantages | Key Disadvantages |
| Methanethiosulfonates (e.g., this compound) | Disulfide | 6.5 - 8.0 | Reversible with reducing agents | High specificity for thiols | Linkage can be cleaved by reducing agents |
| Maleimides | Thioether | 6.5 - 7.5 | Generally stable | Rapid and specific reaction | Potential for off-target reactions with other nucleophiles at higher pH; linkage can undergo hydrolysis |
| Haloacetyls (e.g., Iodoacetamide) | Thioether | 7.0 - 9.0 | Stable | Forms a very stable bond | Can react with other nucleophiles (e.g., histidine, lysine) at higher pH |
| Julia-Kocienski-like Reagents | Thioether | Neutral | Highly stable | High stability in serum | Newer chemistry, less commercially available variety |
Detailed Experimental Protocols
Protocol 1: Cell-Surface Protein Labeling with this compound and Western Blot Analysis
Materials:
-
Cells expressing the target protein with an exposed cysteine.
-
Cells expressing a cysteine-null mutant of the target protein.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound (stock solution in DMSO).
-
Quenching solution (e.g., PBS containing 5 mM L-cysteine).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Streptavidin-HRP conjugate.
-
Chemiluminescent substrate.
Procedure:
-
Wash cells three times with ice-cold PBS.
-
Incubate cells with the desired concentration of this compound in PBS for 30 minutes at 4°C with gentle agitation.
-
Quench the reaction by adding the quenching solution and incubating for 10 minutes at 4°C.
-
Wash cells three times with ice-cold PBS.
-
Lyse the cells using lysis buffer.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
Perform SDS-PAGE and Western blotting as described in the workflow above, probing with streptavidin-HRP.
Protocol 2: Mass Spectrometry Analysis of a Biotinylated Protein
Materials:
-
Biotinylated protein sample.
-
Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Reducing agent (e.g., DTT).
-
Alkylating agent (e.g., iodoacetamide).
-
Trypsin.
-
Streptavidin-agarose beads.
-
Wash buffers.
-
Elution buffer (e.g., 0.1% TFA).
-
LC-MS/MS system.
Procedure:
-
Denature, reduce, and alkylate the protein sample.[11]
-
Dilute the sample to reduce the urea concentration to < 1 M.
-
Digest the protein with trypsin overnight at 37°C.
-
(Optional) Incubate the peptide digest with streptavidin-agarose beads to enrich for biotinylated peptides.
-
(Optional) Wash the beads extensively to remove non-biotinylated peptides.
-
(Optional) Elute the biotinylated peptides from the beads.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence database, specifying the mass of the this compound modification on cysteine as a variable modification.
Conclusion
Confirming the specificity of cysteine labeling is a critical quality control step in any experiment utilizing this powerful technique. A combination of Western blotting with appropriate controls and the definitive analysis provided by mass spectrometry offers a robust strategy for validating this compound labeling. By understanding the principles of these confirmation methods and considering the alternative labeling chemistries available, researchers can confidently and accurately utilize cysteine-specific modifications to advance their scientific investigations.
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Biotinylated Proteins to Demonstrate Immunodetection of Antigens via Western Blotting, Dot Blots, and Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 7. Biotinylated proteins as molecular weight standards on Western blots. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Measuring surface protein expression via biotinylation and western blotting [bio-protocol.org]
- 9. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. How to Identify or Screen Protein Modification Sites: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 13. Proximity-dependent labeling of Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Mass Spectrometry Analysis of MTSEA-Biotin Labeled Peptides
For researchers, scientists, and drug development professionals navigating the complexities of protein analysis, the targeted labeling of specific amino acid residues is a cornerstone of modern proteomics. Among the various targets, cysteine, with its unique thiol group, offers a prime site for selective modification. This guide provides a comprehensive comparison of [2-aminoethyl] methanethiosulfonate, biotin (B1667282) (MTSEA-biotin) with other common cysteine-reactive biotinylation reagents for mass spectrometry (MS) analysis. We present supporting experimental data, detailed protocols, and an objective evaluation to inform your experimental design.
Introduction to Cysteine-Reactive Biotinylation for Mass Spectrometry
Biotinylation, the covalent attachment of biotin to a molecule of interest, is a powerful technique in proteomics. The exceptionally strong and specific interaction between biotin and avidin (B1170675) or its derivatives (streptavidin, neutravidin) allows for the highly efficient enrichment of labeled proteins or peptides from complex biological samples. When coupled with mass spectrometry, this enables the identification and quantification of specific protein populations, the study of protein structure and interactions, and the characterization of post-translational modifications.
Cysteine residues are frequently targeted for biotinylation due to the high nucleophilicity of the thiol group, which allows for selective labeling under specific reaction conditions. Several classes of reagents have been developed for this purpose, each with its own reaction mechanism, specificity, and impact on the subsequent mass spectrometry analysis. This guide focuses on this compound, a methanethiosulfonate-based reagent, and compares its performance with two other widely used classes of cysteine-reactive probes: maleimides and iodoacetamides.
Comparison of Cysteine-Reactive Biotinylation Reagents
The choice of a cysteine-reactive biotinylation reagent can significantly influence the outcome of a mass spectrometry experiment. The ideal reagent should exhibit high reactivity and specificity towards cysteine thiols, introduce a modification that is readily identifiable by mass spectrometry, and have minimal side reactions that could complicate data analysis.
| Reagent Class | Reaction Mechanism | Key Advantages | Key Disadvantages |
| This compound | Thiol-disulfide exchange | Highly specific for thiols under mild conditions.[1] | The disulfide bond is potentially reversible under reducing conditions. |
| Maleimide-Biotin | Michael addition | High reactivity and selectivity for thiols at neutral pH. Forms a stable thioether bond.[2] | Potential for off-target reactions at higher pH. The succinimide (B58015) ring can undergo hydrolysis.[2] |
| Iodoacetyl-Biotin | Nucleophilic substitution | Forms a very stable thioether bond. | Can exhibit off-target reactivity with other nucleophilic residues (e.g., histidine, lysine, methionine). Iodine-containing reagents can induce a prominent neutral loss from methionine residues during MS/MS fragmentation, complicating spectral interpretation.[3] |
Experimental Data and Performance
A study comparing different biotinylation reagents for mapping membrane proteins found that the choice of both the biotinylation reagent and the mass spectrometry technique significantly impacts protein identification. The study concluded that LC-MALDI TOF/TOF analysis provided more confident protein identifications than LC-ESI-MS/MS. Furthermore, the best results were obtained when using a cleavable biotin derivative, which facilitates the release of labeled peptides from streptavidin beads.[1]
Regarding side reactions, a systematic evaluation of different alkylating agents revealed that iodine-containing reagents like iodoacetamide (B48618) can lead to significant off-target modifications, particularly the alkylation of methionine residues. This modification can result in a characteristic neutral loss during fragmentation, which can suppress other informative fragment ions and hinder peptide identification.[3] Acrylamide-based reagents were found to have fewer side reactions in this particular study.[3]
Experimental Protocols
Detailed and validated protocols are crucial for reproducible and reliable results. Below are representative protocols for the biotinylation of cysteine residues in peptides and proteins for mass spectrometry analysis.
Protocol 1: this compound Labeling of Peptides
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation: Ensure the peptide sample is in a buffer at a pH between 6.5 and 7.5. The presence of a reducing agent is necessary to ensure cysteine residues are in their free thiol state. A common choice is Tris(2-carboxyethyl)phosphine (TCEP) at a final concentration of 1-5 mM.
-
Reagent Preparation: Prepare a fresh stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMF or DMSO.[4]
-
Labeling Reaction: Add the this compound stock solution to the peptide sample to achieve the desired final concentration (a 10- to 20-fold molar excess over the concentration of free thiols is a good starting point).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. Protect the reaction from light.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to a final concentration that is in excess of the initial this compound concentration.
-
Sample Cleanup: Remove excess labeling reagent and quenching agent using a suitable method such as C18 solid-phase extraction (SPE) or dialysis.
-
Enrichment and MS Analysis: Proceed with the enrichment of biotinylated peptides using streptavidin or neutravidin beads, followed by on-bead digestion or elution and subsequent LC-MS/MS analysis.
Protocol 2: On-Bead Digestion of Biotinylated Proteins
This protocol is adapted for the digestion of biotinylated proteins that have been captured on streptavidin or neutravidin beads.
-
Bead Washing: After capturing the biotinylated proteins, wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency (e.g., high salt, mild detergent) is recommended.
-
Reduction and Alkylation (of non-biotinylated cysteines):
-
Resuspend the beads in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce any remaining disulfide bonds.
-
Add iodoacetamide to a final concentration of 55 mM and incubate for 20 minutes in the dark at room temperature to alkylate the newly formed free thiols.
-
-
Buffer Exchange: Wash the beads several times with a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to remove the urea and excess DTT/iodoacetamide.
-
Trypsin Digestion:
-
Resuspend the beads in the digestion buffer.
-
Add sequencing-grade modified trypsin (e.g., at a 1:50 enzyme-to-protein ratio).
-
Incubate overnight at 37°C with gentle shaking.
-
-
Peptide Elution:
-
Centrifuge the beads and collect the supernatant containing the non-biotinylated peptides.
-
To elute the biotinylated peptides, a variety of methods can be used depending on the nature of the biotin linker. For non-cleavable linkers, harsh elution conditions (e.g., high concentration of organic solvent and acid) are often required. For cleavable linkers, specific cleavage conditions should be applied.
-
-
Sample Preparation for MS: Desalt the eluted peptides using C18 SPE before LC-MS/MS analysis.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the comparative logic, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for this compound labeling and mass spectrometry analysis.
Caption: Logical framework for comparing cysteine-reactive biotinylation reagents.
Conclusion and Recommendations
The selection of a cysteine-reactive biotinylation reagent for mass spectrometry is a critical decision that depends on the specific experimental goals and the nature of the biological sample.
-
This compound is an excellent choice when high specificity for thiols is paramount and the experimental conditions are mild. Its primary drawback is the potential reversibility of the disulfide linkage, which must be considered during sample processing.
-
Maleimide-biotin offers a good balance of high reactivity and the formation of a stable thioether bond. It is a robust choice for many applications, although care must be taken to control the pH to minimize side reactions.
-
Iodoacetyl-biotin , while forming a very stable bond, carries a higher risk of off-target reactions, particularly with methionine, which can complicate mass spectrometry data analysis.
For optimal results, it is recommended to empirically test and optimize the labeling conditions for your specific protein or peptide of interest. The use of cleavable biotin linkers is also highly encouraged as it facilitates the elution of labeled peptides from affinity resins under milder conditions, which can improve recovery and reduce contamination from the beads themselves. By carefully considering the chemical properties of each reagent and following robust experimental protocols, researchers can confidently employ cysteine-reactive biotinylation to gain valuable insights into the proteome.
References
- 1. Stork: A comparison of different biotinylation reagents, tryptic digestion procedures, and mass spectrometric techniques for 2-D peptide mapping of membrane proteins [storkapp.me]
- 2. benchchem.com [benchchem.com]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
A Head-to-Head Comparison of MTSEA-Biotin and Maleimide-Biotin for Thiol Labeling
For researchers, scientists, and drug development professionals, the selective labeling of thiol groups on proteins and other biomolecules is a cornerstone of experimental biology. This guide provides an objective comparison of two popular thiol-reactive biotinylation reagents: MTSEA-biotin and maleimide-biotin, offering insights into their performance, supported by available data and detailed experimental protocols.
The specific modification of cysteine residues is critical for a wide range of applications, including protein structure-function studies, the development of antibody-drug conjugates (ADCs), and the enrichment of specific protein populations for proteomic analysis. The choice of the labeling reagent is paramount to the success of these experiments, with factors such as reaction efficiency, specificity, and the stability of the resulting bond being of utmost importance. Here, we delve into a detailed comparison of two widely used thiol-reactive biotinylation reagents: methanethiosulfonate (B1239399) (MTS) functionalized biotin (B1667282) (this compound) and maleimide-activated biotin.
Executive Summary
| Feature | This compound | Maleimide-Biotin |
| Reactive Group | Methanethiosulfonate | Maleimide (B117702) |
| Reaction Mechanism | Thiol-disulfide exchange | Michael addition |
| Resulting Bond | Disulfide (-S-S-) | Thioether |
| Bond Stability | Reversible with reducing agents | Generally stable, but can be reversible |
| Reaction pH | Mild conditions (typically pH 6.5-7.5) | Optimal at pH 6.5-7.5[1][2] |
| Specificity | Highly selective for thiols[1] | Highly selective for thiols over amines at pH < 7.5[1][3] |
| Reaction Speed | Fast[1][4] | Fast[5][6] |
Chemical Reaction Mechanisms
The fundamental difference between this compound and maleimide-biotin lies in their reaction mechanism with thiol groups, which in turn dictates the nature and stability of the resulting covalent bond.
This compound: This reagent reacts with free sulfhydryl groups via a thiol-disulfide exchange mechanism. The methanethiosulfonate group acts as a leaving group, resulting in the formation of a disulfide bond between the biotin linker and the target cysteine residue. This reaction is highly specific for thiols under mild conditions.[1][7]
Maleimide-Biotin: The maleimide group reacts with thiols through a Michael addition reaction.[2] The nucleophilic thiol attacks one of the carbon atoms of the maleimide's carbon-carbon double bond, leading to the formation of a stable thioether linkage.[3] This reaction is highly efficient and specific for thiols at a pH range of 6.5-7.5.[1][2]
Performance Comparison
While direct head-to-head quantitative comparisons of this compound and maleimide-biotin for protein labeling are not extensively documented in peer-reviewed literature, a comparative analysis can be constructed based on the known chemical properties and available data for each class of reagent.
| Parameter | This compound | Maleimide-Biotin | Supporting Data & Considerations |
| Reaction Rate | Very Fast | Very Fast | MTS reagents are known for their high reactivity with thiols, with intrinsic rate constants on the order of 10^5 M⁻¹s⁻¹.[4] Maleimide reactions with thiols are also very rapid, often reaching completion in minutes to a few hours at room temperature.[3][5][6] |
| Specificity for Thiols | High | High (at pH < 7.5) | Both reagents are highly selective for thiols. However, at pH values above 7.5, maleimides can exhibit some off-target reactivity with primary amines (e.g., lysine (B10760008) residues).[2] |
| Bond Stability | Reversible | Generally Stable, but Potentially Reversible | The disulfide bond formed by this compound can be cleaved by reducing agents like DTT or TCEP, allowing for the removal of the biotin tag.[8] The thioether bond from the maleimide reaction is generally stable; however, it can undergo a retro-Michael reaction, especially in the presence of high concentrations of other thiols, leading to deconjugation.[2][9][10] Hydrolysis of the succinimide (B58015) ring in the maleimide adduct can increase its stability.[11][12][13] |
| Off-Target Reactivity | Low | Low to Moderate | MTSEA reagents are reported to be highly selective for thiols. Maleimides have a higher potential for side reactions with amines at elevated pH. |
| Reversibility | Yes | No (without specific linkers) | The inherent reversibility of the disulfide bond is a key feature of this compound. While the maleimide-thiol linkage can be reversible, it is not a controlled cleavage. |
Experimental Protocols
To facilitate a direct comparison, the following protocols outline a general workflow for labeling a protein with either this compound or maleimide-biotin.
Protein Preparation (Common for Both Reagents)
-
Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-5 mg/mL. Recommended buffers include phosphate-buffered saline (PBS), Tris, or HEPES at a pH of 7.0-7.5.[3] Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol).
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must be reduced prior to labeling. Add a 10- to 20-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature. TCEP is often preferred as it does not need to be removed before adding the maleimide or MTSEA reagent.[3][8] If DTT is used, it must be removed by dialysis or a desalting column before proceeding.[8]
Labeling with this compound or Maleimide-Biotin
-
Prepare a stock solution of this compound or maleimide-biotin (typically 10 mM) in an anhydrous organic solvent such as DMSO or DMF.[3]
-
Add the biotinylation reagent to the protein solution. A 10- to 20-fold molar excess of the biotin reagent over the protein is a common starting point.[3][8]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3] The optimal reaction time may need to be determined empirically.
-
(Optional) Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol or cysteine to consume any unreacted biotinylation reagent.
-
Purify the biotinylated protein from excess, unreacted biotin reagent using a desalting column (e.g., Sephadex G-25) or dialysis.[3]
Determination of the Degree of Labeling
The extent of biotinylation can be determined using several methods:
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method. HABA binds to avidin (B1170675), producing a color that can be measured at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin.[14][15][16][17]
-
Fluorescence-Based Assays: These assays are more sensitive than the HABA assay and are based on the quenching of avidin's intrinsic fluorescence upon biotin binding.[15][18]
-
Mass Spectrometry: For a precise determination of the number and location of biotin modifications, mass spectrometry analysis of the intact or digested protein can be performed.
Conclusion
Both this compound and maleimide-biotin are highly effective reagents for the selective labeling of thiol groups. The choice between them will largely depend on the specific requirements of the experiment.
-
Maleimide-biotin is an excellent choice for applications requiring a stable, essentially permanent linkage. However, researchers should be mindful of the potential for the retro-Michael reaction, particularly in environments with high concentrations of free thiols, and the potential for off-target reactions at higher pH.
-
This compound is the preferred reagent when reversibility is desired. The ability to cleave the disulfide bond with reducing agents allows for the gentle elution of biotinylated proteins from avidin matrices and the removal of the biotin tag after a specific experimental step.
For critical applications, it is recommended to empirically test both reagents to determine which provides the optimal balance of labeling efficiency, stability, and specificity for the particular protein and experimental conditions.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. ttuhsc.edu [ttuhsc.edu]
- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Biotinylation - Wikipedia [en.wikipedia.org]
- 15. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A fluorometric method for determining the degree of biotinylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thiol-Reactive Biotinylation Reagents: MTSEA-Biotin vs. HPDP-Biotin
For researchers, scientists, and drug development professionals, the selective labeling of cysteine residues on proteins and other biomolecules is a critical technique for studying protein structure, function, and interactions. Among the arsenal (B13267) of available reagents, MTSEA-biotin and HPDP-biotin are two prominent thiol-reactive compounds that enable the attachment of a biotin (B1667282) tag for subsequent detection or purification. This guide provides an objective comparison of their performance, supported by experimental data, to assist in the selection of the optimal reagent for your specific research needs.
This comparison will delve into the mechanisms of action, labeling efficiency, and key applications of both this compound and HPDP-biotin. Detailed experimental protocols and visual representations of workflows and signaling pathways are provided to offer a comprehensive understanding of their practical use.
At a Glance: Key Differences
| Feature | This compound | HPDP-Biotin |
| Reactive Group | Methanethiosulfonate (B1239399) (MTS) | Pyridyldithiol |
| Target | Free sulfhydryl groups (-SH) | Free sulfhydryl groups (-SH) |
| Bond Formed | Disulfide bond | Disulfide bond |
| Cleavability | Reducible (e.g., with DTT, TCEP) | Reducible (e.g., with DTT, TCEP) |
| Reaction pH | Mildly acidic to neutral | 6.5 - 7.5 |
| Solubility | Soluble in DMF or DMSO | Soluble in DMF or DMSO |
| Primary Applications | Cysteine accessibility mapping (e.g., ion channels), labeling of s4U-containing RNA | Biotin switch assay for S-nitrosylation, general protein labeling |
| Reported Efficiency | Higher efficiency and less bias in RNA labeling compared to HPDP-biotin[1] | Prone to length bias in RNA labeling[1][2] |
Mechanism of Action
Both this compound and HPDP-biotin are sulfhydryl-reactive reagents that form a cleavable disulfide bond with the target molecule. This reversibility is a key advantage, allowing for the elution of the biotinylated molecule from avidin (B1170675) or streptavidin affinity matrices under mild reducing conditions, thereby preserving the integrity of the target protein.[3][4]
This compound utilizes a methanethiosulfonate (MTS) reactive group that specifically targets free thiol groups. The reaction results in the formation of a disulfide bond and the release of methanesulfonic acid.[5]
HPDP-biotin contains a pyridyldithiol group that reacts with sulfhydryls via a disulfide exchange mechanism. This reaction forms a new disulfide bond with the target molecule and releases pyridine-2-thione, a byproduct that can be spectrophotometrically monitored at 343 nm to track the reaction progress.[4][6]
Performance Comparison: Experimental Evidence
A key area where a direct comparison has been published is in the labeling of 4-thiouridine (B1664626) (s4U)-containing RNA. A study by Duffy et al. (2015) demonstrated that this compound provides more efficient and less biased enrichment of s4U-labeled RNA compared to HPDP-biotin.[1]
Key Findings:
-
Higher Yields: this compound resulted in significantly higher yields of enriched s4U-RNA.[1]
-
Reduced Bias: HPDP-biotin was shown to have a "length bias," preferentially enriching for longer RNA transcripts.[1][2] this compound largely alleviates this bias, leading to a more accurate representation of the labeled RNA population.[1]
While a direct quantitative comparison for protein labeling is less documented in a single head-to-head study, the inherent reactivity of the MTS group in this compound suggests it may offer faster reaction kinetics in some applications. However, HPDP-biotin's reaction can be conveniently monitored, which is a significant advantage for optimizing labeling conditions.[4][6]
Experimental Protocols
General Protein Biotinylation with HPDP-Biotin
This protocol provides a general guideline for labeling a protein with HPDP-biotin. Optimization may be required for specific proteins and applications.
Materials:
-
HPDP-Biotin
-
Protein of interest in a sulfhydryl-free buffer (e.g., PBS, pH 7.2)
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., DTT or TCEP) if the protein has internal disulfide bonds that need to be reduced to generate free thiols.
-
Desalting column for removing excess biotin.
Procedure:
-
Prepare Protein Sample: Dissolve the protein in a sulfhydryl-free buffer at a concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds with a suitable reducing agent and subsequently remove the reducing agent by dialysis or a desalting column.
-
Prepare HPDP-Biotin Stock Solution: Immediately before use, dissolve HPDP-biotin in DMSO or DMF to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the HPDP-biotin stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Monitor Reaction (Optional): The release of pyridine-2-thione can be measured by absorbance at 343 nm to monitor the reaction progress.[4][6]
-
Removal of Excess Biotin: Remove non-reacted HPDP-biotin using a desalting column or dialysis.
-
Quantify Biotin Incorporation: The degree of biotinylation can be determined using a HABA assay or other biotin quantification methods.
Biotin Switch Assay for S-Nitrosylated Proteins using HPDP-Biotin
This technique is used to specifically detect S-nitrosylated cysteine residues.[2][3][7][8][9]
Workflow:
-
Blocking Free Thiols: All free sulfhydryl groups in the protein sample are blocked with a thiol-reactive reagent like methyl methanethiosulfonate (MMTS).[3]
-
Selective Reduction of S-Nitrosothiols: The S-nitrosothiol bonds are then selectively reduced to free thiols using ascorbate.[3]
-
Biotinylation of Newly Formed Thiols: The newly exposed thiol groups are then labeled with HPDP-biotin.[3]
-
Detection/Purification: The biotinylated proteins can be detected by western blot using an anti-biotin antibody or purified using streptavidin-agarose beads for further analysis.[3]
Cysteine Accessibility Mapping of Ion Channels with this compound
This method is used to probe the structure of ion channels by identifying which cysteine residues are accessible to the extracellular or intracellular environment.[10][11][12]
Workflow:
-
Cysteine-Scanning Mutagenesis: A series of mutants of the ion channel protein are created, each with a single cysteine residue at a different position.
-
Expression: The mutant channels are expressed in a suitable system (e.g., Xenopus oocytes or mammalian cells).
-
Labeling with this compound: The cells are exposed to the membrane-impermeant this compound. Only cysteine residues accessible to the reagent will be biotinylated.
-
Detection: The biotinylated channels are then detected, typically by western blotting after purification with streptavidin beads. The pattern of labeling provides information about which residues are exposed and can reveal conformational changes in the channel.
Visualizing Workflows and Pathways
To further illustrate the applications of these reagents, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotin-hpdp.com [biotin-hpdp.com]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. raybiotech.com [raybiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. The biotin switch method for the detection of S-nitrosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substituted Cysteine Accessibility Method for Topology and Activity Studies of Membrane Enzymes Forming Thioester Acyl Intermediates in Bacteria [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Cell Surface Protein Labeling: Exploring Alternatives to MTSEA-Biotin
For researchers, scientists, and drug development professionals seeking to elucidate the cell surface proteome, the choice of labeling methodology is critical. While MTSEA-biotin, a thiol-reactive reagent, has been a staple in the field, a diverse array of alternative techniques offers distinct advantages in terms of specificity, efficiency, and experimental flexibility. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to inform the selection of the most suitable method for your research needs.
The ideal cell surface protein labeling reagent should exhibit high specificity for extracellular domains, maintain cell viability, and provide robust and quantifiable labeling. This comparison will delve into the mechanisms, strengths, and limitations of amine-reactive biotinylation, "click" chemistry, enzymatic labeling, and other emerging technologies, offering a comprehensive resource for experimental design.
Comparison of Key Performance Metrics
To facilitate a direct comparison, the following table summarizes the key quantitative parameters of different cell surface protein labeling methods. These values are compiled from various studies and should be considered as representative, with actual performance varying depending on the cell type, protein of interest, and experimental conditions.
| Labeling Method | Target Residue(s) | Typical Labeling Efficiency | Specificity for Cell Surface | Cell Viability | Key Advantages | Key Limitations |
| This compound | Cysteine (thiols) | Variable, protein-dependent | Moderate to High | Can be cytotoxic | Targets less abundant residues | Potential for off-target labeling of intracellular thiols if membrane is compromised.[1] |
| Sulfo-NHS-Biotin Esters | Lysine (B10760008) (primary amines) | High | High (membrane impermeable) | Generally High | Broadly applicable, simple protocol.[2][3][4] | Can label secreted proteins in the media; efficiency can be pH-dependent.[5] |
| Click Chemistry (SPAAC/SPIEDAC) | Non-canonical amino acids | High | Very High (requires genetic modification) | High | Bioorthogonal, highly specific, enables site-specific labeling.[6][7] | Requires genetic engineering to introduce the target amino acid.[7] |
| Enzymatic (APEX/TurboID) | Tyrosine (APEX), Lysine (TurboID) | High (in proximity) | High (genetically targeted) | High | Enables proximity labeling of interacting partners.[8][9][10] | Requires transfection and expression of the fusion enzyme.[8][11] |
| Photoactivated Probes | Various (proximity-dependent) | Variable | High (temporally controlled) | High | Provides temporal control over the labeling reaction.[12][13] | Requires UV activation, which can potentially damage cells. |
| Antibody-Based Labeling | Specific protein of interest | High | Very High | High | Highly specific for a single target protein.[14] | Dependent on the availability of a specific and high-affinity antibody. |
In-Depth Analysis of Leading Alternatives
Amine-Reactive Biotinylation: The Workhorse of Surface Proteomics
Sulfo-NHS (N-hydroxysulfosuccinimide) esters of biotin (B1667282), such as Sulfo-NHS-LC-Biotin, are a widely adopted alternative to this compound.[3][15] These reagents react efficiently with primary amines on lysine residues, which are abundant on the extracellular domains of many proteins.[3] The sulfonate group renders the molecule membrane-impermeable, ensuring that labeling is restricted to the cell surface.[4][15]
Advantages:
-
Broad Applicability: Targets common lysine residues, allowing for the labeling of a wide range of surface proteins.
-
High Specificity: The negative charge of the sulfo-group prevents the reagent from crossing the plasma membrane of intact cells.[15]
-
Simple and Robust Protocols: The labeling procedure is straightforward and can be performed on cells in suspension or adherent cultures.[5][15]
Limitations:
-
Potential for Labeling Non-Cellular Proteins: Amine-containing components in the cell culture media can compete with cell surface proteins for labeling.[5]
-
pH Sensitivity: The reaction is more efficient at a slightly alkaline pH (typically pH 8.0).[5]
Click Chemistry: Precision Engineering for Protein Labeling
Click chemistry offers a bioorthogonal approach to cell surface labeling, providing exceptional specificity.[6] This method typically involves the metabolic incorporation of a non-canonical amino acid containing an azide (B81097) or alkyne group into the protein of interest.[7] A corresponding fluorescent probe or biotin tag with the reactive partner can then be "clicked" onto the modified protein.[7]
Advantages:
-
Unparalleled Specificity: The reaction is highly specific and occurs only between the engineered amino acid and the labeling reagent, with no off-target effects.[6]
-
Site-Specific Labeling: Genetic code expansion technology allows for the precise placement of the non-canonical amino acid at a specific site within the protein.[7]
-
Biocompatibility: The reaction can be performed in living cells with minimal perturbation.[6]
Limitations:
-
Requires Genetic Manipulation: Cells must be genetically engineered to express the necessary orthogonal aminoacyl-tRNA synthetase/tRNA pair and the target protein with a modified codon.[7]
Enzymatic Labeling: Mapping the Protein Neighborhood
Proximity-dependent biotinylation methods, such as APEX and TurboID, utilize enzymes that are genetically fused to a protein of interest.[8][9] These enzymes, upon activation, generate reactive biotin species that covalently label nearby proteins within a specific radius (approximately 10-20 nm).[9][10]
Advantages:
-
Proximity Labeling: Enables the identification of not only the protein of interest but also its interaction partners and the local protein environment.[8][16]
-
High Temporal Resolution: The labeling reaction can be initiated and terminated rapidly, allowing for the capture of dynamic protein interactions.[10]
-
Versatility: Can be targeted to various subcellular locations, including the cell surface.
Limitations:
-
Requires Genetic Fusion: The target protein must be expressed as a fusion with the labeling enzyme.[8]
-
Potential for Bias: The labeling radius and the reactivity of the biotin species can introduce biases in the identified proteins.[10]
Experimental Protocols
General Protocol for Cell Surface Biotinylation with Sulfo-NHS-LC-Biotin
This protocol is a generalized procedure and may require optimization for specific cell types and experimental goals.
-
Cell Preparation:
-
Biotinylation Reaction:
-
Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[5]
-
Immediately before use, prepare a 10 mM solution of Sulfo-NHS-LC-Biotin in water.[17]
-
Add the Sulfo-NHS-LC-Biotin solution to the cell suspension to a final concentration of 0.5-1 mM.
-
Incubate the reaction for 30 minutes at 4°C with gentle agitation.[4] Performing the incubation at a low temperature helps to reduce the internalization of the biotin reagent.[5][15]
-
-
Quenching:
-
Quench the reaction by adding a quenching buffer (e.g., PBS containing 100 mM glycine (B1666218) or Tris) and incubate for 10-15 minutes at 4°C.[5]
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching buffer.
-
-
Cell Lysis and Downstream Analysis:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
The biotinylated proteins can then be enriched using streptavidin-agarose beads for subsequent analysis by Western blotting or mass spectrometry.[18]
-
General Workflow for Click Chemistry-Based Cell Surface Labeling
This workflow outlines the key steps for labeling a cell surface protein using strain-promoted alkyne-azide cycloaddition (SPAAC).
-
Genetic Engineering:
-
Introduce an amber stop codon (TAG) at the desired labeling site in the gene of the target protein via site-directed mutagenesis.
-
Co-transfect mammalian cells with the plasmid encoding the target protein and a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[7]
-
-
Incorporation of Non-Canonical Amino Acid:
-
Culture the transfected cells in a medium supplemented with the non-canonical amino acid bearing a strained alkyne (e.g., a cyclooctyne (B158145) derivative).[7] The orthogonal synthetase will charge its cognate tRNA with the non-canonical amino acid, which will then be incorporated at the amber codon site during protein translation.
-
-
Labeling with Azide Probe:
-
Add a cell-impermeable azide-containing probe (e.g., an azide-functionalized fluorophore or biotin) to the cell culture medium.
-
The strained alkyne on the target protein will react with the azide probe via SPAAC, resulting in covalent labeling of the protein on the cell surface.[7]
-
-
Washing and Analysis:
-
Wash the cells to remove the excess probe.
-
The labeled cells can then be analyzed by fluorescence microscopy, flow cytometry, or other biochemical methods.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for amine-reactive biotinylation and click chemistry-based labeling.
References
- 1. biotium.com [biotium.com]
- 2. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Surface protein biotinylation [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorogenic Photoaffinity Labeling of Proteins in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-time imaging of cell-surface proteins with antibody-based fluorogenic probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03065E [pubs.rsc.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Detection of Cell Surface Proteins via Biotin Affinity Purification | MtoZ Biolabs [mtoz-biolabs.com]
Unveiling Protein Dynamics: A Comparative Guide to Validating Accessibility Changes with MTSEA-Biotin and Alternatives
For researchers, scientists, and drug development professionals, understanding the dynamic nature of protein conformations is paramount to elucidating biological mechanisms and developing targeted therapeutics. The Substituted Cysteine Accessibility Method (SCAM) has emerged as a powerful tool for probing these changes, with (2-aminoethyl)methanethiosulfonate-biotin (MTSEA-biotin) being a key reagent. This guide provides an objective comparison of this compound with its primary alternatives, maleimide-biotin and iodoacetamide-biotin, supported by experimental protocols and a clear presentation of their respective strengths and weaknesses.
Changes in the solvent accessibility of amino acid residues on a protein's surface are a direct reflection of conformational shifts. These shifts can be triggered by a variety of cellular events, including ligand binding, protein-protein interactions, or changes in the cellular environment. By covalently modifying accessible cysteine residues with biotin-tagged reagents, researchers can capture these dynamic states, which can then be detected and quantified.
Comparative Analysis of Cysteine-Reactive Probes
The choice of a cysteine-reactive probe is critical and depends on the specific experimental goals, the properties of the protein of interest, and the desired downstream analysis. This compound, maleimide-biotin, and iodoacetamide-biotin are the most commonly employed reagents, each with distinct chemical properties that influence their utility.
| Feature | This compound | Maleimide-Biotin | Iodoacetamide-Biotin |
| Reactive Group | Methanethiosulfonate (MTS) | Maleimide (B117702) | Iodoacetamide |
| Reaction Chemistry | Disulfide exchange with thiol | Michael addition to thiol | SN2 alkylation of thiol |
| Optimal pH | 6.5 - 8.0 | 6.5 - 7.5 | 7.5 - 8.5 |
| Reaction Speed | Very Fast | Fast | Moderate |
| Specificity | Highly specific for thiols | High specificity for thiols at optimal pH; can react with amines at pH > 7.5 | High specificity for thiols; can react with other nucleophiles at higher pH |
| Bond Stability | Reversible with reducing agents (e.g., DTT) | Stable thioether bond | Stable thioether bond |
| Key Advantage | Reversibility allows for "pulse-chase" experiments and elution from streptavidin beads without harsh denaturants. | Forms a very stable, irreversible bond, ideal for endpoint assays. | Forms a stable, irreversible bond and is generally less prone to off-target reactions than maleimides at higher pH. |
| Key Disadvantage | The disulfide bond is susceptible to reduction by endogenous reducing agents. | The maleimide ring can undergo hydrolysis, reducing labeling efficiency over time. | Slower reaction rate compared to MTSEA and maleimides. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for protein accessibility studies using this compound, maleimide-biotin, and iodoacetamide-biotin.
Protocol 1: Substituted Cysteine Accessibility Method (SCAM) with this compound
This protocol is designed to assess the accessibility of a specific cysteine residue in a protein, often in response to a stimulus.
Materials:
-
Cells expressing the cysteine-mutant protein of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stimulus (e.g., agonist, antagonist) or control buffer
-
This compound stock solution (10-20 mM in DMSO)
-
Quenching solution (e.g., 5 mM L-cysteine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE loading buffer with and without a reducing agent (e.g., DTT, β-mercaptoethanol)
-
Western blot reagents (primary antibody against the protein of interest, HRP-conjugated secondary antibody, chemiluminescent substrate)
Procedure:
-
Cell Preparation: Culture cells expressing the protein of interest to the desired confluency.
-
Stimulation: Treat the cells with the stimulus or control buffer for the desired time at the appropriate temperature.
-
Labeling: Add this compound to the cell culture medium to a final concentration of 0.1-1 mM. Incubate for 1-5 minutes at room temperature. The optimal time and concentration should be determined empirically.
-
Quenching: Remove the labeling solution and add quenching solution to stop the reaction. Incubate for 1 minute.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Clarification: Centrifuge the cell lysate to pellet cellular debris.
-
Affinity Purification: Incubate the clarified lysate with streptavidin-agarose beads to capture biotinylated proteins.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the biotinylated proteins from the beads. For this compound, this can be achieved by incubating the beads with SDS-PAGE loading buffer containing a reducing agent.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the protein of interest.
Protocol 2: Irreversible Cysteine Labeling with Maleimide-Biotin
This protocol is suitable for endpoint assays where a stable, irreversible label is desired.
Materials:
-
Purified protein or cell lysate containing the protein of interest
-
Reaction buffer (e.g., PBS, pH 7.0)
-
Maleimide-biotin stock solution (10 mM in DMSO or DMF)
-
(Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.
-
Quenching reagent (e.g., β-mercaptoethanol or DTT)
-
Desalting column or dialysis cassette
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blot reagents
Procedure:
-
Protein Preparation: Ensure the protein solution is in a suitable reaction buffer at a concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds with TCEP.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of maleimide-biotin to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching reagent to consume any unreacted maleimide-biotin.
-
Removal of Excess Reagent: Remove unreacted maleimide-biotin and quenching reagent using a desalting column or dialysis.
-
Downstream Analysis: The biotinylated protein can now be used for various applications, including affinity purification with streptavidin beads followed by mass spectrometry or Western blotting.
Protocol 3: Cysteine Labeling with Iodoacetamide-Biotin
This protocol provides a stable, irreversible label with a generally lower risk of off-target reactions at higher pH compared to maleimides.
Materials:
-
Purified protein or cell lysate
-
Reaction buffer (e.g., Tris or HEPES, pH 8.0)
-
Iodoacetamide-biotin stock solution (10 mM in DMSO or DMF)
-
(Optional) Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., DTT)
-
Desalting column or dialysis cassette
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blot reagents
Procedure:
-
Protein Preparation: Prepare the protein in the reaction buffer. If needed, reduce disulfide bonds.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of iodoacetamide-biotin to the protein solution. Incubate for 2-4 hours at room temperature in the dark.
-
Quenching: Stop the reaction by adding a quenching reagent.
-
Removal of Excess Reagent: Purify the biotinylated protein from unreacted reagents.
-
Downstream Analysis: Proceed with affinity purification or other analytical techniques.
Visualizing the Concepts: Workflows and Pathways
To better illustrate the application of these techniques, the following diagrams, created using the DOT language for Graphviz, depict a typical experimental workflow and a relevant signaling pathway where protein accessibility changes are critical.
Conclusion
Validating protein accessibility changes is a cornerstone of modern protein research. This compound, through the Substituted Cysteine Accessibility Method, offers a powerful approach, particularly with its unique feature of reversibility. However, for applications requiring a more stable and irreversible linkage, maleimide-biotin and iodoacetamide-biotin present robust alternatives. The choice of reagent should be carefully considered based on the specific experimental context. By employing the appropriate tools and protocols, researchers can gain invaluable insights into the dynamic world of protein function, paving the way for new discoveries in biology and medicine.
A Researcher's Guide to Negative Controls for MTSEA-Biotin Labeling Experiments
MTSEA-biotin is a valuable tool for identifying and characterizing proteins with accessible cysteine residues. Its thiol-reactive methanethiosulfonate (B1239399) (MTS) group forms a stable disulfide bond with the sulfhydryl group of cysteine, while the biotin (B1667282) moiety allows for subsequent detection or purification. However, like any labeling technique, the potential for non-specific interactions necessitates rigorous controls. This guide will explore the most effective negative controls to validate the specificity of this compound labeling.
Comparison of Negative Control Strategies
The choice of negative control will depend on the specific experimental question and the biological system under investigation. Below is a comparison of common and effective negative control strategies for this compound labeling experiments.
| Control Strategy | Principle | Pros | Cons | Typical Application |
| Cysteine-Free Mutant | The target cysteine residue(s) are mutated to a non-thiol containing amino acid (e.g., Alanine (B10760859) or Serine). | The most definitive control for demonstrating the specificity of labeling to a particular cysteine residue. | Requires molecular biology techniques to generate the mutant. May not be feasible for all proteins or systems. | Validating the specific cysteine residue(s) targeted by this compound. |
| Chemical Blocking Agent | Pre-incubation with a non-biotinylated thiol-reactive reagent to block all accessible cysteines, preventing subsequent this compound labeling. | Relatively simple to implement. Can be used with wild-type proteins. | The blocking agent must be in excess and highly reactive to ensure complete blocking. Potential for off-target effects of the blocking agent. | General control for demonstrating that labeling is thiol-dependent. |
| Competition Control | Co-incubation of this compound with a molar excess of a non-biotinylated, structurally similar thiol-reactive reagent (e.g., MTSET). | Demonstrates competition for the same binding site, indicating specificity. | May not result in complete ablation of the signal, only a reduction. Requires careful optimization of competitor concentration. | Assessing the specificity of the interaction at the cysteine binding pocket. |
| "No this compound" Control | A sample that undergoes the entire experimental procedure except for the addition of this compound. | Essential for determining the background signal from the detection reagents (e.g., streptavidin-HRP) and non-specific binding to beads or membranes. | Does not control for non-specific chemical reactions of the MTSEA moiety. | A mandatory control in all biotinylation experiments to establish the baseline for signal detection. |
| Wild-Type (Cysteine-less) | Use of a wild-type protein that is known to lack accessible cysteine residues. | A natural negative control that avoids potential artifacts from mutagenesis. | Limited to the availability of suitable naturally cysteine-less proteins relevant to the study. | When a well-characterized protein lacking accessible thiols is available and relevant. |
Experimental Protocols
Cysteine-Free Mutant as a Negative Control
Objective: To confirm that this compound labeling is specific to the intended cysteine residue(s).
Methodology:
-
Site-Directed Mutagenesis: Generate a mutant version of your protein of interest where the target cysteine(s) are replaced with a non-reactive amino acid, such as alanine or serine.
-
Protein Expression: Express both the wild-type (WT) and the cysteine-free mutant proteins in your chosen system (e.g., cell culture, in vitro transcription/translation).
-
This compound Labeling:
-
Prepare your protein samples (e.g., cell lysates, purified protein).
-
Incubate both WT and mutant samples with this compound at a predetermined optimal concentration and time.
-
A typical starting concentration is 100-500 µM this compound for 15-30 minutes at room temperature.
-
-
Detection of Biotinylation:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a streptavidin-conjugated horseradish peroxidase (HRP) or a fluorescent streptavidin conjugate.
-
Develop the blot to visualize the biotinylated proteins.
-
-
Data Analysis: Compare the signal intensity of the WT protein to the cysteine-free mutant. A significant reduction or complete absence of signal in the mutant lane indicates specific labeling of the targeted cysteine(s).
Expected Outcome:
| Sample | Expected Biotinylation Signal |
| Wild-Type Protein | Strong Signal |
| Cysteine-Free Mutant | No or Minimal Signal |
Chemical Blocking with N-ethylmaleimide (NEM)
Objective: To demonstrate that this compound labeling is dependent on the presence of free thiol groups.
Methodology:
-
Sample Preparation: Prepare your protein samples (e.g., cell lysates, purified protein).
-
Blocking Step:
-
Divide your sample into two aliquots.
-
To one aliquot, add N-ethylmaleimide (NEM) to a final concentration of 1-10 mM.
-
To the other aliquot (the positive control), add an equal volume of buffer.
-
Incubate both samples for 30-60 minutes at room temperature to allow for complete blocking of cysteine residues.
-
-
Removal of Excess NEM (Optional but Recommended): Remove unreacted NEM by dialysis, buffer exchange, or precipitation to prevent it from reacting with this compound.
-
This compound Labeling: Add this compound to both the NEM-treated and control samples.
-
Detection and Analysis: Proceed with SDS-PAGE, Western blotting, and detection as described for the cysteine-free mutant protocol. Compare the signal intensity between the NEM-treated and untreated samples.
Expected Outcome:
| Sample | Expected Biotinylation Signal |
| Untreated (Positive Control) | Strong Signal |
| NEM-Treated | No or Minimal Signal |
Visualizing the Logic: Experimental Workflows
Logical Relationship of Negative Controls
// Controls control_node [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Negative Controls"];
cys_mutant [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", label="Cys123Ala Mutant:\nNo Labeling"]; blocking [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", label="NEM Pre-treatment:\nNo Labeling"]; no_reagent [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", label="No this compound:\nNo Background"];
// Positive Result positive_result [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Wild-Type Protein:\nStrong Labeling"];
// Conclusion conclusion [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Conclusion:\nSpecific Labeling\nat Cys123"];
start -> positive_result; start -> control_node; control_node -> cys_mutant; control_node -> blocking; control_node -> no_reagent;
positive_result -> conclusion; cys_mutant -> conclusion; blocking -> conclusion; no_reagent -> conclusion; } caption: Logical framework for validating specific labeling.
By employing a combination of these negative controls, researchers can confidently validate the specificity of this compound labeling, leading to more accurate and reliable experimental outcomes. The data generated from these controlled experiments will provide strong support for the specific interaction of this compound with the target cysteine residues, a critical aspect for high-impact publications and further drug development efforts.
Navigating Thiol-Reactive Biotinylation: A Comparative Guide to MTSEA-Biotin Linker Lengths
For researchers in cellular biology, neuroscience, and drug development, the specific and efficient labeling of cysteine residues on proteins is a critical technique. Methanethiosulfonate (MTS) reagents, such as MTSEA-biotin, provide a powerful tool for this purpose by selectively reacting with free sulfhydryl groups under mild physiological conditions. A key consideration in the design of biotinylation experiments is the length of the spacer arm, or linker, that connects the reactive MTS group to the biotin (B1667282) moiety. This linker can significantly impact the accessibility of the biotin to its binding partner, streptavidin, thereby influencing the efficiency of subsequent detection or purification steps. This guide provides a comparative overview of commercially available this compound reagents with varying linker lengths, supported by established principles of biotin-streptavidin interactions and a detailed experimental protocol for their comparative evaluation.
The Impact of Linker Length on Biotin-Streptavidin Interaction
The interaction between biotin and streptavidin is one of the strongest known non-covalent biological interactions, forming the basis for numerous detection and purification systems. However, steric hindrance can impede this interaction. When a biotin molecule is attached too closely to a large protein, the protein's bulk can physically block the streptavidin from accessing the biotin binding pocket. Longer linker arms are designed to extend the biotin molecule away from the surface of the labeled protein, thereby reducing this steric hindrance and facilitating a more efficient interaction with streptavidin.[1][2]
Commercially, this compound is available in three main variants, each with a different linker length, to address the potential issue of steric hindrance.[3][4]
Comparison of this compound Reagents
The choice of this compound reagent will depend on the specific application and the protein of interest. For smaller target proteins or situations where the cysteine residue is in a highly accessible location, a shorter linker may suffice. However, for large, complex proteins or when the target cysteine is situated within a sterically crowded environment, a longer linker is generally recommended to ensure optimal streptavidin binding.[3][5]
| Reagent Name | Chemical Name | Molecular Weight ( g/mol ) | Linker Composition |
| This compound | 2-((Biotinoyl)amino)ethyl methanethiosulfonate | 381.54 | Shortest linker |
| This compound-X | 2-((6-((Biotinoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate | 494.68 | Intermediate length linker with a single aminocaproyl spacer |
| This compound-XX | 2-((6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate | 607.82 | Longest linker with two aminocaproyl spacers |
Experimental Protocol: Comparative Analysis of this compound Linker Lengths
To empirically determine the optimal this compound linker length for a specific protein of interest, a direct comparative experiment is recommended. The following protocol outlines a general workflow for labeling a cysteine-containing protein with the three this compound variants and assessing the relative labeling and pull-down efficiency.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
This compound, this compound-X, and this compound-XX
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Quenching solution (e.g., 10 mM L-cysteine in PBS)
-
Streptavidin-agarose beads or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the protein of interest
Procedure:
-
Protein Preparation: Prepare the protein of interest at a known concentration (e.g., 1 mg/mL) in degassed PBS. If the protein has disulfide bonds that need to be reduced to expose free cysteines, treat with a mild reducing agent like TCEP and subsequently remove the reducing agent by dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, prepare stock solutions (e.g., 10 mM) of each this compound reagent in DMF or DMSO.
-
Biotinylation Reaction:
-
Divide the protein solution into four equal aliquots (one for each this compound variant and a no-biotin control).
-
To each of the three reaction tubes, add a 10 to 20-fold molar excess of the respective this compound stock solution. Add an equivalent volume of solvent to the control tube.
-
Incubate the reactions for 30 minutes to 2 hours at room temperature or 4°C. The optimal time and temperature may need to be determined empirically.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 1-5 mM L-cysteine. Incubate for 15 minutes.
-
Removal of Excess Biotin: Remove unreacted biotin reagent by dialysis, desalting column, or buffer exchange.
-
Streptavidin Pull-down:
-
Incubate the biotinylated protein samples (and the control) with an equal amount of pre-washed streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted samples by SDS-PAGE and Western blotting using an antibody specific to the protein of interest.
-
Quantify the band intensities to compare the pull-down efficiency of each this compound linker length.
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principle of how linker length affects biotin availability, the following diagrams are provided.
Caption: A flowchart of the experimental workflow for comparing this compound linkers.
Caption: A diagram illustrating how longer linkers can overcome steric hindrance.
References
- 1. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. MTSEA Biotin-XX - Biotium [bioscience.co.uk]
- 5. biocompare.com [biocompare.com]
Assessing the Impact of MTSEA-Biotin Labeling on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise labeling of proteins is a critical step in elucidating their function, interactions, and localization. Biotinylation, the covalent attachment of biotin (B1667282) to a protein, is a cornerstone technique that leverages the high-affinity interaction between biotin and streptavidin for detection, purification, and immobilization. However, the labeling process itself can potentially perturb protein function. This guide provides a comprehensive comparison of MTSEA-biotin, a thiol-reactive labeling reagent, with alternative methods, offering insights into their respective impacts on protein activity, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting Specific Functional Groups
The choice of biotinylation reagent dictates which amino acid residues on a protein are modified. This specificity, or lack thereof, is a key determinant of the potential impact on protein function.
This compound ([2-((Biotinoyl)amino)ethyl] methanethiosulfonate) is a thiol-reactive reagent that specifically targets the sulfhydryl group of cysteine residues.[1] This reaction is highly selective and proceeds under mild conditions, forming a stable disulfide bond. The specificity for cysteines, which are often less abundant and may not be present in functional domains, can be advantageous in preserving protein activity.
In contrast, N-hydroxysuccinimide (NHS)-esters of biotin are widely used amine-reactive reagents. These compounds react with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain.[2] Due to the high abundance of lysine residues on the surface of most proteins, NHS-ester biotinylation can result in a more heterogeneous population of labeled proteins, with a higher probability of modifying residues within functionally important regions.[2]
Enzymatic biotinylation , utilizing the bacterial biotin ligase BirA, offers a highly specific alternative. BirA ligase catalyzes the covalent attachment of biotin to a specific 15-amino-acid acceptor peptide (AP) sequence, which must be genetically fused to the protein of interest.[3] This method provides uniform, site-specific labeling that is unlikely to interfere with the protein's native function.
Comparative Impact on Protein Function: A Quantitative Overview
The decision of which biotinylation method to employ often hinges on the trade-off between labeling efficiency and the preservation of biological activity. The following table summarizes representative quantitative data on the impact of different labeling strategies on protein function. It is important to note that the actual impact is highly protein-dependent.
| Labeling Method | Target Residue(s) | Typical Impact on Protein Function | Representative Data (Protein-Specific) |
| This compound | Cysteine | Often minimal, especially if cysteines are not in the active or binding sites. Can be used to probe conformational changes. | P2X1 Receptor: this compound labeling of engineered cysteines was used to map ATP-induced conformational changes without abolishing channel function.[4] |
| NHS-biotin | Lysine, N-terminus | Can be significant, particularly with high molar coupling ratios, leading to loss of activity due to modification of critical lysine residues. | General Observation: Increased molar ratios of biotin-to-protein can lead to increased non-specific binding and altered physicochemical properties.[5] Biotinylation at lysine residues can also reduce the efficiency of tryptic digestion in proteomics workflows.[6] |
| Enzymatic (BirA) | Specific Acceptor Peptide | Generally considered the most benign method, with minimal to no impact on protein function. | EGFR: In situ biotinylation of the EGFR extracellular domain using BirA resulted in a high percentage of biotinylated and functional protein.[7] |
Experimental Protocols
General Protocol for this compound Labeling of Cell Surface Proteins
This protocol is adapted from studies on ion channels and transporters.[4][8]
-
Cell Culture and Preparation: Culture cells expressing the protein of interest to an appropriate confluency. Wash the cells twice with ice-cold, amine-free buffer (e.g., PBS, pH 7.4).
-
Labeling Reaction: Prepare a fresh solution of this compound in an appropriate solvent (e.g., DMSO) and immediately dilute it into the labeling buffer to the desired final concentration (typically 1-2 mM). Incubate the cells with the this compound solution for a specified time (e.g., 10-30 minutes) at 4°C with gentle agitation.
-
Quenching: To stop the reaction, wash the cells three times with ice-cold quenching buffer containing a thiol-containing compound (e.g., 5 mM L-cysteine in PBS).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Analysis: The biotinylated proteins can then be isolated using streptavidin-agarose beads and analyzed by Western blotting.
General Protocol for NHS-Ester Biotinylation of Purified Proteins
This protocol is a general guideline for labeling purified proteins in solution.[9]
-
Buffer Exchange: Ensure the purified protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for the labeling reagent.
-
Reagent Preparation: Dissolve the NHS-ester of biotin in an organic solvent like DMSO immediately before use.
-
Labeling Reaction: Add the biotin solution to the protein solution at a specific molar ratio (e.g., 20:1 biotin:protein). Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Removal of Excess Biotin: Separate the biotinylated protein from the unreacted biotin using a desalting column or dialysis.
-
Protein Concentration Determination: Determine the concentration of the labeled protein using a method compatible with your buffer (e.g., BCA assay).
Assessing the Functional Consequences of Biotinylation
A variety of assays can be employed to determine if biotinylation has altered the function of the target protein.
-
Enzyme Activity Assays: For enzymes, the kinetic parameters (Vmax and Km) can be compared before and after biotinylation.
-
Ligand Binding Assays: For receptors, the binding affinity (Kd) of a ligand can be determined using methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays.[10][11][12][13][14]
-
Electrophysiology: For ion channels, patch-clamp recordings can be used to measure changes in ion flow and gating properties.[2][5]
-
Protein-Protein Interaction Assays: Co-immunoprecipitation or pull-down assays can assess whether the biotinylated protein can still interact with its known binding partners.
-
Cell-Based Functional Assays: For signaling proteins, downstream effects such as changes in protein phosphorylation or gene expression can be measured.[15][16]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz can effectively illustrate the experimental workflows and the signaling pathways being investigated.
Caption: Workflow for assessing the impact of biotinylation on protein function.
Case Study: EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Biotinylation of EGFR is often used to study its cell surface expression and interactions. However, it is critical to ensure that the labeling does not interfere with its signaling function.
Caption: Simplified EGFR signaling pathway indicating a potential biotinylation site.
A functional assessment after biotinylating EGFR would involve stimulating the cells with EGF and measuring the phosphorylation of downstream targets like ERK via Western blot.[15][16] A significant decrease in ERK phosphorylation in biotinylated samples compared to unlabeled controls would indicate that the labeling procedure has compromised EGFR function.
Conclusion
The choice of biotinylation reagent has a profound impact on the functional integrity of the labeled protein. This compound, with its specificity for cysteine residues, offers a valuable tool for protein labeling, particularly when the preservation of function is paramount. However, a careful assessment of the impact of any labeling method on protein activity is essential for the valid interpretation of experimental results. By selecting the appropriate reagent and validating the functional consequences of labeling, researchers can confidently employ biotinylation in their studies of protein function and interaction networks.
References
- 1. biotium.com [biotium.com]
- 2. Expression of the P2X2 Receptor Subunit of the ATP-Gated Ion Channel in the Cochlea: Implications for Sound Transduction and Auditory Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. Electrophysiological characterization of recombinant and native P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sartorius.com [sartorius.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Detecting Protein-Ligand Binding on Supported Bilayers by Local pH Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biotinylated non-ionic amphipols for GPCR ligands screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Proximity extracellular protein-protein interaction analysis of EGFR using AirID-conjugated fragment of antigen binding - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Thiol-Specific Biotinylation: A Quantitative Comparison of MTSEA-Biotin
For researchers, scientists, and drug development professionals seeking to specifically label cysteine residues or 4-thiouridine-modified RNA, the choice of biotinylation reagent is critical for experimental success. This guide provides a comprehensive quantitative analysis of Methanethiosulfonate (MTS) reagents, specifically MTSEA-biotin, and compares its performance against other common labeling chemistries. Experimental data and detailed protocols are provided to support informed decisions for your research applications.
Performance Comparison: this compound vs. Alternatives
This compound has emerged as a superior reagent for the specific labeling of free sulfhydryl groups under mild conditions. Its primary applications include the biotinylation of cysteine residues in proteins and 4-thiouridine (B1664626) (4sU) incorporated into nascent RNA. The following tables summarize the quantitative advantages of this compound over other commonly used reagents.
Table 1: Quantitative Comparison of this compound and HPDP-Biotin for 4sU-RNA Labeling
| Parameter | This compound | HPDP-Biotin | Key Advantages of this compound |
| Reaction Efficiency | >95% conversion to disulfide bond within 5 minutes[1] | Slower and less efficient reaction | Faster reaction kinetics and higher yield of biotinylated RNA.[1][2] |
| Yield of Enriched RNA | Significantly greater normalized coverage of the human transcriptome in RNA-seq experiments.[1] | Lower yields, particularly for shorter transcripts.[1] | Superior biochemical enrichment of s4U-RNA.[1] |
| Transcript Length Bias | Less prone to length bias, enabling more accurate representation of the transcriptome.[1] | Known to bias enrichment towards longer RNA transcripts.[1] | More uniform labeling across transcripts of varying lengths.[1] |
| Specificity | Highly specific for s4U-RNA, with minimal background from non-labeled RNA.[1] | Specific for s4U, but lower efficiency can impact signal-to-noise. | High specificity ensures reliable identification of nascent RNA.[1] |
Table 2: Comparison of Thiol-Reactive Biotinylation Reagents for Cysteine Labeling
| Reagent | Reactive Group | Target | Key Features |
| This compound | Methanethiosulfonate | Free sulfhydryls (Cysteine) | Highly reactive and specific to thiols under mild conditions; membrane impermeant versions available for cell surface labeling.[3] |
| Maleimide-Biotin | Maleimide | Free sulfhydryls (Cysteine) | Highly specific to thiols, forming a stable thioether bond; reaction is most efficient at pH 6.5-7.5.[4][5] |
| NHS-Biotin | N-hydroxysuccinimide ester | Primary amines (Lysine, N-terminus) | Not specific for thiols; labels accessible primary amines.[6] |
Experimental Protocols
Protocol 1: Biotinylation of 4sU-labeled RNA using this compound
This protocol is adapted from established methods for the efficient labeling and enrichment of newly transcribed RNA.[7][8]
Materials:
-
Total RNA containing 4-thiouridine (4sU)
-
This compound-XX (e.g., from Biotium)
-
Dimethylformamide (DMF)
-
1 M HEPES, pH 7.4
-
1 M EDTA
-
RNase-free water
-
Streptavidin magnetic beads
Procedure:
-
Prepare this compound-XX stock solution: Dissolve this compound-XX in DMF to a concentration of 1 mg/mL. This stock can be stored at -20°C for several months.
-
Prepare biotinylation reaction mix: In an RNase-free microfuge tube, combine the following:
-
2-100 µg of 4sU-labeled total RNA
-
20 mM HEPES, pH 7.4
-
1 mM EDTA
-
RNase-free water to a final volume of 200 µL
-
-
Add this compound-XX: Add 10 µL of a freshly diluted 50 µg/mL this compound-XX solution in DMF (final concentration of ~16.4 µM). The final DMF concentration should be around 20%.
-
Incubation: Incubate the reaction for 30 minutes at room temperature with gentle rotation, protected from light.
-
RNA Precipitation: Precipitate the RNA by adding 0.1 volumes of 5 M NaCl and 2.5 volumes of 100% ethanol. Incubate at -20°C for at least 1 hour.
-
Wash and Resuspend: Centrifuge to pellet the RNA, wash with 75% ethanol, air dry the pellet, and resuspend in RNase-free water.
-
Enrichment of Biotinylated RNA: The biotinylated RNA can now be enriched using streptavidin magnetic beads according to the manufacturer's protocol. The disulfide bond formed by this compound is reversible, allowing for elution of the RNA from the beads using a reducing agent like DTT.
Protocol 2: Cell Surface Protein Biotinylation with this compound
This protocol is a general guideline for labeling exposed cysteine residues on cell surface proteins.
Materials:
-
Adherent or suspension cells
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, ice-cold
-
Quenching solution (e.g., PBS containing 100 mM glycine (B1666218) or cysteine)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Biotinylation Reaction:
-
For adherent cells, add a freshly prepared solution of 0.5-2 mM this compound in ice-cold PBS to the culture dish, ensuring the cells are completely covered.
-
For suspension cells, resuspend the cell pellet in the this compound solution.
-
-
Incubation: Incubate on ice for 15-30 minutes with gentle agitation.
-
Quenching: Remove the biotinylation solution and wash the cells three times with ice-cold quenching solution to stop the reaction and remove excess reagent.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Downstream Analysis: The biotinylated proteins in the cell lysate can be isolated using streptavidin-agarose or magnetic beads for subsequent analysis by Western blotting or mass spectrometry.
Visualizing Workflows and Pathways
Experimental Workflow for 4sU-RNA Labeling and Analysis
Caption: Workflow for metabolic labeling and enrichment of nascent RNA.
This compound Labeling in the Study of Ion Channel Gating
Caption: Probing ion channel conformational changes with this compound.
References
- 1. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biotium.com [biotium.com]
- 4. nbinno.com [nbinno.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Surface protein biotinylation [protocols.io]
- 7. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
MTSEA-Biotin: A Researcher's Guide to Applications and Limitations in Thiol-Reactive Labeling
For researchers, scientists, and drug development professionals, the selective labeling of biomolecules is a cornerstone of experimental biology. Among the arsenal (B13267) of chemical tools, MTSEA-biotin has emerged as a powerful reagent for targeting cysteine residues. This guide provides a comprehensive comparison of this compound's performance against other thiol-reactive alternatives, supported by experimental data, detailed protocols, and a clear visualization of its application in studying protein topology.
Performance Comparison: this compound vs. Alternatives
This compound, or (2-((Biotinoyl)amino)ethyl) methanethiosulfonate (B1239399), is a thiol-reactive biotinylating agent that forms a disulfide bond with free sulfhydryl groups. Its primary applications include the study of protein structure and function through substituted cysteine accessibility mapping (SCAM) and the enrichment of thiolated nucleic acids. A significant body of research highlights its advantages, particularly in comparison to the commonly used HPDP-biotin.
The superior performance of this compound is most evident in the context of labeling and enriching 4-thiouridine (B1664626) (s4U)-containing RNA. Studies have consistently shown that this compound provides higher yields and exhibits less bias against shorter transcripts compared to HPDP-biotin.[1] This increased efficiency is attributed to the methanethiosulfonate (MTS) chemistry, which is more reactive and less prone to the reverse reaction that can occur with HPDP-biotin.[1]
| Reagent | Application | Key Performance Metric | Result | Reference |
| This compound | s4U-RNA Enrichment | Normalized RNA-Seq Reads | Significantly greater coverage of the human transcriptome compared to HPDP-biotin. | [1] |
| HPDP-biotin | s4U-RNA Enrichment | Normalized RNA-Seq Reads | Lower coverage and a bias towards longer transcripts. | [1] |
| This compound | s4U-RNA Enrichment | Reproducibility | High reproducibility across biological replicates (Pearson's r = 0.92). | [1] |
| This compound | s4U-RNA Enrichment | Specificity | Validated specificity for metabolically labeled s4U-RNA with substantially fewer reads from non-s4U-treated cells. | [1] |
| This compound | Cysteine Labeling | Reaction Rate | Intrinsic reactivity with thiols is on the order of 10^5 M-1 sec-1.[2] | [2] |
| Maleimide-biotin | Cysteine Labeling | Specificity | Highly specific for sulfhydryl groups at pH 6.5-7.5, with minimal reaction with amines.[3] | [3] |
| Iodoacetyl-biotin | Cysteine Labeling | Reactivity | Generally less reactive than maleimides. | General Knowledge |
Key Applications and Experimental Protocols
This compound's utility spans across different areas of molecular biology, from transcriptomics to membrane protein structural analysis.
Metabolic Labeling and Enrichment of Thiolated RNA
A primary application of this compound is in the study of RNA dynamics. Cells are first incubated with 4-thiouridine (s4U), which is incorporated into newly transcribed RNA. The thiolated RNA is then specifically biotinylated with this compound, allowing for its enrichment and subsequent analysis.
Experimental Protocol: this compound Labeling of 4-Thiouridine-Containing RNA
-
Metabolic Labeling: Culture cells in the presence of 4-thiouridine (s4U) for a desired period to label newly synthesized RNA. The final concentration of s4U and labeling time should be optimized for the specific cell type and experimental goals.
-
RNA Isolation: Extract total RNA from the labeled cells using a standard protocol (e.g., Trizol or column-based kits).
-
Biotinylation Reaction Setup:
-
In a microfuge tube, combine 2-5 µg of total RNA with nuclease-free water to a final volume of 40 µL.
-
Add 1 µL of 1 M HEPES, pH 7.4 (final concentration: 20 mM).
-
Add 1 µL of 0.5 M EDTA (final concentration: 1 mM).
-
-
This compound Addition:
-
Prepare a fresh stock solution of this compound-XX in anhydrous DMF or DMSO.
-
Dilute the this compound-XX stock to a working concentration (e.g., 50 µg/mL).
-
Add 10 µL of the diluted this compound-XX solution to the RNA mixture. This should be optimized, but a final concentration of around 10-20 µM is a good starting point.[4]
-
-
Incubation: Incubate the reaction at room temperature for 30 minutes in the dark with rotation.
-
Removal of Excess Biotin (B1667282): Remove unreacted this compound by performing a phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Enrichment of Biotinylated RNA: Resuspend the RNA pellet and proceed with enrichment using streptavidin-coated magnetic beads according to the manufacturer's protocol. The biotinylated RNA can then be eluted for downstream applications like RT-qPCR or RNA sequencing.
Substituted Cysteine Accessibility Mapping (SCAM)
SCAM is a powerful technique used to probe the structure and environment of proteins, particularly membrane proteins.[5][6] This method involves systematically introducing cysteine residues at various positions in a protein that is naturally cysteine-free or has had its native cysteines removed. The accessibility of these engineered cysteines to membrane-impermeant thiol-reactive reagents like this compound reveals whether a particular residue is exposed to the extracellular or intracellular environment.
Experimental Protocol: Substituted Cysteine Accessibility Mapping (SCAM) using this compound
-
Protein Expression: Express the cysteine-substituted protein of interest in a suitable cell system (e.g., Xenopus oocytes, mammalian cells, or bacteria).[5]
-
Cell Preparation:
-
For intact cells, wash the cells with an appropriate buffer (e.g., PBS, pH 7.4) to remove any extracellular reducing agents.
-
For permeabilized cells (to label intracellularly accessible cysteines), treat the cells with a mild detergent like digitonin. The concentration and incubation time should be optimized to selectively permeabilize the plasma membrane.
-
-
Blocking (Optional but Recommended): To distinguish between extracellular and intracellular cysteines, a two-step labeling procedure can be employed. First, treat intact cells with a membrane-impermeant, non-biotinylated thiol-blocking reagent to mask all extracellularly accessible cysteines.[7][8]
-
This compound Labeling:
-
Prepare a fresh solution of this compound in an appropriate buffer at a concentration typically ranging from 100 µM to 2 mM.[9]
-
Incubate the intact or permeabilized cells with the this compound solution for a defined period (e.g., 1-30 minutes) at room temperature or on ice.
-
-
Quenching: Stop the reaction by adding a reducing agent like L-cysteine or β-mercaptoethanol to consume any unreacted this compound.
-
Cell Lysis and Protein Solubilization: Lyse the cells and solubilize the proteins using an appropriate lysis buffer containing detergents.
-
Affinity Purification: Incubate the cell lysate with streptavidin-agarose or magnetic beads to capture the biotinylated proteins.
-
Analysis: After thorough washing, elute the biotinylated proteins and analyze them by SDS-PAGE and Western blotting using an antibody specific to the protein of interest. The presence of a band indicates that the cysteine residue at that position was accessible to this compound.
Visualizing the Workflow: Substituted Cysteine Accessibility Mapping
The following diagram illustrates the logical workflow of a SCAM experiment designed to determine the topology of a membrane protein.
Caption: Workflow for determining membrane protein topology using SCAM.
Limitations and Considerations
Despite its advantages, this compound is not without its limitations.
-
Off-Target Reactions: While highly reactive towards thiols, methanethiosulfonate (MTS) reagents can, under certain conditions, react with other nucleophilic residues, although this is generally less of a concern at physiological pH.[10] More significantly, MTS reagents have been shown to react with protein sulfenic acids, a form of cysteine oxidation.[10] This could potentially lead to labeling of oxidized cysteines, which may be a consideration in studies of redox biology.
-
Dimerization: A known side reaction of MTS-linked labels is the formation of a label-dimer, which can compete with the desired labeling of the target cysteine.[1] This reaction is more likely to occur at higher concentrations of the labeling reagent.
-
Reversibility: The disulfide bond formed by this compound is reversible with reducing agents like DTT or β-mercaptoethanol. While this is often an advantage for eluting labeled molecules from streptavidin beads, it also means that the label is not stable in reducing environments.
-
General Biotin-Related Issues: As with all biotin-based methods, the presence of endogenous biotinylated proteins can lead to background signals. Additionally, high levels of free biotin from sources like cell culture media or dietary supplements can interfere with the binding of biotinylated molecules to streptavidin.
Alternatives to this compound
For thiol-reactive labeling, researchers have several alternatives to this compound, each with its own set of characteristics.
-
Maleimide-Biotin: This is another widely used thiol-reactive biotinylation reagent. Maleimides react with sulfhydryl groups via a Michael addition reaction to form a stable thioether bond.[11] This bond is not reversible, which can be an advantage for applications requiring a stable linkage. The reaction is most efficient at a pH between 6.5 and 7.5.[3]
-
Iodoacetyl-Biotin: Iodoacetyl groups also react with sulfhydryl groups to form a stable thioether bond. However, they are generally less reactive than maleimides and can also show some reactivity towards other nucleophilic residues like histidine and methionine at higher pH.
-
HPDP-Biotin: As discussed, HPDP-biotin is a thiol-reactive reagent that forms a reversible disulfide bond. While it has been largely superseded by this compound for RNA labeling due to efficiency and bias issues, it may still have applications where its specific chemical properties are desired.[3]
References
- 1. Identifying the Elusive Dimerization Product Interfering with Methylsulfonato-Group Labeling of Cysteines in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ttuhsc.edu [ttuhsc.edu]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. biocompare.com [biocompare.com]
- 5. Transmembrane protein topology mapping by the substituted cysteine accessibility method (SCAM™): Application to lipid-specific membrane protein topogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Uniform, Dual, and Dynamic Topologies of Membrane Proteins by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
Choosing the Right Tool for the Job: A Researcher's Guide to Biotinylation Reagents
For researchers in molecular biology, biochemistry, and drug development, the precise labeling and subsequent detection or purification of proteins and other macromolecules are paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, has become an indispensable technique due to the remarkably strong and specific interaction between biotin (Vitamin B7) and avidin (B1170675) or streptavidin.[1][2] This guide provides an objective comparison of commercially available biotinylation reagents, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal reagent for their specific experimental needs.
The Landscape of Biotinylation: Key Considerations
The selection of a biotinylation reagent is not a one-size-fits-all decision. Several factors must be carefully considered to ensure successful labeling without compromising the biological activity of the target molecule.[3][4] These include the reactive group of the reagent, its solubility, the length of its spacer arm, and whether the biotin tag needs to be cleavable.
Reactive Groups: Targeting Specific Functional Groups
Biotinylation reagents are designed with various reactive moieties that target specific functional groups on proteins and other macromolecules.[3][5] The most common targets are primary amines, sulfhydryls, carboxyls, and carbohydrates.[6]
Solubility, Spacer Arms, and Cleavability
The physicochemical properties of the biotinylation reagent itself play a crucial role in the outcome of the labeling reaction.
-
Solubility: The solubility of a reagent determines its ability to access target molecules in different environments.[3][7] Hydrophilic reagents are essential for labeling cell surface proteins without permeating the cell membrane, while hydrophobic reagents may be necessary for targeting proteins within lipid bilayers.[4][7] The incorporation of polyethylene (B3416737) glycol (PEG) linkers can significantly increase the water solubility of biotinylation reagents.[8][9][10]
-
Spacer Arm Length: The biotin-binding site of avidin and streptavidin is located deep within the protein structure.[4] A spacer arm, a molecular chain between the biotin and the reactive group, is crucial to overcome steric hindrance and ensure efficient binding.[2][4] Longer spacer arms are often preferred to improve the accessibility of the biotin tag.
-
Cleavability/Reversibility: In some applications, such as affinity purification, it is desirable to release the captured molecule from the avidin/streptavidin matrix.[3] Cleavable biotinylation reagents contain a linker with a disulfide bond or other cleavable group that allows for the elution of the target molecule under specific conditions.[11]
Chemical vs. Enzymatic Biotinylation: A Tale of Two Strategies
Biotin can be attached to a target protein either through chemical conjugation or by enzymatic means.[1][12]
Chemical Biotinylation: This approach utilizes reagents with reactive groups that covalently bind to specific amino acid side chains.[13] While versatile and widely applicable, chemical biotinylation can result in random labeling at multiple sites, which may potentially interfere with the protein's function if the active site is modified.[14][15]
Enzymatic Biotinylation (The BirA System): This method offers a highly specific alternative.[14][16] It involves the E. coli biotin ligase, BirA, which recognizes and attaches biotin to a specific 15-amino acid sequence known as the AviTag.[14][17][18] By genetically fusing the AviTag to the protein of interest, researchers can achieve site-specific, uniform biotinylation.[14][16] This method is particularly advantageous when precise control over the labeling site is critical to preserve protein function.[14][15]
Performance Comparison of Common Biotinylation Reagents
The following table summarizes the key characteristics of commonly used biotinylation reagents, allowing for a side-by-side comparison to guide your selection.
| Reagent Type | Target Functional Group | Key Features | Advantages | Disadvantages |
| NHS-Biotin | Primary Amines (-NH₂) | Hydrophobic | Simple, widely used for general protein labeling.[6][12] | Poor water solubility, requires organic solvent. Can lead to protein precipitation. |
| Sulfo-NHS-Biotin | Primary Amines (-NH₂) | Hydrophilic | Water-soluble, ideal for cell surface labeling as it's membrane-impermeable.[11][19] | Sulfonate group adds a negative charge, which could affect protein properties. |
| Biotin-PEG-NHS | Primary Amines (-NH₂) | Hydrophilic, long spacer arm | Increased water solubility, reduced aggregation, and minimized steric hindrance.[8][10][20] | Higher cost compared to non-PEGylated reagents. |
| Maleimide-Biotin | Sulfhydryls (-SH) | Specific for Cysteine | Highly specific reaction, allowing for targeted labeling of cysteine residues.[21][22] | Requires a free sulfhydryl group, which may necessitate reduction of disulfide bonds.[21][23] |
| Photoreactive Biotin | C-H and N-H bonds | Non-specific | Can label molecules that lack common reactive groups.[3][12] | Non-specific, can lead to a heterogeneous population of labeled molecules. Requires UV activation. |
| BirA/AviTag System | Specific Lysine in AviTag | Enzymatic, Site-specific | Highly specific, uniform labeling, preserves protein function.[14][15][16] | Requires genetic modification of the target protein to include the AviTag.[18] |
Experimental Protocols: A Practical Guide
Protocol 1: Cell Surface Biotinylation using Sulfo-NHS-SS-Biotin
This protocol is designed for the specific labeling of proteins on the plasma membrane of cultured cells.[11][24]
Materials:
-
Cells grown to confluency in a 12-well plate
-
Ice-cold PBS with 2.5 mM CaCl₂ and 1 mM MgCl₂ (PBS/Ca/Mg)
-
Sulfo-NHS-SS-Biotin (cleavable)
-
Quenching solution (50 mM glycine (B1666218) in PBS/Ca/Mg)
-
Lysis buffer (e.g., RIPA buffer)
-
NeutrAvidin-agarose beads
Procedure:
-
Wash cells twice with ice-cold PBS/Ca/Mg.
-
Dissolve Sulfo-NHS-SS-Biotin in PBS/Ca/Mg to a final concentration of 0.5 mg/mL immediately before use.
-
Add 0.3 mL of the biotin solution to each well and incubate on ice for 30 minutes with occasional gentle shaking.[11]
-
Aspirate the biotin solution and wash the cells three times with ice-cold quenching solution, incubating for 5 minutes during each wash to neutralize any unreacted biotin.[11]
-
Lyse the cells with 120 µL of lysis buffer and incubate on ice for 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Incubate the supernatant with NeutrAvidin-agarose beads for 2-3 hours at 4°C with rotation to capture the biotinylated proteins.[11]
-
Wash the beads three times with lysis buffer.
-
Elute the captured proteins by incubating the beads in SDS-PAGE sample buffer containing a reducing agent (to cleave the disulfide bond in the Sulfo-NHS-SS-Biotin) at 65°C for 10 minutes.[11]
-
Analyze the eluted proteins by Western blotting.
Protocol 2: Western Blot Detection of Biotinylated Proteins
This protocol outlines the steps for detecting biotinylated proteins after separation by SDS-PAGE and transfer to a membrane.[25][26][27]
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.[26]
-
Incubate the membrane with Streptavidin-HRP diluted in blocking buffer (typically 1:5,000 to 1:15,000) for 1 hour at room temperature with gentle agitation.[26]
-
Wash the membrane three times for 10 minutes each with TBST.[26]
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and visualize the signal using a CCD camera or film.[26]
Conclusion
The selection of the appropriate biotinylation reagent is a critical step in a wide range of biological assays. By carefully considering the nature of the target molecule, the experimental goals, and the specific characteristics of the available reagents, researchers can achieve robust and reliable results. This guide provides a framework for making an informed decision, from understanding the fundamental principles of biotinylation to implementing practical experimental protocols. The versatility of chemical biotinylation and the precision of enzymatic methods offer a powerful toolkit for elucidating complex biological processes.
References
- 1. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 2. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 3. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. What is Biotinylation? | Biopharma PEG [biochempeg.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. goldbio.com [goldbio.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Biotinylation of Cell Surface Proteins [bio-protocol.org]
- 12. Biotinylation - Wikipedia [en.wikipedia.org]
- 13. labinsights.nl [labinsights.nl]
- 14. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. amidbiosciences.com [amidbiosciences.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Novel system for in vivo biotinylation and its application to crab antimicrobial protein scygonadin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 20. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 21. interchim.fr [interchim.fr]
- 22. nbinno.com [nbinno.com]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. Biotinylation of Cell Surface Proteins [en.bio-protocol.org]
- 25. novopro.cn [novopro.cn]
- 26. fortislife.com [fortislife.com]
- 27. CST | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for MTSEA-biotin
Essential guidelines for the safe handling and disposal of MTSEA-biotin are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This document provides a comprehensive operational and disposal plan for researchers, scientists, and drug development professionals, offering step-by-step guidance to mitigate risks associated with this thiol-reactive compound.
This compound, a valuable tool for labeling cysteine residues in proteins, is categorized as a hazardous substance, causing skin, eye, and potential respiratory irritation.[1] Adherence to strict safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, is mandatory during handling.[2] Proper storage in a dry, well-ventilated area at its recommended temperature of -20°C is also essential to maintain its stability and prevent accidental exposure.[2][3]
Immediate Safety and Handling Protocols
Before commencing any work with this compound, it is imperative to be familiar with the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, it should be contained using an inert absorbent material. The contained spill should then be collected and placed in a sealed, labeled container for hazardous waste disposal.[2]
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. Do not dispose of this compound or its solutions directly into the sewage system.[2]
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a multi-step process that prioritizes safety and environmental responsibility. Two primary disposal pathways exist: direct disposal as hazardous waste and chemical inactivation prior to disposal.
Option 1: Direct Disposal as Hazardous Waste (Recommended for Unused Product and Concentrated Solutions)
-
Segregation and Labeling:
-
Solid this compound waste (e.g., expired or unused reagent, contaminated weighing paper) should be collected in a clearly labeled, sealed container.
-
Liquid waste, such as stock solutions or reaction mixtures, should be collected in a separate, leak-proof, and chemically compatible container.
-
All waste containers must be labeled as "Hazardous Waste" and include the full chemical name: "this compound (CAS: 162758-04-5)".
-
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures. They will provide information on compliant packaging and labeling requirements.
-
Secure Storage: Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area, away from incompatible materials, until collection by authorized personnel.
Option 2: Chemical Inactivation for Aqueous Solutions and Contaminated Labware
For dilute aqueous solutions and contaminated labware (e.g., pipette tips, tubes, glassware), chemical inactivation using a sodium hypochlorite (B82951) (bleach) solution is a common practice for thiol-containing compounds. This procedure aims to oxidize the reactive thiol group, rendering the compound less hazardous.
Experimental Protocol for Chemical Inactivation:
-
Prepare Inactivation Solution: Prepare a fresh 10% (v/v) solution of household bleach in water. This corresponds to approximately a 0.5-0.6% sodium hypochlorite solution. For treating materials contaminated with thiol-containing compounds, a 1:1 mixture of commercial bleach and water can also be effective.[4]
-
Inactivation Procedure:
-
Liquid Waste: For each volume of this compound containing liquid waste, add at least 10 volumes of the 10% bleach solution. Allow the mixture to react for a minimum of 24 hours in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Solid Waste (Contaminated Labware): Submerge contaminated labware, such as pipette tips and tubes, in the 10% bleach solution. Ensure all surfaces are in contact with the solution and allow them to soak for at least 24 hours.[1][5]
-
-
Post-Inactivation Disposal:
-
After the 24-hour inactivation period, the treated liquid can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. It is crucial to confirm this disposal method with your institution's EHS department beforehand.
-
The inactivated solid waste should be rinsed with water and can then be disposed of as non-hazardous laboratory waste, again, pending approval from your EHS department.
-
Quantitative Data for Inactivation
| Parameter | Value/Recommendation | Source(s) |
| Inactivating Agent | Sodium Hypochlorite (Household Bleach) | [4][5] |
| Working Concentration | 10% (v/v) aqueous solution (approx. 0.5-0.6% sodium hypochlorite) or a 1:1 mixture with water. | [4] |
| Ratio of Inactivation Solution to Liquid Waste | At least 10:1 (v/v) | |
| Minimum Contact Time | 24 hours | [1][5] |
| Post-treatment pH | Neutralize if necessary before drain disposal (consult EHS) |
Note: The effectiveness of inactivation can be influenced by the concentration of this compound and the presence of other organic materials. The provided guidelines are based on general procedures for thiol-containing compounds.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
By implementing these procedures, laboratories can effectively manage the risks associated with this compound and ensure the safety of personnel and the environment. Always prioritize consulting your institution's specific safety and disposal guidelines.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Formation of chlorinated breakdown products during degradation of sunscreen agent, 2-ethylhexyl-4-methoxycinnamate in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To [chem.rochester.edu]
- 5. chemistry.ucla.edu [chemistry.ucla.edu]
Personal protective equipment for handling MTSEA-biotin
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount for laboratory safety. This guide provides essential, immediate safety and logistical information for handling MTSEA-biotin, including personal protective equipment (PPE), procedural guidance for handling and disposal, and first aid measures.
Hazard Identification and Personal Protective Equipment
This compound is a chemical reagent that requires careful handling to avoid potential health hazards. It is known to cause skin and eye irritation and may lead to respiratory irritation.[1] The consistent use of appropriate personal protective equipment is the primary defense against exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH standards.[2] | Protects eyes from airborne particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.[2] | Prevents direct skin contact with the compound. |
| Body Protection | A fully buttoned laboratory coat.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-certified respirator may be required if dust is generated and ventilation is inadequate.[2][3] | Prevents inhalation of fine powder particles. |
| Foot Protection | Closed-toe shoes that cover the entire foot.[3] | Protects feet from spills and falling objects. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risks and ensuring a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
This compound should be stored desiccated at -20°C in a tightly sealed container.[2][4][5][6]
-
Store the compound in a dry, well-ventilated area away from incompatible materials.[2]
2. Handling and Preparation:
-
All handling of this compound powder should be conducted within a chemical fume hood to minimize the generation and inhalation of dust.[3]
-
Avoid direct contact with the substance.[2]
-
When preparing solutions, such as dissolving in DMF or DMSO, do so within the fume hood.[4][5][6]
-
Avoid breathing any dust, fumes, gas, mist, vapors, or spray that may be generated.[1]
3. Experimental Use:
-
When using this compound in experiments, such as for labeling thiols, ensure that the reaction is carried out in a well-ventilated area, preferably within a fume hood.[7][8]
-
Keep the container tightly closed when not in use.[2]
-
Take precautionary measures against static discharge.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.
-
Unused Reagent: Do not dispose of the product directly into the sewage system.[2] Consult local, state, or national regulations for proper disposal of chemical waste.[2]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered contaminated. These materials should be collected in a suitable, closed container for disposal.[2] Follow your institution's guidelines for the disposal of chemical waste.
First Aid Measures
In the event of exposure to this compound, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | In case of skin contact, wash off immediately with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | In case of eye contact, flush eyes with water as a precaution. Consult a physician.[2] |
| Ingestion | If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
Always show the Safety Data Sheet (SDS) to the attending physician. [2]
Experimental Protocol: Biotinylation of RNA using this compound-XX
This protocol is a summarized example for the biotinylation of RNA. Researchers should refer to their specific experimental requirements and optimize accordingly.
Materials:
-
s4U-containing RNA
-
This compound-XX
-
1 M HEPES, pH 7.4
-
0.5 M EDTA
-
Nuclease-free water
-
Dimethylformamide (DMF)
-
Phase-lock gel tubes
-
Chloroform:Isoamyl alcohol
-
Buffer RLT (from RNeasy kit)
-
100% Ethanol
-
RNeasy columns
Procedure:
-
In a 1.7 mL microfuge tube, mix the following:
-
2 to 5 µg of RNA
-
1 µL of 1 M HEPES, pH 7.4 (final concentration: 20 mM)
-
1 µL of 0.5 M EDTA (final concentration: 1 mM)
-
Nuclease-free water to a total volume of 40 µL.[7]
-
-
Prepare a fresh 50 µg/mL solution of this compound-XX by diluting the stock in DMF.[7]
-
Add 10 µL of the this compound-XX solution to the RNA mixture. This results in a final concentration of 16.4 µM this compound-XX and 20% DMF.[7]
-
Cover the reaction tube with foil and incubate at room temperature in the dark for 30 minutes with rotation.[7]
-
To remove unreacted this compound, adjust the sample volume to 100 µL with nuclease-free water.[7]
-
Add the solution to a phase-lock gel tube and add 100 µL of chloroform:isoamyl alcohol.[7]
-
Shake vigorously for 15 seconds and let it sit for 2 minutes.[7]
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.[7]
-
Transfer the upper aqueous phase (approximately 100 µL) to a new microfuge tube.[7]
-
To the aqueous phase, add 350 µL of Buffer RLT and 250 µL of 100% ethanol. Mix well by pipetting.[7]
-
Apply the sample to an RNeasy column and centrifuge for 15 seconds at 12,000 x g at 4°C. Discard the flow-through.[7]
-
Proceed with the RNeasy kit washing and elution steps according to the manufacturer's instructions to obtain the purified, biotinylated RNA.
This compound Handling Workflow
The following diagram illustrates the key steps and safety precautions for the entire lifecycle of handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. biotium.com [biotium.com]
- 3. benchchem.com [benchchem.com]
- 4. Biotium Biotin-XX MTSEA,10mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. thomassci.com [thomassci.com]
- 6. biotium.com [biotium.com]
- 7. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
